molecular formula C₂₃H₂₃FNNaO₄ B1140792 Fluvastatin N-ethyl sodium CAS No. 93936-64-2

Fluvastatin N-ethyl sodium

Cat. No.: B1140792
CAS No.: 93936-64-2
M. Wt: 419.42
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Description

Fluvastatin N-ethyl sodium, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₃FNNaO₄ and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBQAQDAUENCT-HDPLEABFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93936-64-2
Record name Fluvastatin N-ethyl sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUVASTATIN N-ETHYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Fluvastatin and its N-ethyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Fluvastatin N-ethyl sodium

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a known impurity and related compound of the cholesterol-lowering drug, Fluvastatin.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] By blocking this enzyme, Fluvastatin effectively reduces plasma cholesterol and lipoprotein levels, playing a crucial role in the prevention of cardiovascular diseases.[4][5] It is the first entirely synthetic HMG-CoA reductase inhibitor.[4]

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is identified as a related compound to Fluvastatin.[1][2] Understanding its synthesis and characterization is paramount for developing analytical methods to detect and quantify its presence, thereby ensuring the purity of Fluvastatin sodium.

Synthesis of this compound

The synthesis of this compound can be logically derived from the established manufacturing processes for Fluvastatin.[6][7] The core difference lies in the use of an N-ethylated indole precursor instead of the N-isopropyl indole precursor used for Fluvastatin. The following proposed synthesis is a multi-step process involving the construction of the indole core, followed by the elaboration of the dihydroxyheptenoic acid side chain.

Proposed Synthetic Pathway

The synthesis can be envisioned as a convergent process, where two key fragments are prepared separately and then coupled.

  • Fragment A : The N-ethyl indole aldehyde.

  • Fragment B : The chiral side-chain precursor.

The final steps involve the saponification of the ester to yield the sodium salt.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(4-fluorophenyl)-1-ethyl-1H-indole-2-carbaldehyde (Fragment A)

This step is analogous to the synthesis of the corresponding N-isopropyl aldehyde used in Fluvastatin synthesis.

  • To a solution of 1-ethyl-1H-indole in an appropriate solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for several hours until the formation of the 2-formyl indole is complete (monitored by TLC or HPLC).

  • Perform a Suzuki coupling with a 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water) to introduce the fluorophenyl group at the 3-position.

  • Purify the resulting aldehyde by column chromatography.

Step 2: Synthesis of the Side-Chain Precursor (Fragment B)

The synthesis of the chiral side-chain can be achieved through various asymmetric synthesis strategies. One common approach involves an asymmetric aldol reaction.[8][9]

Step 3: Coupling of Fragment A and Fragment B

A Horner-Wadsworth-Emmons reaction is a well-established method for coupling the indole aldehyde (Fragment A) with a phosphonate-containing side-chain precursor (Fragment B) to form the E-olefin.[10]

  • Treat the phosphonate ester of the side-chain with a strong base (e.g., NaH or NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.

  • Add the N-ethyl indole aldehyde (Fragment A) to the reaction mixture and allow it to warm to room temperature.

  • After the reaction is complete, quench with a proton source and perform an aqueous work-up.

  • Purify the coupled product, which is the protected form of the Fluvastatin N-ethyl ester, by chromatography.

Step 4: Deprotection and Saponification

  • Cleave the protecting groups on the diol of the side chain using appropriate acidic conditions (e.g., HCl in acetonitrile).[10]

  • Perform saponification of the resulting ester using sodium hydroxide in a mixture of alcohol and water.[11][12]

  • After the hydrolysis is complete, the reaction mixture can be purified by extraction to remove organic impurities.

  • The final product, this compound, can be isolated from the aqueous solution by lyophilization or careful evaporation of the solvent.[11][12]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_indole Fragment A Synthesis cluster_sidechain Fragment B Synthesis cluster_final Final Assembly & Modification indole 1-Ethyl-1H-indole formylation Vilsmeier-Haack Formylation indole->formylation suzuki Suzuki Coupling formylation->suzuki aldehyde N-ethyl indole aldehyde suzuki->aldehyde coupling Horner-Wadsworth-Emmons Coupling aldehyde->coupling start_sc Chiral Precursor elaboration Chain Elaboration & Phosphonate Formation start_sc->elaboration sidechain Side-chain Phosphonate elaboration->sidechain sidechain->coupling deprotection Diol Deprotection coupling->deprotection saponification Saponification deprotection->saponification final_product This compound saponification->final_product

Caption: Synthetic workflow for this compound.

Characterization of this compound

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the synthesized compound and for separating it from starting materials, by-products, and other related impurities.

Protocol: Reversed-Phase HPLC (RP-HPLC)

A typical RP-HPLC method for Fluvastatin and its related compounds would be as follows:[13][14][15]

  • Column: A C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) is commonly used.[13][15]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM phosphate buffer, pH adjusted to 3.0-3.2) and organic solvents like acetonitrile and methanol.[13][15] A common mobile phase composition is a mixture of methanol, acetonitrile, and phosphate buffer.[13]

  • Flow Rate: Typically around 1.0 - 1.2 mL/min.[13][16]

  • Detection: UV detection at a wavelength where the chromophore of the molecule has significant absorbance, such as 234 nm or 305 nm.[15][17]

  • Temperature: Ambient or controlled at 30 °C.[16]

Expected Results:

The retention time of this compound will be different from that of Fluvastatin due to the difference in the N-alkyl group. The peak purity should be assessed using a photodiode array (PDA) detector.

ParameterExpected ValueReference
Column C18 (150 x 4.6 mm, 5 µm)[13][15]
Mobile Phase Methanol:Acetonitrile:Buffer[13]
Detection λ 234 nm[15]
Purity >99% (as per peak area)-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with liquid chromatography (LC-MS).

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Electrospray ionization in either positive or negative ion mode is used. For a sodium salt of a carboxylic acid, negative ion mode is often preferred to observe the [M-Na]⁻ ion.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results:

The expected molecular weight of this compound (C₂₃H₂₃FNNaO₄) is 419.4 g/mol .[1] In negative ESI-MS, a prominent peak corresponding to the deprotonated molecule [M-Na]⁻ at m/z 396.16 would be expected. In positive ESI-MS, adducts such as [M+H]⁺ at m/z 420.16 or [M+Na]⁺ at m/z 442.14 might be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IonCalculated m/z
[M-Na]⁻ 396.1615
[M+H]⁺ 420.1762
[M+Na]⁺ 442.1581
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial, and ¹⁹F NMR is also informative due to the presence of a fluorine atom.

Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals definitively.

Expected Signals:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons on the dihydroxyheptenoate side chain, and importantly, the ethyl group attached to the indole nitrogen (a triplet and a quartet).[18][19]

  • ¹³C NMR: The spectrum will display signals for all 23 carbon atoms in the molecule. The chemical shifts will be indicative of the different functional groups present.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Acquire the IR spectrum of the solid sample.

  • Identify the characteristic absorption bands.

Expected Absorption Bands:

The FTIR spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the hydroxyl groups, the C=O stretch of the carboxylate, C=C stretches of the aromatic rings and the olefin, and the C-F stretch.[21][22][23]

Functional GroupWavenumber (cm⁻¹)Reference
O-H (hydroxyl) 3300 - 3650[21]
C-H (aromatic/aliphatic) 2850 - 3100-
C=O (carboxylate) ~1573[21]
C=C (aromatic/olefin) 1450 - 1600-
C-F 1150 - 1250-
Interrelation of Characterization Techniques

Characterization cluster_purity Purity Assessment cluster_identity Structural Confirmation HPLC HPLC MS Mass Spectrometry FTIR FTIR Spectroscopy MS->FTIR NMR NMR Spectroscopy NMR->MS NMR->FTIR Final_Compound This compound Final_Compound->HPLC Purity & Rt Final_Compound->MS Molecular Weight Final_Compound->NMR Connectivity & Stereochemistry Final_Compound->FTIR Functional Groups

Caption: Relationship between analytical techniques for characterization.

Conclusion

This technical guide outlines a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route, based on established methodologies for Fluvastatin, provides a clear path for its preparation in a laboratory setting. The detailed characterization protocols, employing a combination of chromatographic and spectroscopic techniques, ensure a self-validating system for confirming the identity, structure, and purity of the synthesized molecule. For professionals in the pharmaceutical industry, this guide serves as a valuable resource for impurity synthesis, analytical method development, and ultimately, ensuring the quality and safety of Fluvastatin drug products.

References

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  • [Fluvastatin Related Compound B (15 mg) ([R,S-E]-(+/-)-7-[3-(4-fluorophenyl) - USP Store. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2IlDV9yA1WHzhGysXH7weXH0IlN2DoxmGhIcfRf-dP4Z2aHp1PV_JqPVlTMBlwi-WHNNbomBm9qDL4ZOyhQoEsxHk7k9FmpuGuVK03p-_NYI4DpggXMdkMLxaVs7Tfw=
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Sources

An In-Depth Technical Guide to the Formation Mechanism of Fluvastatin N-Ethyl Impurity (EP Impurity C)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor pivotal in the management of hypercholesterolemia.[1][2] The control of impurities in its active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure patient safety and product efficacy.[3] Among the known process-related impurities is the Fluvastatin N-ethyl impurity, identified as Fluvastatin EP Impurity C.[4][5] This guide provides a comprehensive analysis of the probable formation mechanisms of this impurity, grounded in principles of organic chemistry and process development. We will dissect the potential synthetic pathways leading to its emergence, propose robust experimental protocols for its validation and characterization, and outline effective control strategies for its mitigation during drug manufacturing.

Introduction: Fluvastatin and the Imperative of Impurity Profiling

Fluvastatin: A Synthetic Statin

Fluvastatin [(3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid] is a first-generation, fully synthetic statin.[1] It competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] Unlike semi-synthetic statins derived from fungal fermentation, Fluvastatin's synthesis originates from chemical precursors, making the impurity profile intrinsically linked to the synthetic route, reagents, and conditions employed.[6][7]

The Critical Role of Impurity Profiling

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance.[8] Regulatory guidelines, particularly ICH Q3A/B, necessitate stringent control over impurities, which can be organic, inorganic, or residual solvents.[3] These components, even at trace levels, can impact the drug's safety and efficacy, making a thorough understanding of their formation a cornerstone of pharmaceutical development.[3][9]

Overview of Fluvastatin N-Ethyl Impurity

The Fluvastatin N-ethyl impurity is a structural analog of Fluvastatin where the N-isopropyl group on the indole ring is replaced by an N-ethyl group.[4][10] It is designated as Impurity C in the European Pharmacopoeia (EP) and the N-Ethyl Analog in the United States Pharmacopeia (USP).[4] As a process-related impurity, its origin is tied directly to the manufacturing process rather than degradation of the drug substance itself.

Impurity Identification Details
Common Name Fluvastatin N-Ethyl Impurity
Pharmacopoeial Name Fluvastatin EP Impurity C; Fluvastatin N-Ethyl Analog (USP)[4]
Chemical Name (3R,5S,6E)-7-[1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt[4]
CAS Number 93936-64-2 (Sodium Salt)[10][11]
Molecular Formula C23H23FNNaO4 (Sodium Salt)[10][11]
Structural Difference N-ethyl group instead of N-isopropyl group on the indole ring.[10]

Proposed Formation Mechanisms

The formation of the N-ethyl impurity is almost certainly rooted in the N-alkylation step of the indole core during Fluvastatin synthesis or a subsequent side reaction with an ethylating agent. Two primary mechanisms are proposed.

Primary Pathway: Co-synthesis from Contaminated Alkylating Agents

The most direct and probable cause for the formation of the N-ethyl impurity is the presence of an ethyl-containing contaminant in the reagents used for the N-alkylation of the indole precursor. The industrial synthesis of Fluvastatin involves the N-isopropylation of a 3-(4-fluorophenyl)-1H-indole derivative.

Mechanism: This reaction is typically an SN2 nucleophilic substitution where the indole nitrogen attacks an isopropyl electrophile (e.g., 2-bromopropane or 2-iodopropane).[12][13] If the isopropyl halide reagent is contaminated with its ethyl equivalent (e.g., ethyl bromide or ethyl iodide), a competing N-ethylation reaction will occur, leading to the formation of the N-ethyl indole precursor. This impurity precursor, being structurally very similar to the desired N-isopropyl intermediate, would likely be carried through the subsequent synthetic steps to yield the final Fluvastatin N-ethyl impurity.[6][7]

The causality is direct: the level of the ethyl-containing contaminant in the alkylating agent directly correlates with the quantity of the N-ethyl impurity formed.

cluster_reagents Reagents cluster_process Synthetic Process cluster_products Products Indole 3-(4-Fluorophenyl)-1H-indole precursor Alkylation N-Alkylation Step Indole->Alkylation Isopropyl_Halide Isopropyl Halide (Main Reagent) Isopropyl_Halide->Alkylation Main Reaction Ethyl_Halide Ethyl Halide (Contaminant) Ethyl_Halide->Alkylation Side Reaction Subsequent Subsequent Synthetic Steps (Aldol Condensation, Reduction, etc.) Alkylation->Subsequent Fluvastatin Fluvastatin API Subsequent->Fluvastatin Desired Product Impurity Fluvastatin N-Ethyl Impurity Subsequent->Impurity Impurity Co-formation

Caption: Probable formation pathway via a contaminated alkylating agent.

Secondary Pathway: Side Reaction with Solvents

An alternative, though less likely, pathway involves a side reaction with an ethyl-containing solvent, such as ethanol. Several patents describing the synthesis of Fluvastatin mention the use of ethanol, particularly in the final hydrolysis step where the Fluvastatin ester is converted to its sodium salt using sodium hydroxide.[14][15]

Mechanism: While direct N-alkylation of the indole ring by ethanol under basic conditions is chemically challenging, certain conditions could facilitate this transformation:

  • Acidic Catalysis: If residual acid is present from a previous step, it could protonate the hydroxyl group of ethanol, making it a better leaving group (water) for nucleophilic attack by the indole nitrogen of a precursor.

  • "Hydrogen Borrowing" Catalysis: Transition metal catalysts can facilitate the N-alkylation of amines with alcohols, a process known as "hydrogen borrowing".[16] If such catalysts are used or present as trace contaminants, a reaction with ethanol as a solvent could occur.

This pathway is considered secondary because it requires specific catalytic conditions that are not typically reported in the primary synthesis of Fluvastatin. However, it remains a plausible source if non-standard or poorly controlled process conditions are employed. The use of ethanol has also been shown to affect cholesterol synthesis in cellular models, highlighting its biological reactivity.[17][18]

Experimental Validation and Characterization

To validate the proposed mechanisms, a systematic experimental approach is required. This approach serves as a self-validating system, where the results from stress testing directly inform the analytical method development and control strategies.

Protocol 1: Mechanistic Investigation via Spiking Study

Objective: To confirm that the presence of an ethyl halide in the N-alkylation step generates the Fluvastatin N-ethyl impurity.

Methodology:

  • Reagent Preparation: Procure a high-purity N-indole precursor and isopropyl bromide. Prepare a spiked sample of isopropyl bromide containing a known concentration (e.g., 0.5% w/w) of ethyl bromide.

  • Parallel Reactions: Set up two parallel N-alkylation reactions following the established manufacturing process.

    • Control Reaction: Use only the high-purity isopropyl bromide.

    • Spiked Reaction: Use the isopropyl bromide spiked with ethyl bromide.

  • Work-up and Analysis: Carry out the subsequent synthetic steps to produce the final Fluvastatin API from both reaction batches.

  • HPLC Analysis: Analyze the final API from both batches using a validated, stability-indicating HPLC method (as described in Protocol 2).

  • Confirmation: Compare the chromatograms. The presence of a peak corresponding to the N-ethyl impurity in the "Spiked Reaction" sample, which is absent or significantly smaller in the "Control Reaction" sample, confirms the primary formation mechanism.

Protocol 2: Analytical Method for Detection and Quantification

Objective: To develop and validate a robust HPLC method for the separation and quantification of Fluvastatin and its N-ethyl impurity.

Methodology: A reverse-phase HPLC method with UV detection is the gold standard for this type of analysis.[19][20]

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic selectivity for separating the structurally similar Fluvastatin and its impurity.
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH adjusted)A gradient elution is necessary to achieve optimal resolution between the main peak and closely eluting impurities.[19]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 305 nmFluvastatin has a strong UV chromophore with maximum absorbance around 305 nm, providing high sensitivity.[19]
Injection Volume 10 µLStandard volume for analytical injections.

Method Validation (per ICH Q2(R1)):

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to demonstrate that the method can resolve the impurity from any potential degradants.[21]

  • Limit of Detection (LOD) & Quantification (LOQ): Determined by signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ).[19]

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the specification limit for the impurity).

  • Accuracy & Precision: Evaluated by analyzing samples spiked with known amounts of the impurity at different levels.

Protocol 3: Definitive Structural Elucidation

Objective: To unequivocally confirm the identity of the impurity isolated from the process.

Methodology:

  • Isolation: Use preparative HPLC to isolate a sufficient quantity of the N-ethyl impurity from a batch where it is present.

  • Mass Spectrometry (LC-MS): Infuse the isolated impurity into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The measured mass should correspond to the calculated exact mass of the N-ethyl analog (C23H24FNO4 for the free acid).[9]

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H NMR: Look for the characteristic signals of an ethyl group: a triplet around 1.2-1.4 ppm (–CH₃) and a quartet around 4.0-4.2 ppm (–N–CH₂–). This will be distinct from the doublet and septet signals of the isopropyl group in Fluvastatin itself.

    • ¹³C NMR: Confirm the presence of the two additional carbon signals corresponding to the ethyl group.

cluster_analysis Structural Analysis Start Crude API Batch (Containing Suspected Impurity) Prep_HPLC Preparative HPLC Isolation Start->Prep_HPLC Isolated Isolated Impurity Fraction Prep_HPLC->Isolated LCMS LC-MS Analysis Isolated->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Isolated->NMR Confirmation Structural Confirmation of N-Ethyl Impurity LCMS->Confirmation NMR->Confirmation

Caption: Experimental workflow for impurity isolation and characterization.

Control Strategies and Mitigation

Based on the validated formation mechanism, a robust control strategy is essential to ensure the quality of Fluvastatin API.

Raw Material Control

This is the most critical control point.

  • Stringent Specifications: Implement strict specifications for incoming isopropylating agents (e.g., isopropyl bromide). This should include a specific limit for the corresponding ethyl halide contaminant.

  • Vendor Qualification: Work with qualified vendors who can demonstrate control over their own manufacturing processes to prevent such cross-contamination.

  • Incoming Goods Testing: Utilize a validated Gas Chromatography (GC) method with a flame ionization detector (FID) to test every incoming batch of the alkylating agent for the presence of the ethyl contaminant.

Process Optimization and Control
  • Solvent Selection: Where possible, avoid the use of ethyl-containing solvents like ethanol in steps where N-alkylation side reactions could potentially occur. If ethanol is required for solubility or process reasons (e.g., in the final hydrolysis), ensure the reaction temperature and time are minimized to reduce the kinetic probability of any side reactions.[14]

  • Purge Potential: Evaluate the capability of downstream purification steps (e.g., crystallization, chromatography) to purge the N-ethyl impurity. While designing a process to remove an impurity is possible, preventing its formation is always the preferred and more cost-effective approach.

In-Process and Final Product Testing
  • Routine Monitoring: The validated HPLC method (Protocol 2) must be incorporated into the routine testing regimen for in-process controls and final API release.

  • Specification Limits: Set an appropriate specification limit for the Fluvastatin N-ethyl impurity in the final API, in line with ICH guidelines (e.g., typically ≤0.15% for a specified impurity).[2]

Conclusion

The Fluvastatin N-ethyl impurity (EP Impurity C) is a classic example of a process-related impurity whose origins can be traced to the fundamental chemistry of the API's synthesis. The primary formation mechanism is overwhelmingly likely to be a competing N-ethylation reaction caused by ethyl-containing contaminants in the N-isopropylating agent. A secondary, less probable pathway involves side reactions with solvents like ethanol under specific catalytic conditions.

By employing a logical, evidence-based approach combining mechanistic spiking studies, robust analytical method development, and definitive spectroscopic characterization, drug manufacturers can confirm the root cause of this impurity. This deep understanding enables the implementation of a highly effective control strategy focused on the stringent qualification and testing of raw materials, thereby ensuring the consistent production of high-quality, safe, and effective Fluvastatin.

References

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Introduction: Distinguishing Fluvastatin N-ethyl Sodium from its Clinically Prevalent Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fluvastatin N-ethyl Sodium and its Isopropyl Analogue, Fluvastatin Sodium

Fluvastatin is a pioneering, fully synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1][2] While the clinically approved and widely studied form is Fluvastatin sodium, characterized by an N-isopropyl group on the indole ring, a closely related analogue, this compound, also exists.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, drawing comparative insights from its well-documented N-isopropyl counterpart, Fluvastatin sodium.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural nuances, solubility, thermal characteristics, spectral properties, and stability of these compounds. The methodologies for their characterization are detailed to provide a practical framework for further investigation.

Chemical Structures

The primary structural difference between the two compounds lies in the alkyl substituent on the indole nitrogen, as illustrated below.

G cluster_fluvastatin_sodium Fluvastatin Sodium (N-isopropyl) cluster_fluvastatin_n_ethyl_sodium This compound fluvastatin_sodium fluvastatin_sodium fluvastatin_n_ethyl_sodium fluvastatin_n_ethyl_sodium

Caption: Chemical structures of Fluvastatin Sodium and this compound.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for drug development, influencing formulation, bioavailability, and stability. Due to the limited specific data for the N-ethyl analogue, the properties of Fluvastatin sodium are presented as a baseline.

PropertyFluvastatin Sodium (N-isopropyl)This compoundReferences
Molecular Formula C24H25FNNaO4C23H23FNNaO4[5][6],[4]
Molecular Weight 433.45 g/mol 419.4 g/mol [5],[4]
Appearance White to pale yellow, hygroscopic powderWhite to yellow-brown powder (presumed)[1][5]
Melting Point 194-197°C; >132°C (decomposes)>101°C (decomposes)[2],[5],[7]
pKa 4.5 (for Fluvastatin free acid)Not available[1]
LogP 3.9 (for Fluvastatin free acid)Not available[8]
Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability.

  • Fluvastatin Sodium (N-isopropyl): This salt form is soluble in water, methanol, and ethanol.[1] It is also soluble in DMSO.[9] The solubility in aqueous buffers is pH-dependent, with increased solubility in basic conditions.[10] For instance, solubility in PBS (pH 7.2) is approximately 0.2 mg/mL.[9]

Experimental Protocol for Solubility Determination

A standard equilibrium solubility measurement can be performed as follows:

  • Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, PBS at various pH values).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

G start Excess Compound + Solvent equilibration Agitate at Constant Temp (24-48h) start->equilibration centrifugation Centrifuge to Separate Solid equilibration->centrifugation quantification Analyze Supernatant (UV-Vis/HPLC) centrifugation->quantification result Determine Solubility quantification->result

Caption: Workflow for Equilibrium Solubility Determination.

Solid-State Characterization

The solid-state properties, including crystallinity and polymorphism, can significantly impact the stability, dissolution rate, and manufacturability of a drug product.

Crystallinity and Polymorphism

Fluvastatin sodium is known to exist in different crystalline forms (polymorphs) and as hydrates, which can affect its physicochemical properties.[11][12][13] The presence of moisture can cause deviations in the X-ray powder diffraction (XRPD) patterns.[14] Different crystalline forms, such as "form I" and "form II" hydrates, have been identified.[11]

Key Analytical Techniques for Solid-State Characterization:

  • X-Ray Powder Diffraction (XRPD): Provides information about the crystalline or amorphous nature of the material and allows for the identification of different polymorphic forms based on their unique diffraction patterns.[8][14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to identify polymorphic transitions.[8][14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the water content (hydration) and assessing thermal stability.[14]

Experimental Protocol for DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 40-300°C) under a nitrogen purge.[14]

  • Data Interpretation: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the identification and quantification of Fluvastatin and its analogues.

UV-Vis Spectroscopy

Fluvastatin sodium exhibits characteristic UV absorbance maxima that can be used for its quantification. In a 0.1 M sodium hydroxide solution, the maximum absorbance is observed at a wavelength of 304 nm.[10][15][16] In organic solvents like ethanol, DMSO, and dimethylformamide, absorbance maxima are noted around 233 nm and 305 nm.[9]

Experimental Protocol for UV-Vis Analysis

  • Standard Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 0.1 M NaOH or methanol).

  • Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined from its absorbance using this curve.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Fluvastatin sodium shows characteristic absorption bands corresponding to its structure, including OH stretching (around 3420 cm⁻¹) and C=O stretching (around 1653 cm⁻¹).[17][18][19][20]

G cluster_analytical_techniques Analytical Characterization cluster_properties Physicochemical Properties Spectroscopy Spectroscopy UV-Vis FT-IR Identification Identification & Purity Spectroscopy:uv->Identification Spectroscopy:ir->Identification Solubility Solubility Spectroscopy:uv->Solubility Chromatography Chromatography HPLC Chromatography:hplc->Identification Stability Stability Chromatography:hplc->Stability Thermal Thermal Analysis DSC TGA SolidState Solid-State Form Thermal:dsc->SolidState Thermal:tga->SolidState Structural Structural Analysis XRPD Structural:xrd->SolidState

Caption: Relationship between Analytical Techniques and Physicochemical Properties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Fluvastatin and its related substances.

Reversed-Phase HPLC (RP-HPLC)

Various RP-HPLC methods have been developed and validated for the analysis of Fluvastatin sodium in bulk and pharmaceutical dosage forms.[21][22][23][24] These methods typically utilize a C18 column.

Exemplary RP-HPLC Method

  • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm).[21][22]

  • Mobile Phase: A mixture of methanol, 20mM phosphate buffer (pH 3.0), and acetonitrile in a ratio of 5:3:2 (v/v/v).[21][22]

  • Flow Rate: 1.2 mL/min.[21][22]

  • Detection: UV detection at 235 nm.[21][22]

  • Retention Time: Approximately 7.65 minutes.[21][22]

This method has been shown to be linear, accurate, and precise for the quantification of Fluvastatin sodium.[21][22]

Stability

Fluvastatin sodium is stable under recommended storage conditions, which are typically at -20°C for long-term storage.[9] It is hygroscopic, and exposure to moisture should be avoided.[2][5] Aqueous solutions are not recommended to be stored for more than one day.[9]

Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, hydrogen fluoride, and sodium oxides.[1] Acid-catalyzed degradation can occur through dehydration and lactonization.[17]

Conclusion

This compound is a close structural analogue of the well-established drug, Fluvastatin sodium. While specific physicochemical data for the N-ethyl variant is limited, a comprehensive understanding can be extrapolated from the extensive data available for the N-isopropyl analogue. The analytical methodologies outlined in this guide, including spectroscopy, chromatography, and thermal analysis, provide a robust framework for the detailed characterization of this compound. Such characterization is an essential prerequisite for any further development and application of this compound in a research or pharmaceutical context.

References

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  • Saminathan, J., et al. Simple UV Spectrophotometric Method for the Determination of Fluvastatin Sodium in Bulk and Pharmaceutical Formulations. ResearchGate. [Link]

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The Definitive Guide to Fluvastatin N-ethyl Sodium as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of Fluvastatin N-ethyl sodium, a critical process-related impurity of Fluvastatin, and its role as a reference standard in ensuring the quality of this widely-prescribed lipid-lowering agent.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Imperative of Impurity Profiling in Drug Development

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a regulatory framework for the control of impurities in new drug substances.[4][5][6][7] This guideline mandates the identification and characterization of any impurity present at a concentration of 0.1% or greater. The establishment of precise and accurate analytical methods to detect and quantify these impurities is therefore not merely a matter of good science, but a regulatory necessity. The use of well-characterized reference standards is the cornerstone of these analytical procedures, enabling the unambiguous identification and quantification of impurities.[8]

Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a synthetic statin used to manage hypercholesterolemia.[9] Its synthesis and storage can lead to the formation of several related substances, including the N-ethyl analog.[10][11] this compound is recognized by major pharmacopoeias as a specified impurity, underscoring the importance of its control.[11][12][13]

This compound: A Closer Look

This compound is a process-related impurity that differs from the active ingredient by the substitution of the N-isopropyl group with an N-ethyl group on the indole ring. This seemingly minor structural modification can impact the pharmacological and toxicological profile of the drug substance, necessitating its careful monitoring.

PropertyFluvastatin SodiumThis compound
Molecular Formula C24H25FNNaO4C23H23FNNaO4
Molecular Weight 433.45 g/mol 419.42 g/mol
CAS Number 93957-55-293936-64-2
Synonyms Fluvastatin sodium saltFluvastatin EP Impurity C, Fluvastatin N-Ethyl Analog (USP)

(Data sourced from PubChem and other chemical suppliers)[11][14][15]

The primary role of a this compound reference standard is to serve as a marker for the positive identification of this impurity in a chromatographic separation of Fluvastatin sodium API. It is also essential for the validation of the analytical method's specificity and for quantifying the impurity with a high degree of accuracy.

Analytical Control Strategy: A Self-Validating System

A robust analytical method for impurity profiling should be a self-validating system. This means that the method itself should contain checks and balances to ensure its performance and the reliability of the data it generates. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[16][17][18]

The Logic Behind Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of Fluvastatin and its impurities. A reversed-phase HPLC method is typically employed, leveraging the non-polar nature of the analytes.

  • Column: A C18 column is a common choice, providing excellent separation for moderately polar to non-polar compounds.[10][16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile and/or methanol) is often necessary to achieve adequate resolution between the main peak and all related substances.[16] The pH of the aqueous phase is a critical parameter to control the ionization state of the acidic drug and its impurities, thereby influencing their retention.

  • Detection: UV detection is suitable for Fluvastatin and its chromophoric impurities. The detection wavelength is selected based on the UV spectra of the compounds to ensure adequate sensitivity for all components. A wavelength of around 235 nm is often employed.[19]

The following diagram illustrates a typical workflow for the analytical control of Fluvastatin sodium, highlighting the central role of the reference standards.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & System Suitability API Fluvastatin Sodium API HPLC Validated Stability-Indicating HPLC Method API->HPLC RefStd_Fluva Fluvastatin Sodium RS RefStd_Fluva->HPLC SST System Suitability Test (SST) RefStd_Fluva->SST RefStd_Imp This compound RS RefStd_Imp->HPLC Specificity Specificity RefStd_Imp->Specificity Confirms Peak Identity Spike_Sol Spiked Solution (API + Impurity RS) Spike_Sol->HPLC HPLC->SST Resolution, Tailing Factor, Plate Count HPLC->Specificity Peak Identification Quantification Quantification HPLC->Quantification Impurity Level Calculation

Workflow for Impurity Profiling of Fluvastatin Sodium.

Experimental Protocol: Quantitation of this compound

The following protocol is a representative example of a validated HPLC method for the determination of this compound in Fluvastatin sodium API.

Materials and Reagents
  • Fluvastatin Sodium API (Test Sample)

  • Fluvastatin Sodium Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
27
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 20 µL
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).

  • Standard Solution (Fluvastatin Sodium): Accurately weigh and dissolve an appropriate amount of Fluvastatin Sodium RS in the diluent to obtain a concentration of about 0.05 mg/mL.

  • Impurity Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a known concentration.

  • Test Solution: Accurately weigh and dissolve about 50 mg of Fluvastatin Sodium API in 50 mL of diluent.

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria. A system suitability solution containing both Fluvastatin Sodium RS and this compound RS is injected.

ParameterAcceptance Criteria
Tailing Factor (Fluvastatin peak) Not more than 2.0
Theoretical Plates (Fluvastatin peak) Not less than 2000
Resolution between Fluvastatin and this compound Not less than 2.0
%RSD for replicate injections Not more than 2.0%
Procedure and Calculation

Inject the diluent as a blank, followed by the standard solution, and then the test solution. Identify the peaks based on the retention times obtained from the individual standard injections. Calculate the percentage of this compound in the API using the following formula:

Percentage of Impurity = (Area of Impurity in Test / Area of Standard) x (Concentration of Standard / Concentration of Test) x Purity of Standard x 100

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are crucial for developing stability-indicating analytical methods.[18] By subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated.[5][12] This allows for the demonstration that the analytical method can separate the API from all potential degradants, ensuring that the assay is specific. Fluvastatin has been shown to be susceptible to degradation under various stress conditions.[2][14]

The following diagram outlines the logic of a forced degradation study in the context of method validation.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples API Fluvastatin Sodium API API->Acid API->Base API->Oxidation API->Thermal API->Photolytic HPLC Proposed Stability-Indicating HPLC Method Stressed_Samples->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA Ensures peak homogeneity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Accounts for all material Validated_Method Validated Stability-Indicating Method PDA->Validated_Method Mass_Balance->Validated_Method

Forced Degradation Study Workflow.

Conclusion: The Role of Reference Standards in Ensuring Patient Safety

The use of this compound as a reference standard is not merely a technical requirement but a fundamental aspect of ensuring the quality and safety of Fluvastatin drug products. By enabling the accurate identification and quantification of this specified impurity, analytical scientists can provide the necessary assurance that the API meets the stringent purity requirements set by regulatory authorities. A well-characterized reference standard, in conjunction with a validated, stability-indicating analytical method, forms a robust system for the quality control of Fluvastatin, ultimately safeguarding patient health.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

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A Technical Guide to the Potential Biological Activity of Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of Fluvastatin N-ethyl sodium, a derivative of the well-established HMG-CoA reductase inhibitor, Fluvastatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known information about Fluvastatin with prospective analyses of its N-ethyl derivative. It outlines detailed methodologies for the investigation of its primary mechanism of action and pleiotropic effects, providing a framework for future research and development.

Introduction: Fluvastatin and the Rationale for a Novel Derivative

Fluvastatin is a synthetic, water-soluble statin that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] By reducing endogenous cholesterol production, Fluvastatin effectively lowers low-density lipoprotein cholesterol (LDL-C) and is used in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[3][4][5]

The subject of this guide, this compound, is a chemical derivative of Fluvastatin.[6][7] While extensive data on this specific N-ethyl variant is not yet available in peer-reviewed literature, its structural modification—the substitution of an isopropyl group with an ethyl group on the indole ring—warrants a thorough investigation into its potential biological activities. Such modifications can influence a molecule's lipophilicity, metabolic stability, and interaction with its target enzyme, potentially altering its efficacy and safety profile.

This guide will, therefore, extrapolate from the well-documented activities of Fluvastatin to propose a research framework for characterizing this compound.

Primary Biological Activity: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins is the inhibition of HMG-CoA reductase.[8] It is highly probable that this compound retains this activity. The key research question is the potency of this inhibition compared to the parent compound.

In Vitro HMG-CoA Reductase Inhibition Assay

A cell-free enzymatic assay is the foundational experiment to determine the direct inhibitory effect of this compound on HMG-CoA reductase.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant HMG-CoA reductase

    • HMG-CoA substrate

    • NADPH

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

    • Fluvastatin sodium (as a positive control)

    • This compound (test compound)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of this compound and Fluvastatin sodium in a suitable solvent (e.g., water or DMSO).

    • Create a serial dilution of both compounds to generate a range of concentrations for IC50 determination.

    • In each well of the microplate, add the assay buffer, HMG-CoA reductase, and NADPH.

    • Add the test compound or control at the desired concentration and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[9]

Causality Behind Experimental Choices: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake and metabolism. The use of a positive control (Fluvastatin sodium) is crucial for validating the assay and providing a benchmark for the potency of the N-ethyl derivative.

Cellular Cholesterol Synthesis Assay

To assess the compound's activity in a cellular context, an assay measuring the inhibition of de novo cholesterol synthesis in a relevant cell line (e.g., HepG2 human hepatoma cells) is essential.

Experimental Protocol:

  • Reagents and Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • [¹⁴C]-acetate

    • Fluvastatin sodium (positive control)

    • This compound (test compound)

    • Lysis buffer

    • Scintillation fluid and counter

  • Procedure:

    • Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound or control and incubate for a specified period (e.g., 24 hours).

    • Add [¹⁴C]-acetate to each well and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

    • Wash the cells with PBS and lyse them.

    • Extract the lipids from the cell lysate.

    • Quantify the amount of radiolabeled cholesterol using a scintillation counter.

    • Determine the concentration-dependent inhibition of cholesterol synthesis and calculate the IC50 value.

Causality Behind Experimental Choices: This assay provides insights into the compound's ability to penetrate cell membranes and inhibit cholesterol synthesis within a living cell. HepG2 cells are a well-established model for studying hepatic lipid metabolism.

Potential Pleiotropic Effects of this compound

Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects that are independent of cholesterol reduction and contribute to their cardiovascular benefits.[10][11][12][13][14] These effects are often mediated by the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol biosynthesis pathway.[12] It is plausible that this compound will share some of these pleiotropic effects.

Anti-inflammatory Properties

Statins have been shown to possess anti-inflammatory properties.[11][13][14] This can be investigated by measuring the expression of pro-inflammatory cytokines in response to an inflammatory stimulus.

Experimental Protocol:

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs) or a macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium

    • Lipopolysaccharide (LPS) as an inflammatory stimulus

    • Fluvastatin sodium (positive control)

    • This compound (test compound)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Culture the cells and pre-treat with various concentrations of the test compound or control for a specified time.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

Causality Behind Experimental Choices: HUVECs and macrophages are key cell types involved in vascular inflammation. LPS is a potent inducer of inflammatory cytokines, providing a robust model to assess the anti-inflammatory potential of the compound.

Improvement of Endothelial Function

Statins can improve endothelial function by increasing the production of nitric oxide (NO), a key vasodilator.[13]

Experimental Protocol:

  • Reagents and Materials:

    • HUVECs

    • Cell culture medium

    • Fluvastatin sodium (positive control)

    • This compound (test compound)

    • Griess reagent for NO measurement

  • Procedure:

    • Culture HUVECs and treat them with the test compound or control.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

Causality Behind Experimental Choices: HUVECs are a standard model for studying endothelial function. The Griess assay is a simple and reliable method for quantifying NO production.

Anti-proliferative Effects on Vascular Smooth Muscle Cells

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. Statins have been shown to inhibit VSMC proliferation.[15]

Experimental Protocol:

  • Reagents and Materials:

    • Human aortic smooth muscle cells (HASMCs)

    • Cell culture medium

    • Platelet-derived growth factor (PDGF) as a mitogen

    • Fluvastatin sodium (positive control)

    • This compound (test compound)

    • BrdU cell proliferation assay kit

  • Procedure:

    • Culture HASMCs and serum-starve them to synchronize the cell cycle.

    • Pre-treat the cells with the test compound or control.

    • Stimulate cell proliferation with PDGF.

    • Assess cell proliferation using a BrdU incorporation assay, which measures DNA synthesis.

Causality Behind Experimental Choices: HASMCs are a relevant cell type for studying vascular remodeling. PDGF is a potent mitogen for VSMCs, providing a strong proliferative stimulus to test the inhibitory effects of the compound.

In Vivo Evaluation of this compound

Following promising in vitro results, the biological activity of this compound should be evaluated in a relevant animal model of hypercholesterolemia.

Hypercholesterolemic Animal Model

Experimental Protocol:

  • Animals:

    • Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Induce hypercholesterolemia by feeding the animals a high-cholesterol diet for a specified period.

    • Divide the animals into groups: control (normal diet), high-cholesterol diet, high-cholesterol diet + Fluvastatin sodium, and high-cholesterol diet + this compound at various doses.

    • Administer the compounds orally once daily for several weeks.

    • Collect blood samples at regular intervals to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

    • At the end of the study, sacrifice the animals and collect liver and aorta tissues for further analysis (e.g., histology, gene expression).[16]

Causality Behind Experimental Choices: This in vivo model allows for the assessment of the compound's efficacy in a whole-organism setting, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation and Visualization

Quantitative Data Summary
ParameterFluvastatin Sodium (Control)This compound
In Vitro HMG-CoA Reductase Inhibition
IC50 (nM)Expected ValueExperimental Value
Cellular Cholesterol Synthesis
IC50 (µM) in HepG2 cellsExpected ValueExperimental Value
Anti-inflammatory Activity (LPS-stimulated HUVECs)
TNF-α Inhibition (IC50, µM)Expected ValueExperimental Value
IL-6 Inhibition (IC50, µM)Expected ValueExperimental Value
Endothelial Function (NO production in HUVECs)
EC50 (µM)Expected ValueExperimental Value
VSMC Proliferation Inhibition (PDGF-stimulated HASMCs)
IC50 (µM)Expected ValueExperimental Value
In Vivo Efficacy (Hypercholesterolemic Rat Model)
% Reduction in LDL-C (at a specific dose)Expected ValueExperimental Value
Signaling Pathway and Workflow Diagrams

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids ... Cholesterol Cholesterol Isoprenoids->Cholesterol ... Fluvastatin Fluvastatin N-ethyl sodium HMG_CoA_Reductase HMG_CoA_Reductase Fluvastatin->HMG_CoA_Reductase Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation EnzymeAssay HMG-CoA Reductase Inhibition Assay CellAssay Cellular Cholesterol Synthesis Assay EnzymeAssay->CellAssay PleiotropicAssays Pleiotropic Effect Assays (Anti-inflammatory, Endothelial Function, etc.) CellAssay->PleiotropicAssays AnimalModel Hypercholesterolemic Animal Model PleiotropicAssays->AnimalModel Promising Results LipidAnalysis Plasma Lipid Profile Analysis AnimalModel->LipidAnalysis TissueAnalysis Histological and Molecular Analysis of Tissues AnimalModel->TissueAnalysis

Caption: Proposed Experimental Workflow for Characterization.

Conclusion

This compound represents a novel chemical entity with the potential for significant biological activity as an HMG-CoA reductase inhibitor. While direct experimental data is currently lacking, the well-established pharmacology of its parent compound, Fluvastatin, provides a strong foundation for a systematic investigation into its efficacy and pleiotropic effects. The experimental framework outlined in this guide offers a comprehensive approach to characterizing the biological profile of this promising new molecule, with the ultimate goal of determining its potential as a next-generation lipid-lowering agent.

References

  • Davignon, J. (2004). Beneficial cardiovascular pleiotropic effects of statins.
  • Galle, J., & Landmesser, U. (2005). Pleiotropic effects of statins: evidence from basic and clinical studies. Vascular health and risk management, 1(2), 99.
  • Plosker, G. L., & Wagstaff, A. J. (1996). Fluvastatin: a review of its pharmacology and use in the management of hypercholesterolaemia. Drugs, 51(3), 433-459.
  • Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins. Annual review of pharmacology and toxicology, 45, 89-118.
  • Werner, N., Nickenig, G., & Laufs, U. (2002). Pleiotropic effects of HMG-CoA reductase inhibitors. Basic research in cardiology, 97(2), 105-116.
  • Blum, A., & Shamburek, R. (2009). The pleiotropic effects of statins on endothelial function, vascular inflammation, immunomodulation and thrombogenesis.
  • Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry, 4(3), 256-265.
  • PubChem. (n.d.). Fluvastatin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mandal, T. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry, 4(3), 256-265.
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: fluvastatin sodium. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Fluvastatin Sodium? Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of fluvastatin sodium.
  • Google Patents. (n.d.). Process for the preparation of Fluvastatin Sodium salt.
  • Hatanaka, M., et al. (1995). Inhibition of cholesterol synthesis ex vivo and in vivo by fluvastatin, a new inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase. Experientia, 51(3), 223-226.
  • Patsnap. (n.d.). Fluvastatin Sodium patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). Fluvastatin sodium pharmaceutical compositions.
  • Zaborowska-Mazurkiewicz, M., Matyszewska, D., & Bilewicz, R. (2022).
  • Google Patents. (n.d.). Process for the preparation of Fluvastatin Sodium salt.
  • Reddy, G. M., et al. (2012). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 28(1), 193.
  • Kostner, K., & März, W. (1999). A comparative crossover study of the effects of fluvastatin and pravastatin (FP-COS) on circulating autoantibodies to oxidized LDL in patients with hypercholesterolemia.
  • Sirotkin, A. V., & Mlynček, M. (2007). Comparison of effects of different statins on growth and steroidogenesis of rat ovarian theca-interstitial cells.
  • El-Basset, A., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 12(11), 1056.
  • University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Retrieved from [Link]

  • IJNRD. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 9(8).
  • Herkel, U., et al. (2017). Fluvastatin for lowering lipids.
  • Hayashi, T., et al. (1995). Inhibitory effects of fluvastatin, a new HMG-CoA reductase inhibitor, on the increase in vascular ACE activity in cholesterol-fed rabbits. British journal of pharmacology, 116(2), 1761.
  • Plosker, G. L., & Wagstaff, A. J. (1999). Fluvastatin: a review of its use in lipid disorders. Drugs, 58(3), 501-526.
  • Lee, M. H., et al. (2019). Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis. Cancer prevention research (Philadelphia, Pa.), 12(12), 837-848.

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An In-Depth Technical Guide to the In Silico Toxicity Prediction of Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the in silico prediction of potential toxicities associated with Fluvastatin N-ethyl sodium, a derivative and potential impurity of the HMG-CoA reductase inhibitor, Fluvastatin. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind each step, grounding the workflow in principles of computational toxicology, regulatory science, and drug metabolism. We will detail a self-validating system of predictive modeling, encompassing Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking studies, and full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The objective is to construct a robust "weight of evidence" assessment for key toxicological endpoints, including hepatotoxicity, genotoxicity, and cardiotoxicity, providing researchers and drug development professionals with a practical framework for early-stage safety evaluation.

Introduction: The Scientific and Regulatory Context

Fluvastatin is a first-generation, fully synthetic HMG-CoA reductase inhibitor ("statin") used to manage hypercholesterolemia.[1][2][3] Like all pharmaceuticals, it undergoes extensive metabolism, primarily in the liver, mediated largely by the cytochrome P450 enzyme CYP2C9.[1][4][5] This process generates several metabolites, including hydroxylated and N-desisopropyl forms.[4][6]

The subject of this guide, this compound, is a structurally related compound identified as a potential impurity.[7][8] The assessment of impurities is a critical aspect of drug safety and is mandated by regulatory bodies worldwide. Guidelines such as the International Council for Harmonisation's M7(R2) permit the use of in silico computational methods as a primary tool for evaluating the mutagenic potential of impurities, thereby avoiding unnecessary animal testing.[9][10][11] This principle extends to other toxicities, where in silico approaches provide an invaluable early warning system to flag potential liabilities long before costly synthesis or in vitro testing.

This guide, therefore, addresses a crucial need: the rapid, reliable, and scientifically sound evaluation of a novel chemical entity's toxic potential, framed within the practical context of pharmaceutical development.

Foundational Pillars of In Silico Toxicology

An effective in silico assessment is not a "black box" prediction but a multi-faceted investigation built on established computational principles.

  • (Quantitative) Structure-Activity Relationship (QSAR) Models: QSAR is founded on the principle that the chemical structure of a molecule dictates its biological activity. By analyzing large datasets of compounds with known toxicological properties, computational models can learn to associate specific molecular fragments or physicochemical properties (descriptors) with toxicity.[12][13] These models fall into two main categories:

    • Statistical-Based Models: These use machine learning or statistical algorithms to build predictive models from large, diverse chemical libraries.[14][15]

    • Expert Rule-Based Models: These are curated systems containing structural alerts—specific molecular substructures known to be linked to a particular toxicity based on mechanistic understanding.[11]

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., Fluvastatin N-ethyl) to a second (the receptor, typically a protein target).[16] In toxicology, this is used to investigate if the compound is likely to interact with proteins known to mediate adverse effects, such as the hERG potassium channel (cardiotoxicity) or nuclear receptors that regulate hepatotoxic responses.

  • ADMET Profiling: This provides a holistic view of a compound's potential journey through the body. Predicting properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability provides crucial context for any predicted toxicity.[17][18][19] A compound that is poorly absorbed, for instance, may pose a lower systemic risk even if it has a structural alert for toxicity.

The following diagram illustrates the logical flow of our comprehensive in silico assessment strategy.

cluster_input Step 1: Input cluster_analysis Step 2: In Silico Analysis cluster_synthesis Step 3: Synthesis & Interpretation cluster_output Step 4: Output Structure Chemical Structure (this compound) SMILES/SDF QSAR QSAR Prediction - Genotoxicity (Ames) - Hepatotoxicity (DILI) - Cardiotoxicity (hERG) Structure->QSAR Docking Molecular Docking - Toxicity-Related Proteins (e.g., PXR, hERG) Structure->Docking ADMET ADMET Profiling - PK Properties - Metabolism (CYP450) Structure->ADMET WoE Weight of Evidence Assessment - Combine All Data - Assess Applicability Domain QSAR->WoE Docking->WoE ADMET->WoE Risk Predicted Toxicity Profile & Risk Hypothesis WoE->Risk Testing Recommendation for Targeted In Vitro Testing Risk->Testing Input Chemical Structure (SMILES) Descriptors Calculation of Molecular Descriptors (e.g., LogP, MW, Fragments) Input->Descriptors Model Mathematical Model (Learned from Training Data) Descriptors->Model Prediction Predicted Endpoint (e.g., 'Toxic' / 'Non-Toxic') Model->Prediction Confidence Confidence Score (e.g., 85% Probability) Model->Confidence

Caption: Conceptual diagram of a QSAR prediction model.

Step 3: Mechanistic Insights via Molecular Docking

Molecular docking allows us to form hypotheses about how a compound might exert toxicity by examining its potential to bind to key off-target proteins.

Experimental Protocol:

  • Target Selection:

    • Hepatotoxicity: Select nuclear receptors involved in drug-induced liver injury, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). Activation of these can lead to downstream events causing liver damage.

    • Cardiotoxicity: Select a high-resolution crystal structure of the human hERG potassium channel.

    • Metabolism: Docking against CYP2C9, the primary metabolizing enzyme for Fluvastatin, can predict if the N-ethyl derivative is also a likely substrate or inhibitor, pointing to potential drug-drug interactions. [5]2. Structure Preparation:

    • Ligand: Convert the 2D SMILES string of this compound into a 3D structure and perform energy minimization using standard computational chemistry software.

    • Protein: Obtain the protein structure from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock, GOLD, Schrödinger Glide).

    • Run the docking simulation to predict the most favorable binding poses of the ligand within the protein's active site.

  • Analysis:

    • Evaluate the docking score (an estimate of binding affinity). A more negative score generally indicates stronger binding. * Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket. Compare these interactions to those of known toxic ligands or substrates.

Step 4: ADMET Profiling for Pharmacokinetic Context

A comprehensive ADMET profile helps to contextualize the toxicity predictions. A potent hERG inhibitor that cannot be absorbed from the gut is of less concern than one with excellent oral bioavailability.

Experimental Protocol:

  • Platform Selection: Use a platform that provides a wide range of ADMET property predictions, such as ADMET Predictor® or admetSAR. [17][18]2. Property Prediction: Submit the SMILES string and calculate predictions for the following key properties:

    • Physicochemical: LogP, LogD, Aqueous Solubility.

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 Permeability.

    • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Prediction of CYP450 substrate and inhibitor potential (especially for CYP2C9, 3A4, 2D6).

    • Excretion: Prediction of renal clearance or interaction with transporters.

  • Data Collation: Organize the predicted values into a clear, structured table for easy comparison against typical ranges for orally available drugs.

Data Synthesis and Expert Interpretation

Predicted Toxicity and ADMET Profile Tables

The results of the in silico analysis should be summarized clearly.

Table 1: Summary of Predicted Toxicological Endpoints for this compound

Toxicological Endpoint Prediction Method Result Confidence/Score Interpretation/Structural Alerts
Bacterial Mutagenicity Statistical QSAR Negative 92% Probability No significant structural alerts for mutagenicity.
Expert Rule-Based Negative N/A The molecule does not contain substructures commonly associated with DNA reactivity.
Hepatotoxicity (DILI) Statistical QSAR Positive 75% Probability The model flags the complex indole ring system as contributing to the prediction.
hERG Inhibition Statistical QSAR Low Risk pIC50 < 5 Predicted to be a weak or non-inhibitor of the hERG channel.

| CYP2C9 Inhibition | Molecular Docking | -6.8 kcal/mol | N/A | Binding score suggests potential interaction, similar to parent Fluvastatin. |

Table 2: Predicted ADMET Properties of this compound

Property Predicted Value Optimal Range for Oral Drugs Interpretation
Aqueous Solubility (pH 7.4) -4.5 log(mol/L) > -5.0 Moderately soluble.
Human Intestinal Absorption > 90% High (>80%) Likely well-absorbed from the gut.
Plasma Protein Binding > 98% Variable High binding, similar to parent Fluvastatin.
BBB Penetration Low Low Unlikely to cross the blood-brain barrier.
CYP2C9 Substrate Probable N/A Likely metabolized by the same primary pathway as Fluvastatin.

| CYP2C9 Inhibitor | Probable | N/A | Potential for drug-drug interactions. |

Integrated Risk Hypothesis

Based on the synthesized data, we can formulate a risk hypothesis:

  • Genotoxicity Risk: Low. Both statistical and rule-based models predict this compound to be non-mutagenic. Under the ICH M7 framework, this compound would likely be considered non-mutagenic, requiring standard control as a non-mutagenic impurity.

  • Hepatotoxicity Risk: Moderate. The QSAR model indicates a potential for DILI. This is mechanistically plausible given that the parent drug class is associated with liver effects and the molecule retains the core structure. [20]The predicted high intestinal absorption and likely metabolism via CYP2C9 mean that significant hepatic exposure is possible, providing the necessary conditions for potential liver injury.

  • Cardiotoxicity Risk: Low. The QSAR prediction and docking analysis do not indicate a significant risk of hERG channel inhibition.

  • Drug-Drug Interaction Risk: Plausible. The predicted inhibition of CYP2C9 suggests that, if present in sufficient quantities, this compound could interfere with the metabolism of other CYP2C9 substrates, including the parent drug Fluvastatin itself. [4]

Conclusions and Recommendations

The in silico workflow described provides a powerful, data-driven approach to prospectively evaluate the toxicological risks of this compound. Our analysis concludes that while the genotoxic and cardiotoxic risks appear low, there is a plausible, structure-based risk for hepatotoxicity that warrants further investigation.

It is crucial to recognize the limitations of in silico models; they are predictive tools, not replacements for experimental data. [21]The predictions generated in this guide should be used to inform a targeted, resource-efficient experimental testing strategy.

Recommended Next Steps:

  • Confirm Hepatotoxicity Signal: An in vitro assay using primary human hepatocytes or HepG2 cells should be conducted to assess cytotoxicity upon exposure to this compound.

  • Verify Metabolic Profile: An in vitro metabolism study using human liver microsomes could confirm the role of CYP2C9 and other enzymes in its clearance and assess its inhibitory potential experimentally.

  • Final Assessment: The results of these targeted in vitro tests can be combined with the in silico predictions to form a definitive safety assessment for this impurity.

References

  • Talib, Z. H., & Mahdi, M. F. (2001). Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. Drugs, 61(13), 1829-1847. [Link] [22]35. Talib, Z. H., & Mahdi, M. F. (2001). Clinical Pharmacokinetics of Fluvastatin. Clinical Pharmacokinetics, 40, 685-702. [Link] [6]36. Patel, P. N., & Tanna, R. P. (2022). Statin-Related Myotoxicity: A Comprehensive Review of Pharmacokinetic, Pharmacogenomic and Muscle Components. StatPearls. [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the thermal stability and potential degradation pathways of Fluvastatin N-ethyl sodium, a derivative and potential impurity of the widely prescribed synthetic HMG-CoA reductase inhibitor, Fluvastatin. While specific literature on the N-ethyl analogue is scarce, this document synthesizes established knowledge of Fluvastatin's degradation chemistry with expert analysis to postulate its stability profile. We will delve into the foundational principles of forced degradation studies as mandated by international regulatory bodies, propose a rigorous experimental framework for assessing thermal lability, and elucidate the likely chemical transformations this compound may undergo under thermal stress. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization, formulation, and quality control of Fluvastatin and its related substances.

Introduction: The Imperative of Stability in Pharmaceutical Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light[1][2][3][4][5]. Forced degradation, or stress testing, is a pivotal component of this evaluation, designed to identify likely degradation products and elucidate degradation pathways[6][7][8]. This knowledge is instrumental in developing stable formulations, selecting appropriate packaging, and establishing appropriate storage conditions[7].

Fluvastatin, the first entirely synthetic statin, is used to manage hypercholesterolemia[9][10]. Its sodium salt is known to be susceptible to degradation, particularly in acidic environments and in the presence of high heat and humidity[6][7]. This compound, a potential impurity or analogue, shares the core chemical structure of Fluvastatin and is therefore expected to exhibit similar, albeit not identical, stability characteristics. Understanding its unique stability profile is crucial for ensuring the quality and safety of Fluvastatin drug products.

Proposed Framework for Thermal Stability Assessment

A comprehensive investigation into the thermal stability of this compound necessitates a multi-faceted approach, grounded in the principles of ICH guidelines Q1A(R2)[2][5]. The objective is to not only quantify the rate of degradation but also to identify and characterize the resultant degradants.

Experimental Design: A Rationale-Driven Approach

The choice of experimental conditions is paramount for generating meaningful stability data. The following protocol is designed to systematically evaluate the impact of temperature on solid-state this compound.

Experimental Protocol: Solid-State Thermal Stress Testing

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into separate, clean, and inert glass vials. Prepare a sufficient number of samples for each time point and temperature condition.

  • Control Sample: Store a set of vials at a controlled cold temperature (e.g., 2-8 °C) in the dark to serve as a baseline (T=0) reference.

  • Thermal Stress Conditions: Place the vials in calibrated stability chambers or ovens at the following temperatures, in accordance with ICH guidelines for stress testing[2]:

    • 50°C

    • 60°C

    • 70°C

    • 80°C

  • Time Points: Withdraw samples at predetermined intervals. For an initial study, the following time points are recommended: 0, 1, 2, 4, and 8 weeks.

  • Sample Analysis: At each time point, dissolve the contents of a vial in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration. Analyze the solution immediately using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products. The results should be expressed as a percentage of the initial concentration.

The Critical Role of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly suitable[11][12][13].

Key Attributes of a Validated Stability-Indicating HPLC Method:

ParameterDescriptionRationale
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.Ensures that the peaks of degradants are well-separated from the main API peak, preventing inaccurate quantification[12].
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Essential for accurate quantification of both the API and its degradation products over a range of concentrations.
Accuracy The closeness of test results obtained by the method to the true value.Confirms that the method is providing correct measurements.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Demonstrates the reproducibility of the method.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.

Elucidation of Potential Degradation Pathways

Based on the known degradation pathways of Fluvastatin sodium, we can postulate the likely transformations that this compound will undergo under thermal stress. The primary degradation pathways for statins often involve hydrolysis and oxidation[6][7]. For Fluvastatin specifically, acid-catalyzed dehydration and subsequent lactonization are well-documented[11][14].

Pathway 1: Dehydration and Lactonization

The dihydroxy heptenoic acid side chain of Fluvastatin is susceptible to dehydration, particularly under thermal and acidic conditions[14]. This process involves the loss of water molecules, leading to the formation of a more stable lactone ring structure. This is a significant degradation pathway for Fluvastatin and is highly probable for its N-ethyl analogue as well[15].

G cluster_0 This compound cluster_1 Degradation Products A This compound (Dihydroxy Acid Form) B Intermediate Diene A->B - H2O (Dehydration) C Fluvastatin N-ethyl Lactone B->C - H2O (Lactonization)

Caption: Proposed primary degradation pathway of this compound.

Pathway 2: Oxidation

Statins can be susceptible to oxidation, although Fluvastatin is generally considered more stable to oxidative stress compared to some other statins[16]. However, under harsh thermal conditions, oxidation of the indole ring or the side chain could occur, leading to the formation of various hydroxylated or N-oxide derivatives.

G cluster_0 This compound cluster_1 Oxidative Degradants A This compound B Hydroxylated Derivatives A->B Oxidation C N-Oxide Derivatives A->C Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Structural Characterization of Degradation Products

The identification of degradation products is a critical step in ensuring drug safety. A combination of analytical techniques is typically employed for this purpose.

Workflow for Degradant Identification

G A Degraded Sample B LC-MS Analysis A->B C Preliminary Identification (Molecular Weight) B->C F Isolation and Purification B->F D MS/MS Fragmentation C->D E Proposed Structure D->E H Definitive Structure Elucidation E->H G NMR Spectroscopy F->G G->H

Caption: A typical workflow for the identification and characterization of degradation products.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the initial identification of degradants by providing accurate mass measurements[17]. Subsequent fragmentation analysis (MS/MS) can offer insights into the structure of the degradation products. For unambiguous structural confirmation, isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Implications for Formulation and Storage

The anticipated thermal lability of this compound, particularly the propensity for dehydration and lactonization, has significant implications for the development of a stable drug product.

  • Excipient Compatibility: It is crucial to screen for excipients that do not promote degradation. For instance, acidic excipients could accelerate the dehydration and lactonization pathway.

  • Moisture Control: Given that water is a reactant in hydrolytic degradation and can facilitate other degradation reactions, controlling the water content of the formulation is critical. The use of desiccants in packaging may be warranted.

  • Manufacturing Process: Manufacturing processes that involve high temperatures, such as high-shear granulation or heat drying, should be carefully evaluated and optimized to minimize degradation.

  • Storage Conditions: Based on the stability data, appropriate storage conditions (e.g., "store in a dry place," "protect from heat") must be defined to ensure the product remains within its specification throughout its shelf life.

Conclusion

While direct experimental data on the thermal stability of this compound is not yet available in the public domain, a scientifically robust assessment of its potential degradation pathways can be made based on the known chemistry of the parent Fluvastatin molecule. The primary anticipated degradation route under thermal stress is dehydration and lactonization of the dihydroxy heptenoic acid side chain. A systematic approach to forced degradation studies, employing a validated stability-indicating analytical method, is essential to confirm these pathways and identify any other potential degradants. The insights gained from such studies are fundamental to the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 38-42.
  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Fluvastatin P
  • ICH STABILITY TESTING GUIDELINES. SlideShare.
  • Akbari, A., et al. (2014).
  • ICH Q1: Stability Testing of Drug Substances and Drug Products.
  • El-Gindy, A., et al. (2008). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society, 53(4), 1686-1692.
  • de Campos, D. P., et al. (2013). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Latin American Journal of Pharmacy, 32(8), 1146-1153.
  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review.
  • ICH Q1A(R2) Guideline.
  • Saljoughian, M. (2023). Fluvastatin. In: StatPearls.
  • Muchtaridi, M., et al. (2022).
  • Mass spectrum of Fluvastatin Sodium acid degradate.
  • Karavas, E., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(3), 304-313.
  • Choudhary, A., et al. (2017). PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. Plant Archives, 17(1), 473-478.
  • Fluvastatin.
  • Kashyap, N., et al. (2022). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 7(8).
  • Papageorgiou, G. Z., et al. (2010). Chemical Stability Studies of Fluvastatin Concerning the Formation of by-Products During Accelerated Aging Conditions (45 o C, 75% RH) for Several Times.
  • Fluvast
  • This compound.
  • US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
  • Reddy, M. S., et al. (2011). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 27(3), 939-947.
  • Al-Aani, H. M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard.
  • This compound Salt (Fluvast
  • Belal, F., et al. (2016). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods, 8(3), 593-603.

Sources

Solubility Profile of Fluvastatin Sodium and its N-ethyl Analogue in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Fluvastatin Sodium, a first-generation synthetic HMG-CoA reductase inhibitor. As a cornerstone of hypercholesterolemia treatment, understanding its physicochemical properties, particularly solubility, is paramount for formulation scientists, researchers, and drug development professionals. This document delves into the aqueous and organic solubility of Fluvastatin Sodium, the causal factors governing its behavior in various solvent systems, and standardized protocols for its experimental determination. The guide also addresses the solubility of Fluvastatin N-ethyl Sodium, a known impurity, to provide a complete picture for quality control and analytical development. All data and protocols are grounded in authoritative references to ensure scientific integrity and immediate applicability in a research and development setting.

Introduction: The Imperative of Solubility in Statin Development

Fluvastatin Sodium is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Marketed for the treatment of hypercholesterolemia, it was the first entirely synthetic statin, distinguishing it structurally from fungal-derived counterparts.[2][3] The therapeutic efficacy of any orally administered drug is intrinsically linked to its solubility and permeability, the cornerstones of the Biopharmaceutics Classification System (BCS). Fluvastatin Sodium is classified as a Class I drug, signifying high solubility and high permeability.[3]

However, "high solubility" is a regulatory classification, and a detailed, quantitative understanding across a range of pH values and solvent systems is critical for robust formulation development. From ensuring dissolution in the gastrointestinal tract to designing stable liquid formulations or enabling purification during synthesis, a comprehensive solubility profile is a foundational dataset. This guide synthesizes available data to explain the physicochemical drivers of Fluvastatin Sodium's solubility and provides actionable experimental frameworks.

Core Physicochemical Properties of Fluvastatin Sodium

The solubility of a molecule is not an arbitrary value but a direct consequence of its chemical structure and resulting physicochemical properties. Fluvastatin Sodium is the monosodium salt of a dihydroxy heptenoic acid.[4] This salt form is a deliberate choice to enhance aqueous solubility compared to its free acid form.

Key properties that dictate its solubility behavior include:

  • Ionization (pKa): The pKa of the carboxylic acid group is approximately 4.56.[5] This means that in environments with a pH above 4.56, the molecule will be predominantly in its ionized (carboxylate) form, which is significantly more water-soluble. Below this pH, it converts to the less soluble free acid form.

  • Polarity (log P): The octanol-water partition coefficient (log P) is reported to be 3.9, indicating a lipophilic character.[5] This inherent lipophilicity, driven by the fluorophenyl and indole ring structures, governs its solubility in non-polar organic solvents and its ability to permeate biological membranes.

  • Hygroscopicity: Fluvastatin Sodium is a hygroscopic powder, meaning it readily absorbs moisture from the air.[2][3] This can impact its physical stability, crystal form, and dissolution properties, making control of water content crucial during manufacturing and storage.[3]

Diagram: Interplay of Physicochemical Properties and Solubility

cluster_0 Molecular Structure & Properties cluster_1 Solubility Outcomes pKa pKa ~ 4.56 AqSol Aqueous Solubility pKa->AqSol pH-dependent logP log P ~ 3.9 logP->AqSol Limits intrinsic OrgSol Organic Solvent Solubility logP->OrgSol Lipophilicity-driven Salt Sodium Salt Form Salt->AqSol Enhances Hygro Hygroscopic Nature Stability Physical Stability Hygro->Stability Impacts

Caption: Relationship between core properties and solubility behavior.

Quantitative Solubility Profile of Fluvastatin Sodium

The solubility of Fluvastatin Sodium has been determined in a variety of aqueous and organic solvents. The data is summarized below, providing a clear reference for solvent selection in formulation, analytical method development, and manufacturing processes.

Aqueous and Buffered Media

As the sodium salt of an acidic drug, Fluvastatin Sodium's aqueous solubility is highly dependent on pH.[5] It is freely soluble in water, but its solubility decreases significantly in acidic conditions as it converts to the less soluble free acid form.

  • Water: Described as soluble to freely soluble.[2][6] A specific value of 30 mg/mL has been reported. Another source indicates solubility up to 25 mM.[7]

  • Phosphate Buffered Saline (PBS, pH 7.2): Approximately 0.2 mg/mL.[1]

  • Phosphate Buffers (pH 5.8, 6.8, 7.4): Characterized as very slightly soluble.[5]

  • HCl Buffer (pH 2): Solubility is expected to be low due to the conversion to the free acid form.[5]

The apparent discrepancy in qualitative descriptors (e.g., "freely soluble" in water vs. "very slightly soluble" in pH 7.4 buffer) can be attributed to differences in experimental conditions, ionic strength, and the specific definition of solubility terms. The value of ~0.2 mg/mL in PBS (pH 7.2) is a critical piece of data for predicting behavior in physiological media.[1]

Organic Solvents

Fluvastatin Sodium's solubility in organic solvents is governed by its large, relatively non-polar ring structure. It demonstrates good solubility in polar aprotic and protic organic solvents.

  • Dimethyl Sulfoxide (DMSO): Soluble.[1] One source quantifies this as soluble up to 100 mM.[7] Another reports a solubility of approximately 10 mg/mL.[1]

  • Dimethylformamide (DMF): Approximately 10 mg/mL.[1]

  • Methanol: Soluble.[2][6] One study describes it as soluble.[5]

  • Ethanol: Soluble.[1][2][6] Solubility is approximately 0.5 mg/mL.[1]

  • Acetone: Freely soluble.[5]

  • Methylene Chloride & Chloroform: Limited solubility to very slightly soluble.[5][8]

Data Summary Table
Solvent/MediumTypeReported SolubilityCitation(s)
WaterAqueousSoluble; 30 mg/mL; up to 25 mM[2][6][7]
PBS (pH 7.2)Aqueous Buffer~0.2 mg/mL[1]
Phosphate Buffer (pH 7.4)Aqueous BufferVery slightly soluble[5]
MethanolPolar ProticSoluble[2][5][6]
EthanolPolar ProticSoluble; ~0.5 mg/mL[1][2][6]
DMSOPolar AproticSoluble; ~10 mg/mL; up to 100 mM[1][7]
DMFPolar Aprotic~10 mg/mL[1]
AcetonePolar AproticFreely soluble[5]
Methylene ChlorideNon-polarLimited solubility[8]
ChloroformNon-polarVery slightly soluble[5]

Profile of a Related Substance: this compound

In drug manufacturing and quality control, understanding the properties of impurities is as important as understanding the active ingredient. This compound is a known process impurity and is listed in pharmacopeias as "Fluvastatin EP Impurity C" or "Fluvastatin N-Ethyl Analog (USP)".[9]

  • Chemical Name: (3R,5S,6E)-7-[1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt.[9]

  • Structural Difference: The isopropyl group on the indole nitrogen is replaced by an ethyl group.

  • Solubility: Data is limited, but it is reported to be soluble in a mixture of Methanol and DMSO (MEOH-DMSO).[9]

This information is primarily used for the development of analytical methods (e.g., HPLC) to ensure the purity of Fluvastatin Sodium raw material and finished products. Its solubility in the mobile phase is essential for accurate detection and quantification.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a self-validating system for generating reliable data.

Diagram: Shake-Flask Solubility Workflow

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis Prep 1. Add excess Fluvastatin to solvent in vials Equil 2. Agitate at constant temperature (e.g., 24-48h) Prep->Equil Sep 3. Centrifuge/Filter to remove undissolved solid Equil->Sep Dil 4. Dilute supernatant Sep->Dil Quant 5. Quantify concentration (e.g., HPLC-UV) Dil->Quant

Caption: Standard workflow for equilibrium solubility determination.

Objective: To determine the thermodynamic equilibrium solubility of Fluvastatin Sodium in a selected solvent.

Materials:

  • Fluvastatin Sodium (reference standard grade)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or UV-Vis spectrophotometer method for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Fluvastatin Sodium to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., add 10 mg to 1 mL of solvent).

    • Causality: Adding excess solid is critical to ensure that the solution reaches saturation, the definition of equilibrium solubility.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

    • Trustworthiness: A time-point study should be conducted initially (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration has plateaued, ensuring true equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. For robust separation, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) and then filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm).

    • Causality: This step is crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material should be validated for low drug binding.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-validated analytical method. Analyze the sample using HPLC-UV or UV-Vis spectrophotometry.[5][10][11]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Conclusion and Formulation Insights

The solubility profile of Fluvastatin Sodium is characteristic of a BCS Class I drug that is the salt of a weak acid. Its high solubility in water and polar organic solvents like methanol and DMSO facilitates its handling during synthesis and analytical testing. The pronounced pH-dependent solubility, with significantly lower solubility in acidic media, is a critical consideration for oral dosage form design, influencing dissolution rates in the stomach versus the intestine. The hygroscopic nature of the drug necessitates stringent environmental controls during manufacturing to prevent physical state changes that could alter its solubility and stability.[3] This comprehensive understanding of its behavior in different solvents is the foundation upon which stable, bioavailable, and effective Fluvastatin Sodium drug products are built.

References

  • PharmaCompass.com. (n.d.). Fluvastatin Sodium | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Ravi Kumar K, et al. (2025). Formulation and Evaluation of Fluvastatin Sodium Modified Pulsincap Delivery System. Mathews J Pharma Sci, 9(2):49. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Lescol - accessdata.fda.gov. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation and evaluation of pulsatile drug delivery of fluvastatin sodium. Retrieved from [Link]

  • Borgmann, S. H. M., et al. (n.d.). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Pharmaceutical Development and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem. Retrieved from [Link]

  • Plant Archives. (n.d.). PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin Sodium. PubChem. Retrieved from [Link]

  • Shirolkar, S., et al. (2020). Formulation and evaluation of fluvastatin sodium drug-in-adhesive transdermal system. Journal of Research in Pharmacy, 24(4), 562-571. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FABRICATION AND EVALUATION OF FLUVASTATIN SODIUM LOADED SUSTAINED RELEASE MICROSPHERES USING POLYMER BLENDS. Retrieved from [Link]

  • Allmpus. (n.d.). Fluvastatin EP Impurity C. Retrieved from [Link]

  • Egyptian Pharmaceutical Journal. (n.d.). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Retrieved from [Link]

  • Open Access Research Journals Publication. (n.d.). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Retrieved from [Link]

  • ResearchGate. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Fluvastatin N-ethyl sodium in bulk drug and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies.[1][2][3] This document provides a comprehensive protocol, from instrument setup and mobile phase preparation to a full validation summary and forced degradation analysis, offering researchers and drug development professionals a reliable analytical tool for this compound.

Introduction: The Analytical Imperative for this compound

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][5] It is widely prescribed for the treatment of hypercholesterolemia and for the prevention of cardiovascular events. This compound is a synthetic impurity and a potential related compound in the manufacturing process of Fluvastatin. Accurate quantification of such impurities is a critical aspect of quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate the use of validated analytical procedures for the quantification of active pharmaceutical ingredients (APIs) and their impurities.

This application note addresses the need for a specific and reliable analytical method for this compound. The developed HPLC method is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, a crucial requirement for stability testing of drug substances and products.[6]

Method Development: A Rationale-Driven Approach

The primary objective was to develop a simple, rapid, and reliable HPLC method capable of separating this compound from Fluvastatin and its potential degradation products.

Chromatographic System and Conditions

The selection of chromatographic parameters was based on the physicochemical properties of Fluvastatin and its related compounds. A reversed-phase C18 column was chosen due to its versatility and wide applicability for non-polar to moderately polar compounds. The mobile phase composition was optimized to achieve a good peak shape, resolution, and a reasonable runtime.

ParameterConditionRationale
Instrument HPLC system with UV/Vis DetectorStandard equipment in most analytical laboratories.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation efficiency and peak shape for statins.[7][8]
Mobile Phase Acetonitrile: 20mM Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (60:40 v/v)Offers good separation and peak symmetry. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[8]
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.[7]
Detection Wavelength 235 nmA common wavelength for the detection of Fluvastatin and its related compounds, offering good sensitivity.[8][9]
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temperature 30°CEnsures reproducibility of retention times by maintaining a constant column temperature.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Fluvastatin sodium reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions

3.2.1. Phosphate Buffer (20mM, pH 3.0)

  • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

3.2.2. Mobile Phase

  • Mix acetonitrile and 20mM phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).

  • Degas the mobile phase by sonication for 15 minutes.

3.2.3. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3.2.4. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Method Validation Workflow

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]

G cluster_validation Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness SystemSuitability System Suitability

Caption: A flowchart illustrating the key parameters for method validation.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6][10] These studies expose the drug substance to various stress conditions to generate potential degradation products.

G cluster_forced_degradation Forced Degradation Study Design DrugSubstance This compound Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) DrugSubstance->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 2h) DrugSubstance->Base Oxidative Oxidative Degradation (3% H2O2, RT, 4h) DrugSubstance->Oxidative Thermal Thermal Degradation (80°C, 48h) DrugSubstance->Thermal Photolytic Photolytic Degradation (UV light, 254nm, 24h) DrugSubstance->Photolytic

Caption: An overview of the stress conditions applied in the forced degradation study.

Protocol for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1N HCl. Keep at 60°C for 2 hours. Neutralize with 0.1N NaOH and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1N NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1N HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Keep the drug substance in a solid state in a hot air oven at 80°C for 48 hours. Then, prepare a 10 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the drug substance in a solid state to UV light (254 nm) for 24 hours. Then, prepare a 10 µg/mL solution in the mobile phase.

Results and Discussion: A Validated Method

Specificity

The method demonstrated excellent specificity. In the chromatograms from the forced degradation studies, the peak for this compound was well-resolved from the peaks of the degradation products and from the Fluvastatin peak. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure under all stress conditions, indicating the stability-indicating nature of the method.

Linearity and Range

The method was found to be linear over the concentration range of 1-20 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the percent recovery of known amounts of analyte added to a placebo matrix. The recovery was found to be within the acceptable limits of 98-102%.

Concentration Level% Recovery
80%99.5%
100%100.2%
120%99.8%
Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was found to be less than 2%, demonstrating the high precision of the method.

Precision Type%RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 1.5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.05 µg/mL, and the LOQ was 0.15 µg/mL, indicating the high sensitivity of the method.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results were within the acceptable limits.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
%RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method has been successfully validated according to ICH guidelines and is proven to be stability-indicating through forced degradation studies. This application note provides a comprehensive and reliable protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Fluvastatin Impurities and Related Compound. Veeprho. [Link]

  • Fluvastatin-impurities. Pharmaffiliates. [Link]

  • Forced degradation study of statins: a review. SciSpace. [Link]

  • A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. PubMed. [Link]

  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. ResearchGate. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. [Link]

  • Forced degradation study of statins: A review. ResearchGate. [Link]

  • Fluvastatin EP Impurity G. SynZeal. [Link]

  • Development and Validation of sensitive HPTLC method for quantitative analysis of fluvastatin sodium in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. [Link]

  • Review on Forced Degradation Study of Statins. CoLab. [Link]

  • Development and Validation of UV-Spectrophotometeric Method for Analysis of Fluvastatin Sodium in Bulk and in Pharmaceutical For. ResearchGate. [Link]

  • Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. SciELO. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

Sources

A Robust HPLC-UV Method for the Simultaneous Determination of Fluvastatin and its N-ethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Introduction

Fluvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It acts as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] As with any active pharmaceutical ingredient (API), ensuring the purity and monitoring potential impurities is critical for the safety and efficacy of the final drug product. The N-ethyl impurity of Fluvastatin is a known related substance that can arise during the synthesis process. Therefore, a robust and reliable analytical method is required for the separation and quantification of Fluvastatin from this impurity.

This application note details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of Fluvastatin and its N-ethyl impurity. The described method is stability-indicating, meaning it can effectively separate the main compound from its degradation products and related substances, a crucial aspect in pharmaceutical quality control.[4][5]

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of Fluvastatin and its N-ethyl impurity. A reversed-phase chromatographic approach was selected due to the non-polar nature of both compounds. A C18 stationary phase provides excellent hydrophobic interactions, leading to good retention and separation.

The mobile phase composition is a critical factor in achieving the desired resolution. A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure optimal separation of the closely eluting Fluvastatin and its N-ethyl impurity. The pH of the aqueous buffer is controlled to maintain the analytes in a consistent ionization state, which is essential for reproducible retention times and peak shapes. UV detection is chosen based on the chromophoric nature of the indole moiety present in both Fluvastatin and its N-ethyl impurity, which allows for sensitive and selective detection.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Fluvastatin and its N-ethyl impurity using the developed HPLC-UV method.

HPLC Workflow for Fluvastatin Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solutions (Fluvastatin & N-ethyl Impurity) HPLC_System Equilibrate HPLC System with Mobile Phase Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Drug Substance or Formulation) Sample_Prep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurity & Assay of Fluvastatin Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-UV analysis of Fluvastatin and N-ethyl impurity.

Materials and Methods

1. Reagents and Standards

  • Fluvastatin Sodium Reference Standard (USP or equivalent)

  • Fluvastatin N-ethyl impurity Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Instrumentation and Chromatographic Conditions A summary of the HPLC instrumentation and the optimized chromatographic conditions is provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent[7]
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with Orthophosphoric Acid[6]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 305 nm[6][9]
Diluent Methanol and Water (50:50, v/v)[6]

Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted Orthophosphoric Acid. Filter the solution through a 0.45 µm membrane filter and degas.[6]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Preparation of Standard Solutions

  • Fluvastatin Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Fluvastatin Sodium Reference Standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and make up to volume with the diluent.[6]

  • N-ethyl Impurity Standard Stock Solution (50 µg/mL): Accurately weigh about 2.5 mg of N-ethyl impurity Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Fluvastatin and 0.5 µg/mL of N-ethyl impurity in the diluent from the stock solutions.

3. Preparation of Sample Solution

  • Accurately weigh and transfer a quantity of the sample (drug substance or powdered tablets) equivalent to about 25 mg of Fluvastatin into a 50 mL volumetric flask.

  • Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The following parameters should be checked:

  • The resolution between the Fluvastatin and N-ethyl impurity peaks should be not less than 2.0.

  • The tailing factor for the Fluvastatin peak should be not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the Fluvastatin peak area should be not more than 2.0%.

Method Validation and Forced Degradation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[7] The method demonstrated good linearity, accuracy, precision, and specificity.

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][10] Fluvastatin samples were subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The method was able to effectively separate the Fluvastatin peak from all degradation products formed under these conditions, confirming its suitability for stability studies.[5]

Data Analysis and Quantification

The identification of Fluvastatin and the N-ethyl impurity is based on their retention times compared to the reference standards. The quantification of the N-ethyl impurity is performed using an external standard method. The percentage of the impurity is calculated using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Logical Relationship in Method Development

The following diagram outlines the logical decision-making process during the development of this HPLC method.

Method Development Logic Analyte_Properties Analyze Physicochemical Properties (Fluvastatin & N-ethyl Impurity) Chromatography_Mode Select Reversed-Phase HPLC Analyte_Properties->Chromatography_Mode Detection_Wavelength Select UV Wavelength (305 nm) based on UV Spectra Analyte_Properties->Detection_Wavelength Stationary_Phase Choose C18 Column for Hydrophobic Interaction Chromatography_Mode->Stationary_Phase Mobile_Phase_Selection Optimize Mobile Phase (Buffer pH & Organic Modifier) Stationary_Phase->Mobile_Phase_Selection Gradient_Elution Develop Gradient Program for Optimal Resolution Mobile_Phase_Selection->Gradient_Elution Method_Validation Validate Method according to ICH Guidelines Detection_Wavelength->Method_Validation Gradient_Elution->Method_Validation Final_Method Finalized HPLC-UV Method Method_Validation->Final_Method

Caption: Logical flow of decisions in the HPLC method development process.

Conclusion

This application note presents a detailed, robust, and validated HPLC-UV method for the separation and quantification of Fluvastatin and its N-ethyl impurity. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis of Fluvastatin in bulk drug and pharmaceutical formulations. The comprehensive protocol and scientific rationale provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates.
  • Vertex AI Search. (n.d.). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates.
  • National Center for Biotechnology Information. (n.d.). Fluvastatin Sodium. PubChem.
  • Sutar, P. S., & Kumar, M. K. (2021). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 11(3), 133-140.
  • ChemicalBook. (n.d.). Fluvastatin sodium salt.
  • R&D Systems. (n.d.). Fluvastatin sodium.
  • Toreson, H., & Eriksson, B. M. (1996). Liquid chromatographic determination of fluvastatin and its enantiomers in blood plasma by automated solid-phase extraction. Journal of Chromatography A, 729(1-2), 13-18.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Brazilian Chemical Society, 21(9), 1664-1673.
  • Akabari, A. H., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and capsule dosage form. Eurasian Journal of Analytical Chemistry, 12(1), 87-105.
  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review. International Journal of Pharmaceutical Sciences and Research, 9(11), 4563-4573.
  • Saglik, S., & Kurbanoglu, S. (2009). Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. Química Nova, 32(9), 2417-2420.
  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC–MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835.
  • International Journal of Novel Research and Development. (2024). Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. IJNRD, 9(8).
  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.

Sources

Application Notes and Protocols: Validation of a Stability-Indicating HPLC Method for the Determination of Fluvastatin N-ethyl Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fluvastatin N-ethyl impurity in Fluvastatin drug substances. The protocol is designed to ensure the method's suitability for its intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Successful completion of this validation protocol will provide a high degree of assurance that the analytical method is reliable for routine quality control analysis.

Introduction: The Critical Role of Impurity Profiling in Drug Safety

Fluvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4][5][6] During the synthesis or storage of Fluvastatin, various impurities can arise, including process-related impurities and degradation products.[4][7] One such potential process-related impurity is Fluvastatin N-ethyl impurity (also known as Fluvastatin EP Impurity C).[8][9][10] The presence and quantity of such impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities in pharmaceutical products.[11][12][13][14] Therefore, a well-validated analytical method is a prerequisite for the reliable quantification of these impurities. This application note details the validation of an RP-HPLC method for Fluvastatin N-ethyl impurity, providing a robust framework for researchers, scientists, and drug development professionals.

Proposed Analytical Method

The following RP-HPLC method is proposed for the separation and quantification of Fluvastatin and its N-ethyl impurity. This method will be the subject of the validation studies described herein.

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.02 M phosphate buffer (pH 3.5) in a gradient elution mode
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Mobile phase

The Validation Workflow: A Step-by-Step Approach

The validation of the analytical method will proceed through a series of experiments, each designed to assess a specific performance characteristic. The overall workflow is depicted below.

ValidationWorkflow cluster_prep Preparation cluster_validation Method Validation cluster_routine Routine Use prep Method Development & Optimization specificity Specificity / Selectivity prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability routine_analysis Routine Analysis of Samples system_suitability->routine_analysis

Caption: A flowchart illustrating the logical progression of the analytical method validation process.

Validation Parameters: Protocols and Acceptance Criteria

Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16] This is crucial to prevent erroneous results due to interfering peaks.

Protocol:

  • Prepare a blank solution (diluent).

  • Prepare a solution of Fluvastatin standard.

  • Prepare a solution of Fluvastatin N-ethyl impurity standard.

  • Prepare a spiked solution containing Fluvastatin and the N-ethyl impurity.

  • Subject the Fluvastatin drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Inject all solutions into the HPLC system.

Acceptance Criteria:

  • The blank solution should not show any interfering peaks at the retention times of Fluvastatin and the N-ethyl impurity.

  • The peak for the N-ethyl impurity should be well-resolved from the Fluvastatin peak and any other degradation products, with a resolution of not less than 2.0.

  • Peak purity analysis (if a photodiode array detector is used) should demonstrate that the analyte peaks are spectrally homogeneous.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal, ensuring that the response is proportional over a defined range.[16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

Protocol:

  • Prepare a stock solution of Fluvastatin N-ethyl impurity.

  • From the stock solution, prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be not less than 0.99.

  • The y-intercept should be minimal.

  • The data points should be visually inspected for linearity.

Concentration LevelAcceptance Criteria
LOQ - 150% of specificationCorrelation Coefficient (r²) ≥ 0.99
Accuracy

Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[15] It is determined by recovery studies.

Protocol:

  • Prepare a sample of the Fluvastatin drug substance.

  • Spike the drug substance sample with the N-ethyl impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the impurity.

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range, typically 80-120% for impurity analysis.

Spiking LevelNumber of ReplicatesMean Recovery (%)
50%380 - 120
100%380 - 120
150%380 - 120
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the Fluvastatin drug substance spiked with the N-ethyl impurity at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the repeatability and intermediate precision studies should not be more than 10% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19]

Protocol: There are several methods for determining LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.[19][20]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21]

Acceptance Criteria:

  • The determined LOQ value should be verified for precision and accuracy. The RSD for precision at the LOQ should not be more than 10%, and the recovery for accuracy should be within 80-120%.

Robustness

Causality: Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters.[22][23][24] This provides an indication of its reliability during normal usage.[23]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • pH of the mobile phase buffer (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution and a spiked sample under each modified condition.

Acceptance Criteria:

  • The system suitability parameters should meet the predefined criteria under all varied conditions.[24]

  • The results for the spiked sample should not significantly differ from those obtained under the normal method conditions.

Robustness center Optimized Method param1 pH ± 0.2 center->param1 param2 Temp ± 5°C center->param2 param3 Flow ± 0.1 mL/min center->param3 param4 Organic ± 2% center->param4

Caption: Diagram illustrating the deliberate variation of method parameters during robustness testing.

System Suitability

Causality: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[25][26][27]

Protocol:

  • Before conducting any sample analysis, inject a system suitability solution (e.g., a solution of Fluvastatin and the N-ethyl impurity at a concentration that allows for the evaluation of all parameters).

  • Perform at least five replicate injections.

Acceptance Criteria:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the N-ethyl impurity peak.[26]

  • Theoretical plates (N): Not less than 2000 for the N-ethyl impurity peak.[26][28]

  • Relative Standard Deviation (RSD) of replicate injections: Not more than 5.0% for the peak area of the N-ethyl impurity.[25][28]

  • Resolution (Rs): Not less than 2.0 between the N-ethyl impurity peak and the Fluvastatin peak.[25][26]

Conclusion

The successful execution of the validation protocols outlined in this document will demonstrate that the proposed HPLC method is specific, linear, accurate, precise, and robust for the determination of Fluvastatin N-ethyl impurity in Fluvastatin drug substance. The validated method can then be confidently implemented for routine quality control testing, ensuring the quality and safety of the final pharmaceutical product. It is imperative that all experimental procedures and results are thoroughly documented in a validation report, as this will be subject to regulatory scrutiny.[15]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry.
  • How to Perform Robustness Studies in Analytical Valid
  • ProPharma. (2024, June 25).
  • Technical Information - Limit of Detection (LOD)
  • Robustness Tests. (n.d.).
  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • U.S. Food and Drug Administration. (2015, July).
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • English Excel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube.
  • ECA Academy. (n.d.).
  • International Council for Harmonis
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemist reviews, 29(Suppl 1), S49–S52.
  • Slideshare. (n.d.). System suitability parameters assessment by HPLC.
  • Lösungsfabrik. (2018, May 22).
  • PharmaGuru. (2025, May 2).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD)
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • Altabrisa Group. (2025, July 30).
  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Separation Science. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Axios Research. (n.d.).
  • Veeprho. (n.d.).
  • Slideshare. (n.d.).
  • European Medicines Agency. (n.d.).
  • European Bioanalysis Forum. (n.d.).
  • International Journal of Novel Research and Development. (2024, August 8).
  • Open Access Research Journals Publication. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • European Medicines Agency. (2023, December 15).
  • Scribd. (n.d.).
  • Pharmaffiliates. (n.d.).
  • SRIRAMCHEM. (n.d.).
  • Sigma-Aldrich. (n.d.). Fluvastatin impurity F British Pharmacopoeia (BP) Reference Standard.
  • PubChem. (n.d.).
  • International Journal of PharmTech Research. (2010).
  • Allmpus. (n.d.).
  • SynZeal. (n.d.).
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 93936-64-2 (Salt)
  • Journal of the Iranian Chemical Society. (2023, July 27).

Sources

Application Notes & Protocols for the Use of Fluvastatin N-ethyl Sodium in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate use of Fluvastatin N-ethyl sodium as a reference standard in the quality control of Fluvastatin sodium active pharmaceutical ingredient (API) and its finished dosage forms. This document outlines the fundamental principles of impurity profiling, the specific role of this compound as a critical related substance, and detailed protocols for its quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in official pharmacopeial standards and validated analytical procedures to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Quality Control in Pharmaceutical Manufacturing

In the pharmaceutical industry, stringent quality control is paramount to ensuring the safety and efficacy of medicinal products.[1] The manufacturing process of any drug substance can potentially generate impurities, which may include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. The presence of these impurities, even in minute quantities, can impact the stability, bioavailability, and safety of the final drug product. Therefore, regulatory bodies worldwide mandate the identification and quantification of impurities in both the API and the finished dosage forms.[2]

Fluvastatin, a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] It is widely prescribed for the treatment of hypercholesterolemia.[4] The quality control of Fluvastatin sodium involves rigorous testing to ensure its identity, strength, quality, and purity, as outlined in various pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6]

The Role of Reference Standards

Analytical reference standards are highly characterized and purified materials that serve as a benchmark for qualitative and quantitative analyses.[7][8] They are indispensable tools in pharmaceutical quality control for:

  • Identification: Confirming the identity of the API.

  • Purity Evaluation: Detecting and quantifying impurities.

  • Assay: Determining the potency of the API and its dosage form.

  • Method Validation: Establishing the performance characteristics of analytical procedures.

Reference standards can be classified as primary or secondary. Primary reference standards are obtained from officially recognized sources like USP or EP, while secondary standards are calibrated against primary standards.[9]

This compound: A Key Process-Related Impurity

This compound, also known as Fluvastatin EP Impurity C or Fluvastatin BP Impurity C, is a known process-related impurity of Fluvastatin sodium.[10][11] Its chemical name is (3R,5S,6E)-7-[1-Ethyl-3-(4-fluorophenyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt.[10] This impurity is structurally very similar to the Fluvastatin molecule, differing in the substitution at the indole nitrogen (an ethyl group instead of an isopropyl group).

The presence of this compound in Fluvastatin API is typically a result of the synthetic route employed during manufacturing. As a specified impurity in pharmacopeial monographs, its level must be strictly controlled within the defined acceptance criteria to ensure the safety and quality of the drug product.[6]

Why this compound Reference Standard is Crucial

The this compound reference standard is essential for the accurate quantification of this specific impurity in Fluvastatin sodium API and its formulations. Its use in quality control laboratories allows for:

  • Peak Identification: Unambiguous identification of the Fluvastatin N-ethyl impurity peak in a chromatogram based on its retention time relative to the Fluvastatin peak.

  • Accurate Quantification: Calculation of the exact amount of the impurity present in a sample by comparing the peak response of the impurity in the sample to the peak response of a known concentration of the this compound reference standard.

  • Method Validation and System Suitability: Ensuring the analytical method is capable of separating and quantifying this impurity from Fluvastatin and other related substances.

Analytical Methodology: Impurity Profiling by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used analytical technique for the separation, identification, and quantification of Fluvastatin and its related compounds due to its high resolution, sensitivity, and specificity.[12][13][14][15] The following protocol is a representative example of an HPLC method for the determination of this compound in Fluvastatin sodium API.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate Fluvastatin from its impurities based on their hydrophobicity. A gradient elution with a mobile phase consisting of a buffer and an organic solvent allows for the effective separation of compounds with a range of polarities. Detection is typically performed using a UV detector at a wavelength where both Fluvastatin and its impurities exhibit significant absorbance.

Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient HPLC system with a UV-Vis detector.
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase A 20mM Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
Mobile Phase B Acetonitrile:Methanol (50:50, v/v).
Gradient Program See Table 1.
Flow Rate 1.2 mL/min.
Column Temperature Ambient (or controlled at 25 °C for better reproducibility).
Detection Wavelength 235 nm.[12]
Injection Volume 20 µL.
Diluent Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

3.2.2. Preparation of Solutions

  • Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 100 µg/mL.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution of this compound into a 10 mL volumetric flask and dilute to volume with the diluent. This gives a final concentration of approximately 10 µg/mL.

  • Fluvastatin Sodium Standard Solution (for Assay): Accurately weigh about 25 mg of Fluvastatin Sodium RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a known concentration of about 0.5 mg/mL.[16]

  • Sample Solution (Fluvastatin API): Accurately weigh about 25 mg of the Fluvastatin sodium sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution (Spiked Sample): Prepare a solution of Fluvastatin sodium as described for the Sample Solution. Spike this solution with a known amount of this compound reference standard to a final concentration that is close to the specification limit for this impurity (e.g., 0.15%).

3.2.3. System Suitability Test (SST)

Before starting the analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The acceptance criteria should be established during method validation and may include:

ParameterAcceptance Criteria
Resolution The resolution between the Fluvastatin peak and the this compound peak should be not less than 2.0.
Tailing Factor The tailing factor for the Fluvastatin peak should be not more than 2.0.
Theoretical Plates The number of theoretical plates for the Fluvastatin peak should be not less than 2000.
Relative Standard Deviation (RSD) The RSD for replicate injections of the standard solution should be not more than 2.0%.

3.2.4. Analytical Procedure

  • Inject the diluent (as a blank) to ensure there are no interfering peaks.

  • Inject the Standard Solution of this compound and record the peak area.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the Sample Solution chromatogram by comparing its retention time with that obtained from the Standard Solution.

3.2.5. Calculation

Calculate the percentage of this compound in the Fluvastatin sodium sample using the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

  • Area_impurity_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of this compound in the Standard Solution.

  • Conc_sample is the concentration of the Fluvastatin sodium sample in the Sample Solution.

Causality Behind Experimental Choices
  • Mobile Phase pH: A pH of 3.0 is chosen to ensure that the carboxylic acid group of Fluvastatin and its acidic impurities are in their protonated form, leading to better retention and peak shape on a C18 column.

  • Gradient Elution: A gradient program is employed to achieve a good separation of both early and late eluting impurities within a reasonable run time.

  • Detection Wavelength: 235 nm is selected as it provides good sensitivity for both Fluvastatin and its related substances.[12] Other wavelengths, such as 305 nm, are also used, particularly for the assay of Fluvastatin.[16]

  • Diluent: Using a mixture of the mobile phases as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.

Visualization of the Quality Control Workflow

Diagram 1: Workflow for Impurity Profiling

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Fluvastatin N-ethyl Sodium Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sst Prepare System Suitability Solution prep_sst->sst prep_sample Prepare Fluvastatin API Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst->analysis If SST Passes identification Identify Impurity Peak by Retention Time analysis->identification quantification Quantify Impurity Using Standard identification->quantification report Report Results vs. Specification Limits quantification->report

Caption: Workflow for the identification and quantification of this compound.

Diagram 2: Relationship between API and Impurity Standard

G API Fluvastatin Sodium API QC_Test HPLC Quality Control Test API->QC_Test is tested in Impurity Fluvastatin N-ethyl Sodium (Impurity) Impurity->QC_Test is detected by RefStd Fluvastatin N-ethyl Sodium Reference Standard RefStd->QC_Test is used to quantify

Caption: The central role of the reference standard in quality control testing.

Conclusion

The use of this compound as a reference standard is a non-negotiable aspect of ensuring the quality and safety of Fluvastatin sodium drug products. By providing a reliable benchmark for identification and quantification, it enables pharmaceutical manufacturers to monitor and control this process-related impurity effectively. The detailed HPLC protocol and the underlying scientific principles discussed in these application notes offer a robust framework for the implementation of this critical quality control test in a regulated laboratory environment. Adherence to these scientifically sound and validated methods is essential for meeting the stringent requirements of global regulatory agencies.

References

  • SynThink Research Chemicals. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards. Retrieved from SynThink Research Chemicals website.
  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from American Pharmaceutical Review website.
  • LGC Standards. (2019). Pharmaceutical quality control: the reference standards labyrinth.
  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
  • Veeprho. (n.d.). Fluvastatin Impurities and Related Compound.
  • Sankar, A. S. K., et al. (n.d.). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form.
  • PharmTech. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
  • USP. (2025). Fluvastatin Sodium - Definition, Identification, Assay.
  • USP. (n.d.). USP Monographs: Fluvastatin Sodium. In USP29-NF24.
  • Pharmaffiliates. (n.d.). Fluvastatin-impurities.
  • Saminathan, J., et al. (n.d.). VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM.
  • Drug Analytical Research. (2023, July 27). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard.
  • Open Access Research Journals Publication. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and.
  • European Pharmacopoeia. (2014, April 2).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025). method development and validation of fluvastatin by rp-hplc.
  • USP. (n.d.). USP Monographs: Fluvastatin Capsules. In USP29-NF24.
  • International Journal of New Research and Development. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium.
  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 875-885.
  • Sigma-Aldrich. (n.d.). Fluvastatin sodium European Pharmacopoeia (EP) Reference Standard.
  • ResearchGate. (2023, July). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard.
  • National Center for Biotechnology Information. (n.d.). Fluvastatin Sodium. In PubChem. Retrieved from [Link]

  • Allmpus. (n.d.). Fluvastatin EP Impurity C.
  • USP Store. (n.d.). Fluvastatin Related Compound B (15 mg).
  • Sigma-Aldrich. (n.d.). Fluvastatin impurity F British Pharmacopoeia (BP) Reference Standard.
  • SynZeal. (n.d.). Fluvastatin EP Impurity G.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 93936-64-2 (Salt) Fluvastatin N-Ethyl Impurity. Retrieved from Anant Pharmaceuticals Pvt. Ltd. website.
  • ResearchGate. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard.
  • Council of Europe. (2025).
  • Council of Europe. (2020).
  • The United States Pharmacopeial Convention. (n.d.). Fluvastatin Sodium. In USP-NF. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound Salt (Fluvastatin Impurity).
  • SciELO. (n.d.). Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations.
  • Cbg-meb.nl. (2019, January 30). Public Assessment Report Scientific discussion Fluvastatine 20 mg and 40 mg PCH, capsules (fluvastatin sodium) NL/H/4738/001-002.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and scientifically grounded capillary electrophoresis (CE) method for the separation and quantification of Fluvastatin and its related substances. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, requires stringent purity control to ensure its safety and efficacy.[1] Capillary Zone Electrophoresis (CZE) offers a high-efficiency, low-solvent consumption alternative to traditional HPLC methods for impurity profiling.[2] This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and outlines validation guidance based on International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity in Fluvastatin

Fluvastatin is a widely prescribed medication for the management of hypercholesterolemia.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. The presence of impurities, which can originate from the manufacturing process (process impurities) or from degradation of the API over time (degradation products), can impact the drug's safety and efficacy.[1] Regulatory bodies, therefore, mandate strict control over these related substances.[1]

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities for Fluvastatin, including stereoisomers, oxidation products, and precursors.[3][4] A key degradation pathway for Fluvastatin involves a pH-dependent intramolecular esterification (lactonization) of its hydroxy acid side chain, particularly under acidic conditions, to form Fluvastatin Lactone (Impurity E).[5][6][7]

Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency, rapid analysis times, and minimal solvent consumption, making it an attractive "green" alternative to HPLC for drug impurity profiling.[2] This note describes a Capillary Zone Electrophoresis (CZE) method optimized for the separation of Fluvastatin from its key pharmacopeial related substances.

Principle of Separation: Exploiting Charge and Size

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-size ratio. When a high voltage is applied across a buffer-filled capillary, charged molecules migrate towards the electrode of opposite polarity at different velocities.

  • Analyte Ionization: Fluvastatin is an acidic drug with a carboxylic acid moiety, exhibiting a pKa of approximately 4.5.[8] In a buffer with a pH significantly above its pKa, Fluvastatin will be deprotonated and carry a negative charge.

  • Electroosmotic Flow (EOF): In a bare fused-silica capillary, the inner wall possesses silanol groups (Si-OH). At pH values above 3, these groups deprotonate to form negatively charged silanoxide groups (Si-O⁻). Cations from the background electrolyte (BGE) accumulate near the capillary wall, forming an electrical double layer. When voltage is applied, these solvated cations migrate towards the cathode, dragging the bulk solution with them. This bulk flow is known as the electroosmotic flow (EOF).

  • Separation Mechanism: In our proposed method, the BGE pH is set to 9.0. At this pH, the EOF is strong and directed towards the cathode (detector end). Fluvastatin (pKa ~4.5) and its acidic impurities will be fully ionized and negatively charged, possessing their own electrophoretic mobility towards the anode (injection end). However, the velocity of the EOF towards the cathode is typically greater than the electrophoretic velocity of small anions towards the anode. Consequently, all analytes, regardless of charge, will be swept towards the detector.

    • Cations will migrate fastest, moving with both the EOF and their own electrophoretic mobility.

    • Neutral species (like Fluvastatin Lactone) will migrate at the same velocity as the EOF.

    • Anions (like Fluvastatin and other acidic impurities) will be retarded by their electrophoretic mobility towards the anode, and thus will be the last to reach the detector. The separation between different anions is achieved because those with a higher negative charge-to-size ratio will be more strongly retarded, resulting in longer migration times.

This principle allows for the effective separation of the parent drug from its neutral lactone form and other potentially charged impurities.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) or UV detector.

  • Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, with an effective length of 50 cm and a total length of 60 cm.

  • Reagents:

    • Sodium Tetraborate (Borax), Analytical Grade

    • Boric Acid, Analytical Grade

    • Sodium Hydroxide, Analytical Grade

    • Hydrochloric Acid, Analytical Grade

    • Fluvastatin Sodium Reference Standard (USP or EP)

    • Fluvastatin Related Substance Standards (as available)

    • Methanol, HPLC Grade

    • Deionized Water (18.2 MΩ·cm)

Solutions Preparation
  • Background Electrolyte (BGE): 50 mM Borate Buffer, pH 9.0

    • Dissolve 1.91 g of Sodium Tetraborate decahydrate and 0.31 g of Boric Acid in approximately 450 mL of deionized water.

    • Adjust the pH to 9.0 ± 0.1 with 1 M Sodium Hydroxide or 1 M Hydrochloric Acid.

    • Make up the final volume to 500 mL with deionized water.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Methanol:Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL Fluvastatin Sodium)

    • Accurately weigh approximately 25 mg of Fluvastatin Sodium RS into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Test Solution (0.5 mg/mL Fluvastatin Sodium)

    • Accurately weigh a quantity of the Fluvastatin Sodium sample equivalent to 25 mg and prepare as described for the Standard Solution.

  • System Suitability Solution (Spiked Sample)

    • Prepare a solution of Fluvastatin Sodium (0.5 mg/mL) spiked with known impurities (e.g., Fluvastatin Lactone, Fluvastatin anti-isomer) at a concentration relevant to the specification limit (e.g., 0.1-0.3%).

Capillary Electrophoresis Operating Procedure

The following table summarizes the optimized CZE conditions.

ParameterConditionRationale
Capillary Uncoated Fused-Silica, 60 cm total length, 50 cm effective length, 50 µm I.D.Standard capillary providing good efficiency and heat dissipation.
Background Electrolyte 50 mM Borate Buffer, pH 9.0pH is well above the pKa of Fluvastatin (~4.5), ensuring full ionization and maximizing charge differences between acidic analytes. Borate is a common, low UV-absorbing buffer.
Applied Voltage +25 kV (Normal Polarity)Provides efficient separation and reasonable analysis time. The positive voltage directs the EOF towards the cathode (detector).
Capillary Temperature 25 °CEnsures reproducible migration times by controlling buffer viscosity and conductivity.
Injection Hydrodynamic injection at 50 mbar for 5 secondsA common and reproducible injection method. Time can be optimized for sensitivity.
Detection Wavelength 305 nmA common wavelength for Fluvastatin and its related substances, providing good sensitivity.[3] A DAD can be used to monitor multiple wavelengths if necessary (e.g., 365 nm for 3-hydroxy-5-keto fluvastatin).[3]
Capillary Conditioning New Capillary: 1 M NaOH (30 min), Water (15 min), BGE (30 min). Between Runs: 0.1 M NaOH (2 min), Water (2 min), BGE (3 min).Ensures a consistent and reproducible surface charge on the capillary wall, leading to stable EOF and migration times.
Data Analysis and Calculations

The percentage of each impurity is calculated using the area normalization method with relative response factors (RRF), if known.

Percentage Impurity = (AreaImpurity / (AreaFluvastatin + ΣAreaAll Impurities)) * 100%

For quantification against a standard, the external standard method should be used, taking into account the RRF for each impurity as specified in the relevant pharmacopeia.[3][9]

Method Validation Guidance

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze blank solutions (diluent) to ensure no interfering peaks at the migration times of Fluvastatin and its impurities.

    • Analyze the System Suitability Solution (spiked sample) to demonstrate baseline resolution between Fluvastatin and all known related substances. A resolution of >1.5 is generally considered acceptable.

    • Perform forced degradation studies on the Fluvastatin sample. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10][11] Analyze the stressed samples to ensure that all degradation products are separated from the main Fluvastatin peak and from each other. Peak purity analysis using a DAD is essential to confirm that the Fluvastatin peak is spectrally pure in the presence of any co-eluting impurities.

Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Validation ParameterDescriptionTypical Protocol
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Prepare at least five concentrations of each impurity standard across the specified range. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99).
Range The interval between the upper and lower concentrations of analyte for which the method has a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.
Accuracy The closeness of test results to the true value.Analyze a sample of known concentration (spiked placebo or API) at different levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percentage recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the Relative Standard Deviation (RSD).
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Determined based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the CZE parameters one at a time and assess the effect on the separation.

    • BGE pH (e.g., ± 0.2 units)

    • Buffer Concentration (e.g., ± 5 mM)

    • Applied Voltage (e.g., ± 2 kV)

    • Capillary Temperature (e.g., ± 2 °C) The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits.

Visualizing the Workflow and Data

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

G cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing prep_bge Prepare BGE (50 mM Borate, pH 9.0) prep_sample Prepare Standard & Test Solutions (0.5 mg/mL) conditioning Capillary Conditioning (NaOH, H2O, BGE) prep_sample->conditioning injection Hydrodynamic Injection (50 mbar, 5s) conditioning->injection separation CZE Separation (+25 kV, 25°C) injection->separation detection DAD Detection (305 nm) separation->detection integration Peak Integration detection->integration calculation Impurity Calculation (% Area, RRF) integration->calculation report Generate Report calculation->report G cluster_migration Migration Towards Detector (Cathode) start Injection Point (Anode) impurity_a Fluvastatin Anti-isomer (A) (Anionic) start->impurity_a Migration Time end Detector (Cathode) fluvastatin Fluvastatin (Anionic) impurity_e Fluvastatin Lactone (E) (Neutral) impurity_cationic Hypothetical Cationic Impurity (Cationic)

Caption: Expected migration order of Fluvastatin and impurities.

Pharmacopeial Impurities of Fluvastatin

The following table lists the specified impurities in the European Pharmacopoeia. [4]

Impurity Name Nature Expected Migration Relative to EOF
A Fluvastatin anti-isomer ((3RS,5RS)-diastereomer) Acidic / Anionic Slower than EOF
B tert-Butyl ester of Fluvastatin Neutral (esterified) With EOF
C N-ethyl analogue of Fluvastatin Acidic / Anionic Slower than EOF
D 3-hydroxy-5-oxohept-6-enoic acid derivative Acidic / Anionic Slower than EOF
E Fluvastatin Lactone Neutral With EOF
F 3-hydroxyhepta-4,6-dienoic acid derivative Acidic / Anionic Slower than EOF

| G | Indole-2-carbaldehyde precursor | Neutral | With EOF |

Conclusion

The described Capillary Zone Electrophoresis method provides a robust, efficient, and reliable approach for the quality control of Fluvastatin Sodium, specifically for the analysis of its related substances. The method is based on sound scientific principles, leveraging the physicochemical properties of the API and its impurities to achieve excellent separation. Proper validation in accordance with ICH Q2(R1) guidelines will ensure its suitability for routine use in a regulated environment, offering a valuable orthogonal technique to conventional HPLC methods.

References

  • USP29-NF24. USP Monographs: Fluvastatin Sodium. Available from: [Link]

  • USP29-NF24. USP Monographs: Fluvastatin Capsules. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. Review on Forced Degradation Study of Statins. Available from: [Link]

  • PubMed. Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Available from: [Link]

  • Pharmaffiliates. Fluvastatin-impurities. Available from: [Link]

  • Veeprho. Fluvastatin Impurities and Related Compound. Available from: [Link]

  • European Pharmacopoeia. Fluvastatin Sodium Monograph. Available from: [Link] (Note: Direct deep link to monograph is not available, linking to EDQM homepage).

  • Pharmeuropa. Fluvastatin Sodium. Available from: [Link] (Note: This is an example of a Pharmeuropa PDF structure, a direct link to the Fluvastatin monograph was not found).

  • OUCI. Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Available from: [Link]

  • ResearchGate. Validated analysis of fluvastatin in a pharmaceutical formulation and serum by capillary electrophoresis. Available from: [Link]

  • ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Available from: [Link]

  • PubChem. Fluvastatin. Available from: [Link]

  • ResearchGate. Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Available from: [Link]

  • Hrcak. Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. Available from: [Link]

  • Open Access Research Journals Publication. Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Available from: [Link]

  • Cbg-meb.nl. Public Assessment Report Scientific discussion Fluvastatine 20 mg and 40 mg PCH, capsules (fluvastatin sodium). Available from: [Link]

  • Axios Research. Fluvastatin Degradation Product (diastereomeric mixture). Available from: [Link]

  • Veeprho. Fluvastatin Lactone. Available from: [Link]

  • ResearchGate. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Fluvastatin N-ethyl sodium in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Fluvastatin N-ethyl sodium. This document is designed for researchers, scientists, and drug development professionals encountering peak asymmetry—specifically peak tailing—during HPLC analysis. Instead of a generic checklist, this guide provides in-depth, mechanism-based explanations and logical troubleshooting workflows to empower you to solve the root cause of the issue, ensuring the integrity and accuracy of your chromatographic data.

Section 1: Understanding the "Why" - Root Causes of Peak Tailing

Peak tailing is more than an aesthetic issue; it compromises resolution, affects integration accuracy, and indicates underlying chemical or mechanical problems in your method. For a molecule like this compound, the issue is often multifactorial.

FAQ 1: What are the most likely chemical interactions causing my Fluvastatin peak to tail?

When only the analyte of interest tails while other components of your sample do not, the cause is almost always a specific chemical interaction between the analyte and the HPLC system. For this compound, three primary mechanisms are the most probable culprits:

  • Secondary Silanol Interactions: The most frequent cause of peak tailing for polar and ionizable compounds in reversed-phase HPLC is interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] While the classic example involves basic analytes interacting with acidic, ionized silanols (Si-O⁻), the polar dihydroxy and indole moieties on the Fluvastatin molecule can still engage in hydrogen bonding with these active sites.[4] This creates a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, resulting in a "tail."

  • Metal Chelation: The 3,5-dihydroxyheptenoic acid portion of the Fluvastatin molecule is a prime candidate for chelation with metal ions. Trace metal impurities within the silica matrix of the column or, more commonly, metal ions leached from stainless-steel components of the HPLC system (e.g., frits, tubing, pump heads) can become active sites on the column.[5][6][7] When Fluvastatin passes through, it can form strong complexes with these metal ions, leading to significant peak tailing and, in severe cases, loss of recovery.[8][9]

  • Mobile Phase pH Near Analyte pKa: this compound is the salt of a carboxylic acid. The corresponding acid has a specific pKa value (typically around 4.5). If the pH of your mobile phase is too close to this pKa (within ~1.5 pH units), the analyte will exist as an equilibrium mixture of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.[10][11] These two forms have different polarities and thus different retention times on a reversed-phase column, leading to a broad and distorted peak shape that often manifests as tailing.[2][10]

Section 2: A Logical Troubleshooting Workflow

A systematic approach is crucial to efficiently identify and resolve the issue. The following workflow is designed to first rule out broad system issues and then systematically address the specific chemical interactions.

Troubleshooting_Workflow start Peak Tailing Observed for Fluvastatin q1 Are ALL peaks in the chromatogram tailing? start->q1 path_yes Systemic Issue q1->path_yes  Yes path_no Analyte-Specific Issue q1->path_no  No   sol_void Check for Column Void or Contamination path_yes->sol_void sol_fittings Inspect Fittings & Tubing (Extra-Column Volume) sol_void->sol_fittings sol_overload Check for Sample Overload (Mass or Volume) sol_fittings->sol_overload sol_ph Step 1: Optimize Mobile Phase pH & Buffer path_no->sol_ph sol_metal Step 2: Address Metal & Silanol Interactions sol_ph->sol_metal sol_column Step 3: Evaluate Column Chemistry sol_metal->sol_column

Caption: A logical workflow for troubleshooting peak tailing.

FAQ 2: Where do I start? A step-by-step guide to diagnosing the problem.

Follow the logic outlined in the diagram above.

  • Initial Assessment: If all peaks in your chromatogram are tailing, the problem is likely mechanical or systemic.[12] Investigate potential column voids, blocked frits, improper fittings causing dead volume, or sample overload.[5][12] If only the Fluvastatin peak is tailing, proceed to the analyte-specific troubleshooting steps below.

FAQ 3: How can I use the mobile phase to fix peak tailing?

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.

  • pH Adjustment: This is the most critical parameter. To ensure Fluvastatin is in a single, stable ionic state, the mobile phase pH should be adjusted to be at least 2 units away from its pKa (~4.5).[11][13]

    • Low pH (e.g., pH ≤ 2.5): This will fully protonate the carboxylic acid, making the molecule neutral and well-retained. A major advantage of this approach is that a low pH also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[1][3][12]

    • High pH (e.g., pH ≥ 6.5): This will fully deprotonate the molecule into its carboxylate form. While this can also yield a single species, it may lead to reduced retention. Furthermore, at higher pH, surface silanols become fully ionized, which can still cause issues if not managed.[14] For silica-based columns, ensure you do not exceed the manufacturer's recommended pH limit (typically pH 7.5-8.0) to avoid dissolving the silica.[10][14]

  • Buffer Selection and Concentration: Using a buffer is essential to control and stabilize the mobile phase pH.[15] Without a buffer, the pH can fluctuate, leading to inconsistent retention times and poor peak shape.[15]

    • Choice: Select a buffer with a pKa within +/- 1 unit of your target mobile phase pH for maximum buffering capacity.[13]

    • Concentration: A typical starting concentration is 25-50 mM.[13] In some cases, increasing the buffer concentration (ionic strength) can help improve peak shape by masking active silanol sites.[3][12]

Buffer SystempKaEffective pH RangeCommon Use Case
Phosphate2.1, 7.2, 12.32.0 - 3.0, 6.2 - 8.2Excellent for low pH control in UV-based methods.
Formate3.752.8 - 4.8Volatile; ideal for LC-MS applications.
Acetate4.763.8 - 5.8Volatile; ideal for LC-MS applications.
FAQ 4: My mobile phase is optimized, but the peak still tails. What's next?

If pH optimization does not resolve the tailing, the cause is likely a strong secondary interaction with the stationary phase (silanols or metals).

  • Use a Metal Chelator: To diagnose and potentially solve metal chelation, add a weak chelating agent like 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[16] If the peak shape dramatically improves, it confirms that metal contamination is the root cause. For a permanent solution, consider using bio-inert or PEEK-lined HPLC components or columns with inert hardware.[8][9]

  • Evaluate Column Choice: Not all C18 columns are the same.

    • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block most residual silanol groups.[2][3] Using such a column is one of the most effective ways to prevent silanol-based tailing.

    • Consider a Different Stationary Phase: If tailing persists, a polar-embedded or polar-endcapped phase may provide alternative selectivity and shield the analyte from surface silanols.[2]

FAQ 5: How do I rule out problems with my HPLC system or column?

If chemical modifications to the method are unsuccessful, a systematic hardware check is necessary.

  • Test for Column Failure: The most definitive test is to replace the current column with a new one of the same type. If the problem is resolved, the original column has either become contaminated or has degraded (e.g., through bed collapse).[1]

  • Implement a Column Washing Procedure: Strongly retained sample matrix components can contaminate the column and create active sites. A thorough column wash can restore performance. See Protocol 2 for a detailed procedure.[17][18]

  • Check for Extra-Column Volume: Disconnect the column and replace it with a zero-dead-volume union. If your system pressure is normal, check all fittings between the injector and detector. Ensure tubing is cut cleanly, fully seated in the port before tightening, and that the correct ferrules are used. Using narrow-bore tubing (e.g., 0.005") can also minimize peak broadening.[2][12]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening
  • Prepare Buffers: Prepare three separate mobile phases using an appropriate buffer (e.g., 25 mM phosphate).

    • Mobile Phase A: pH 2.5

    • Mobile Phase B: pH 4.5 (near the expected pKa)

    • Mobile Phase C: pH 6.5

  • Organic Modifier: Keep the organic solvent and its ratio consistent across all tests (e.g., Acetonitrile:Buffer [40:60]).

  • Equilibration: For each mobile phase, equilibrate the column for at least 15-20 column volumes.

  • Injection: Inject a standard of this compound.

  • Evaluation: Compare the peak asymmetry factor (As) for each run. An ideal peak has an As of 1.0. A value > 1.2 is typically considered tailing.[1] This experiment will clearly demonstrate the impact of pH on peak shape.

Protocol 2: Aggressive Column Washing and Decontamination

This procedure is intended for a standard silica-based C18 column. Always check your column's specific documentation for solvent compatibility.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Direction: Reverse the column to flush contaminants from the inlet frit.[12][17]

  • Flush Buffer: Wash with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer).

  • Chelation Flush (Optional): To remove metal ions, flush the system and column with 10-20 column volumes of a 50:50 Methanol:Water solution containing 0.5 mM EDTA.

  • Organic Flush: Wash with 10-20 column volumes of a strong, non-buffered solvent like Isopropanol or Tetrahydrofuran (THF).[17][18]

  • Re-equilibration: Return the column to the normal flow direction, reconnect to the detector, and thoroughly equilibrate with your initial mobile phase until the baseline is stable.

Section 4: Conclusion

Troubleshooting peak tailing for this compound requires a methodical approach grounded in understanding the potential chemical interactions at play. By first optimizing the mobile phase pH to ensure a single ionic state and suppress silanol activity, analysts can solve the most common cause of the problem. If tailing persists, investigation into metal chelation and the use of modern, inert column hardware are critical next steps. This guide provides the framework to diagnose the root cause accurately, leading to the development of a robust and reliable HPLC method.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from Waters Knowledge Base. [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from Phenomenex website. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from ALWSCI website. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare website. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC website. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific website. [Link]

  • SilcoTek. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from SilcoTek website. [Link]

  • Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from Hawach Scientific website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters website. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from Restek website. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Waters website. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. Retrieved from Technology Networks website. [Link]

  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide. Retrieved from SCION Instruments website. [Link]

  • Scribd. (n.d.). Why Is PH Important For HPLC Buffers. Retrieved from Scribd. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub website. [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. Retrieved from GL Sciences website. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from Pittcon website. [Link]

  • LCGC International. (2021). Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC. Retrieved from LCGC International website. [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from SilcoTek website. [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC website. [Link]

  • GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from GL Sciences website. [Link]

  • Mahrouse, M. A. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 884-896.
  • Allmpus. (n.d.). Fluvastatin EP Impurity C. Retrieved from Allmpus website. [Link]

  • Saminathan, J. et al. (2012). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 221-224.
  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM. Retrieved from Semantic Scholar. [Link]

  • International Journal of Novel Research and Development. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from IJNRD website. [Link]

  • Open Access Research Journals Publication. (n.d.). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Retrieved from OARJ website. [Link]

Sources

"co-elution issues with Fluvastatin N-ethyl sodium and other impurities"

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Co-elution Challenges with Fluvastatin N-ethyl sodium and Other Impurities

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Fluvastatin. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common chromatographic challenges, particularly the co-elution of this compound and other related impurities. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy, specificity, and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity to monitor?

This compound is a known impurity and a process-related analogue of Fluvastatin sodium.[1][2] Its chemical structure is very similar to the active pharmaceutical ingredient (API), with the primary difference being the substitution of an ethyl group for the isopropyl group on the indole ring.[3][4] This structural similarity is the primary reason it can be challenging to separate chromatographically from the main Fluvastatin peak. As a specified impurity, regulatory guidelines require its presence to be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product.[5]

Q2: Besides the N-ethyl analogue, what are the other common impurities associated with Fluvastatin?

Fluvastatin can have several impurities stemming from the manufacturing process or degradation.[5][6][7][8] Understanding these is the first step in developing a specific analytical method. Key impurities include:

  • Process-Related Impurities: These are by-products of the chemical synthesis. Examples include des-fluoro analogs and other synthetic intermediates.[5]

  • Degradation Products: Fluvastatin is susceptible to degradation under stress conditions like acid or base hydrolysis, oxidation, heat, and light.[6][8] This can lead to the formation of impurities such as Fluvastatin lactone, various oxidative products, and ring-opened or hydrolyzed acid impurities.[5][9]

  • Stereoisomers: Fluvastatin has two chiral centers, meaning it can exist as four possible stereoisomers.[10][11] The commercial drug is a specific racemic mixture of the (+)-3R,5S and (-)-3S,5R enantiomers.[10] The other isomers, such as the anti-isomer, are considered impurities and must be controlled.[12]

Q3: Why is co-elution a significant problem in pharmaceutical analysis?

Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute at the same or very similar retention times. This poses a significant risk to the quality control of pharmaceuticals for several reasons:

  • Inaccurate Quantification: If an impurity co-elutes with the API, the area of the main peak will be artificially inflated, leading to an incorrect (overestimated) assay value for the drug substance.

  • Under-reporting of Impurities: A co-eluting impurity may be completely masked by the API peak, causing it to go undetected and unreported. This can lead to releasing a batch that is outside the specified safety limits.

  • Lack of Specificity: A fundamental requirement for a stability-indicating analytical method is that it must be specific. This means it must be able to unambiguously assess the analyte in the presence of components that may be expected to be present, including impurities and degradants. Co-elution demonstrates a lack of specificity.

Troubleshooting Guide: Resolving Co-elution

This section addresses specific co-elution problems in a question-and-answer format, providing actionable steps and the scientific principles behind them.

Problem 1: Poor Resolution Between Fluvastatin and this compound

Q: My HPLC method shows a shoulder on the main Fluvastatin peak, which I suspect is the N-ethyl impurity. How can I improve the separation?

A: Achieving separation between these closely related analogues requires optimizing the selectivity of your chromatographic system. Since both are acidic compounds, subtle changes to the mobile phase and stationary phase can have a significant impact.

Initial Workflow for Troubleshooting Co-elution

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification A Poor Resolution or Co-elution Observed B Confirm Peak Identity (e.g., spike with standard, LC-MS analysis) A->B Step 1 C Adjust Mobile Phase pH B->C Step 2 D Modify Organic Solvent Ratio (Isocratic or Gradient) E Change Organic Modifier (e.g., ACN to MeOH) F Select Different Stationary Phase G Resolution Achieved? (Rs > 1.5) G->F No, try next option H Method Validation (Specificity, Robustness) G->H Yes I Routine Analysis H->I G cluster_0 cluster_1 cluster_2 A Fluvastatin Sodium (API) B Process-Related Impurities A->B C Degradation Products A->C D Stereoisomers A->D E This compound B->E F Des-fluoro analog B->F G Fluvastatin Lactone C->G H Hydrolysis Products C->H I Anti-isomer (diastereomer) D->I

Sources

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and accurate quantification of Fluvastatin N-ethyl sodium at trace levels. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis and impurity testing. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the expertise to overcome common challenges and achieve reliable, high-sensitivity results.

Introduction: The Challenge of Trace Level Detection

This compound, an N-ethyl analog and potential impurity of Fluvastatin, presents a significant analytical challenge due to its presence at very low concentrations in complex biological matrices.[1][2] Achieving high sensitivity and selectivity is paramount for accurate pharmacokinetic studies, impurity profiling, and ensuring pharmaceutical product safety. This guide will focus on leveraging Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the primary analytical technique, given its superior sensitivity and specificity for trace-level quantification.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing this compound at trace levels in biological samples?

The primary challenge is overcoming matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[5][6] These effects can significantly compromise the accuracy, precision, and sensitivity of the assay.[5] Plasma and serum are particularly challenging due to their high protein and phospholipid content.[6][7]

Q2: Which analytical technique is most suitable for achieving the required sensitivity?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of small molecules like this compound in complex matrices.[3][4][8] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the analyte from background noise and interfering substances, leading to lower limits of detection (LOD) and quantification (LOQ).

Q3: How can I optimize the ionization of this compound in the mass spectrometer?

Fluvastatin and its analogs typically ionize well in both positive and negative electrospray ionization (ESI) modes. For positive mode, the addition of a small amount of a weak acid like formic acid or acetic acid to the mobile phase can enhance protonation and improve signal intensity.[4][9] Conversely, for negative mode, a weak base such as ammonium hydroxide or ammonium acetate can be used. It is crucial to experimentally determine the optimal ionization mode and mobile phase additives for your specific instrument and conditions.

Q4: What are the key considerations for sample preparation to improve sensitivity?

A robust sample preparation method is critical for removing interfering matrix components and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile, to remove the bulk of proteins from plasma or serum samples.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, offering a cleaner extract than PPT.[10][11][12]

  • Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, leading to a significant reduction in matrix effects and improved sensitivity.[10][12][13]

Q5: How can I minimize carryover, which can affect trace-level measurements?

Carryover, the appearance of the analyte in a blank sample following the injection of a high-concentration sample, can be a significant issue in sensitive assays. To minimize carryover:

  • Optimize the autosampler wash solution to effectively solubilize this compound. A mixture of organic solvent and water, sometimes with a small amount of acid or base, is often effective.

  • Increase the volume and number of needle washes.

  • Use an appropriate injection sequence, such as injecting a blank sample after a high-concentration standard or sample.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Suboptimal Ionization: Incorrect ESI mode or mobile phase additives. 2. Poor Sample Recovery: Inefficient extraction during sample preparation. 3. Analyte Degradation: Instability in the sample or during processing.[14][15] 4. Instrument Contamination: Buildup on the ion source or column.[16][17]1. Optimize MS Parameters: Systematically test both positive and negative ESI modes. Evaluate different mobile phase additives (e.g., formic acid, ammonium acetate) at various concentrations.[9] 2. Validate Sample Preparation: Perform recovery experiments by comparing the signal of a spiked extract to a direct injection of the standard. If recovery is low, consider a different extraction technique (e.g., switch from PPT to LLE or SPE). 3. Assess Stability: Investigate the stability of this compound under different storage and processing conditions (e.g., temperature, pH).[14][18] Use of an internal standard is crucial. 4. Clean the System: Follow the manufacturer's guidelines for cleaning the ion source. Flush the LC system and column with appropriate solvents to remove contaminants.[17]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analyte. 4. Sample Solvent Mismatch: The sample solvent is much stronger than the mobile phase.[17]1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Modify Mobile Phase: Add a competing agent (e.g., a small amount of a suitable salt) or adjust the organic solvent ratio. 3. Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. 4. Match Sample Solvent: Reconstitute the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[17]
High Background Noise 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents or additives.[16][19] 2. Matrix Effects: Co-eluting endogenous compounds.[5] 3. System Contamination: Contaminants leaching from tubing, vials, or other components.1. Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives to minimize background ions.[19] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove interfering matrix components.[13] 3. System Cleaning: Flush the entire LC system with a series of solvents of increasing polarity to remove contaminants.
Inconsistent Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in manual extraction steps. 2. Autosampler Issues: Inaccurate injection volumes. 3. Analyte Instability: Degradation of the analyte in processed samples.[14][15]1. Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to improve consistency. Ensure thorough mixing at each step. 2. Maintain Autosampler: Perform regular maintenance on the autosampler, including checking for leaks and calibrating the injection volume. 3. Evaluate Autosampler Stability: Assess the stability of the analyte in the autosampler over the expected run time and use a cooled autosampler if necessary.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a quick and simple method suitable for initial method development.

Materials:

  • Plasma/Serum sample

  • This compound stock solution

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled analog of Fluvastatin)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Spike with the appropriate volume of the IS working solution.

  • Add 300 µL of chilled acetonitrile to the tube.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Starting Conditions

These are suggested starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400°C
MRM Transitions To be determined by infusing a standard solution of this compound and its IS. For Fluvastatin, a common transition is m/z 412 -> 292. The N-ethyl analog will have a different parent mass.

Visualizations

Experimental Workflow for Trace Level Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for trace level analysis of this compound.

Troubleshooting Decision Tree for Low Sensitivity

G Start Low Sensitivity Observed CheckMS Check MS Performance with Standard Infusion Start->CheckMS MS_OK MS Performance OK? CheckMS->MS_OK CheckLC Investigate LC System & Method MS_OK->CheckLC Yes CleanMS Clean Ion Source & Optics MS_OK->CleanMS No LC_OK Peak Shape & Retention OK? CheckLC->LC_OK CheckSamplePrep Evaluate Sample Preparation LC_OK->CheckSamplePrep Yes OptimizeLC Optimize Mobile Phase & Gradient LC_OK->OptimizeLC No ImproveSamplePrep Improve Sample Cleanup (e.g., use SPE) CheckSamplePrep->ImproveSamplePrep

Caption: Decision tree for troubleshooting low sensitivity issues.

References

  • A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. Agilent Technologies Application Note. [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection. Therapeutic Drug Monitoring. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]

  • Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis. Biomedical Chromatography. [Link]

  • This compound | C23H23FNNaO4 | CID 46781628. PubChem. [Link]

  • Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. Química Nova. [Link]

  • Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations. ScienceOpen. [Link]

  • development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. [Link]

  • Determination of fluvastatin in human plasma by LC-MS method. ResearchGate. [Link]

  • Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis. [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. [Link]

  • Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. ResearchGate. [Link]

  • Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences. [Link]

  • Fluvastatin EP Impurity C. Allmpus. [Link]

  • Analysis of Drugs in Biological Matrices. AWS. [Link]

  • Fluvastatin | C24H26FNO4 | CID 1548972. PubChem. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Improvement in Chemical and Physical Stability of Fluvastatin Drug Through Hydrogen Bonding Interactions with Different Polymer Matrices. ResearchGate. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Chromatography B. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry. [Link]

  • Method for increasing ionization efficiency in mass spectroscopy.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • How can I improve ionisation in an ion trap mass spectrometer? ResearchGate. [Link]

  • Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry. [Link]

  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. ResearchGate. [Link]

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Technical Support Center: Navigating the Stability of Fluvastatin N-ethyl Sodium in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Fluvastatin N-ethyl sodium. This resource is designed to provide in-depth insights and practical troubleshooting for the stability challenges encountered when working with this compound in solution. Understanding and mitigating these stability issues is paramount for ensuring the accuracy, reproducibility, and validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Fluvastatin in aqueous solutions?

A1: Fluvastatin is susceptible to degradation from several factors in aqueous environments.[1] The main concerns include:

  • Photodegradation: Fluvastatin is highly sensitive to light.[1][2] Exposure to daylight can lead to complete degradation within a single day, resulting in the formation of various photoproducts.[1]

  • pH-Dependent Hydrolysis: The molecule is prone to hydrolysis under both acidic and basic conditions, which can lead to the formation of multiple degradation products.[1] It is generally more stable in neutral aqueous solutions.[1]

  • Oxidation: Fluvastatin can be degraded by oxidative stress.[1]

  • Thermal Stress: Elevated temperatures accelerate the degradation process.[1]

Q2: How should I prepare and store stock and working solutions of Fluvastatin?

A2: Proper preparation and storage are critical for maintaining the integrity of Fluvastatin solutions.

  • Solid Form: The solid sodium salt of Fluvastatin is stable for at least two years when stored at -20°C.[3]

  • Organic Stock Solutions: It is recommended to prepare stock solutions in organic solvents such as DMSO or DMF (up to 10 mg/ml) or ethanol (approximately 0.5 mg/ml).[3] These stock solutions should be stored at -20°C.[1]

  • Aqueous Solutions: Aqueous solutions are significantly less stable and it is strongly advised not to store them for more than one day.[3] Always prepare fresh aqueous working solutions from your frozen organic stock immediately before an experiment.[1]

Q3: My Fluvastatin solution has changed color. What does this signify?

A3: A change in the color of your Fluvastatin solution is a visual indicator of chemical degradation.[1] This has been observed specifically under acidic conditions, where refluxing with 1 N HCl can produce a colored precipitate.[1][4][5] If you observe a color change, the solution's purity and concentration are compromised, and it should be discarded.[1]

Q4: What are the major degradation products of Fluvastatin that I should be aware of?

A4: The degradation of Fluvastatin can result in several by-products depending on the stress condition. Under acidic conditions, degradation can lead to the formation of a lactone through dehydration.[5] Photodegradation can produce various photoproducts, including a benzocarbazole-like compound.[2][6] In solid-state formulations, the anti-isomer and lactones are the main by-products formed during storage.[7]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy in cell-based assays.

  • Possible Cause: Degradation of Fluvastatin in the aqueous cell culture medium due to the medium's pH, exposure to incubator lights, and the 37°C temperature.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always add freshly prepared Fluvastatin solution (diluted from a frozen organic stock) to your media immediately before treating cells.[1]

    • Minimize Light Exposure: Protect stock solutions, media, and treated cell cultures from light by using amber vials and minimizing exposure to ambient and incubator lights.[1]

    • Confirm Concentration: If issues persist, verify the concentration of your stock solution using an analytical method like HPLC before preparing working dilutions.[1]

Problem 2: My HPLC analysis shows multiple unexpected peaks not present in the standard.

  • Possible Cause: The sample has degraded during preparation, storage, or the experimental procedure. The unexpected peaks are likely degradation products.[1]

  • Troubleshooting Steps:

    • Review Sample Handling: Carefully analyze your entire workflow for potential stability triggers. Was the aqueous sample left at room temperature for an extended period? Was it exposed to direct light?[1]

    • Perform a Forced Degradation Study: To understand the potential degradation profile, conduct a forced degradation study on a sample of your Fluvastatin (see Protocol 1). This can help confirm if the unexpected peaks correspond to known degradants from acid, base, oxidative, or photolytic stress.[1]

    • Use a Validated Stability-Indicating Method: Ensure your HPLC method can separate the intact Fluvastatin from its potential degradation products (see Protocol 2 for a general method).[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading Fluvastatin to understand its stability profile and identify degradation products, as suggested by ICH guidelines.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of approximately 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 N HCl. Incubate in a water bath at 80°C for 2 hours.[1] Cool, neutralize with 1 N NaOH, and dilute to the target concentration with the mobile phase for analysis.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 N NaOH. Incubate in a water bath at 80°C for 2 hours.[1] Cool, neutralize with 1 N HCl, and dilute to the target concentration.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to the target concentration.[1]

  • Thermal Degradation: Place the solid Fluvastatin powder in an oven at 105°C for 6 hours. Alternatively, reflux an aqueous solution at 60°C for 30 minutes.[1][10] Dissolve/dilute the sample to the target concentration.

  • Photodegradation: Expose a solution of Fluvastatin to UV light (254 nm) or natural sunlight for a defined period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).[1] Compare the chromatograms to identify and quantify the degradation.

Data Presentation

Table 1: Summary of Fluvastatin Behavior under Forced Degradation Conditions

Stress ConditionExpected OutcomeKey Degradation Products
Acidic (HCl) Significant degradation, potential color change and precipitation.[1][4][5]Lactone, other hydrolysis products.[5]
Basic (NaOH) Significant degradation.[1]Hydrolysis products.
Oxidative (H₂O₂) Moderate degradation.[1]Oxidation products.
Thermal Degradation accelerated at higher temperatures.[1]Various thermal degradants.
Photolytic (UV/Sunlight) Rapid and extensive degradation.[1][2]Photoproducts, including benzocarbazole-like compounds.[2][6]
Protocol 2: Stability-Indicating HPLC Method

This method is a composite based on several published procedures for the analysis of Fluvastatin and its degradation products.[1][4][11] Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.10 M ammonium acetate or 20mM Phosphate buffer, pH adjusted).[1] A common ratio is 70:30 (v/v) methanol:buffer.[1] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 305 nm, where Fluvastatin has a strong absorbance maximum.[1][12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

  • Prepare standards and samples in the mobile phase or a compatible diluent.

  • Inject the samples and record the chromatograms. The retention time for Fluvastatin is typically between 3 and 6 minutes under these conditions.[1] Degradation products will usually appear as separate peaks with different retention times.

Visualization of Degradation and Workflow

Fluvastatin_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Fluvastatin Fluvastatin N-ethyl sodium Acid Acid (HCl) Fluvastatin->Acid Hydrolysis Base Base (NaOH) Fluvastatin->Base Hydrolysis Oxidation Oxidation (H₂O₂) Fluvastatin->Oxidation Light Light (UV/Visible) Fluvastatin->Light Photodegradation Heat Heat Fluvastatin->Heat Thermal Degradation Lactone Lactone Acid->Lactone Hydrolysis Hydrolysis Products Base->Hydrolysis Oxidation_Products Oxidation Products Oxidation->Oxidation_Products Photoproducts Photoproducts (e.g., Benzocarbazole) Light->Photoproducts Thermal_Degradants Thermal Degradants Heat->Thermal_Degradants Stability_Testing_Workflow start Start: Fluvastatin Sample prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prepare_stock stress_application Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_stock->stress_application prepare_samples Prepare Samples for Analysis (Neutralize, Dilute) stress_application->prepare_samples hplc_analysis HPLC Analysis (Stability-Indicating Method) prepare_samples->hplc_analysis data_analysis Data Analysis (Identify & Quantify Degradants) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: A typical workflow for conducting a forced degradation study of Fluvastatin.

References

  • Papadimitriou, S. A., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(3), 285-294. Retrieved from [Link]

  • Muchtaridi, M., et al. (2018). Forced degradation study of statins: A review. International Journal of Applied Pharmaceutics, 10(6), 38-42. Retrieved from [Link]

  • SciSpace. (n.d.). Forced degradation study of statins: a review. SciSpace. Retrieved from [Link]

  • Mielcarek, J., et al. (2009). Identification of photoproducts of fluvastatin in solutions. Journal of Planar Chromatography – Modern TLC, 22(4), 273-277. Retrieved from [Link]

  • ProQuest. (n.d.). Review on Forced Degradation Study of Statins. ProQuest. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Moussa, B. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 875-898. Retrieved from [Link]

  • Akabari, A. H., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Photoproducts of Fluvastatin in Solutions | Request PDF. ResearchGate. Retrieved from [Link]

  • IJNRD. (2024, August 8). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improvement in Chemical and Physical Stability of Fluvastatin Drug Through Hydrogen Bonding Interactions with Different Polymer Matrices. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2124904A1 - Stable sustained release formulations of fluvastatin. Google Patents.
  • ResearchGate. (n.d.). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US20080033030A1 - Fluvastatin sodium pharmaceutical compositions. Google Patents.
  • MDPI. (n.d.). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Addressing Variability in Fluvastatin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fluvastatin analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Fluvastatin quantification. As a synthetic HMG-CoA reductase inhibitor, Fluvastatin's unique chemical properties, including its chirality, metabolic pathways, and stability profile, present distinct challenges in achieving reproducible and accurate analytical results. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Our approach is grounded in rigorous scientific principles and validated by regulatory standards. Every recommendation is designed to help you build self-validating systems that ensure data integrity and reliability, from method development to routine sample analysis.

Section 1: Foundational Knowledge & Method Validation

This section addresses common high-level questions regarding the setup and validation of a robust analytical method for Fluvastatin, with direct reference to established regulatory guidelines.

Q1: What are the primary sources of variability when quantifying Fluvastatin?

A1: Variability in Fluvastatin quantification typically originates from three main sources:

  • Analyte Stability: Fluvastatin is susceptible to degradation under various conditions, including acid/base hydrolysis, oxidation, and thermal stress. For instance, under acidic conditions, it can form a colored precipitate, compromising the integrity of the sample. Furthermore, during storage, it can form diastereomeric impurities and lactones, which can impact accurate measurement.

  • Metabolic and Impurity Complexity: Fluvastatin is extensively metabolized, primarily by the CYP2C9 enzyme, into hydroxylated metabolites and an N-desisopropyl derivative.[1][2] Importantly, isobaric metabolites have been reported that can interfere with the parent drug's signal in mass spectrometry if not chromatographically resolved.[3] Additionally, related impurities from the synthesis process, such as Fluvastatin N-ethyl sodium, must be considered and separated.[4][5]

  • Chirality: Fluvastatin is administered as a racemic mixture of the (+)-(3R,5S) and (-)-(3S,5R) enantiomers. The (3R,5S)-enantiomer is the pharmacologically active form.[6][7] Since metabolic enzymes and transporters can interact differently with each enantiomer, their pharmacokinetic profiles can differ significantly.[8][9][10] A non-chiral method will measure the sum of both, which may not accurately reflect the therapeutic concentration.

Q2: I am developing a new bioanalytical method. What are the essential validation parameters I must assess according to regulatory standards?

A2: For bioanalytical methods, regulatory bodies like the FDA and the EMA, harmonized under the ICH M10 guideline, require a comprehensive validation to ensure the method is fit for its intended purpose.[11][12][13][14][15] The core parameters you must evaluate are:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and matrix components.

  • Accuracy and Precision: Assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC) to ensure results are close to the true value and are reproducible.

  • Calibration Curve and Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over the intended analytical range.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted sample to a post-extracted sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. This must be evaluated using at least six different lots of the biological matrix.[16]

  • Stability: Analyte stability must be proven under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term stability.

Adherence to these principles is not merely procedural; it is the foundation of trustworthy and reliable data for regulatory submissions.[11][15]

Section 2: Troubleshooting Guide for Sample Preparation

Effective sample preparation is critical for minimizing variability. This section tackles common issues encountered during the extraction of Fluvastatin from biological matrices.

Q3: My recovery of Fluvastatin from plasma is low and inconsistent. What are the likely causes and how can I improve it?

A3: Low and inconsistent recovery is often tied to the extraction technique and the physicochemical properties of Fluvastatin. Here’s a breakdown of potential causes and solutions:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): Fluvastatin is a carboxylic acid. To efficiently extract it from an aqueous matrix (plasma) into an organic solvent, its carboxyl group must be protonated (neutralized). LLE is often performed at a slightly acidic pH (e.g., pH 5.0) to achieve this.[8][17] If the pH is too high (basic), the molecule will be ionized and remain in the aqueous phase, leading to poor recovery.

    • Solution: Ensure the plasma sample is acidified to a pH of ~5.0 before adding the extraction solvent (e.g., diisopropyl ether or methyl tert-butyl ether).[3][8]

  • Inefficient Protein Precipitation (PPT): While simple, PPT can be problematic. Fluvastatin is highly protein-bound (~98%), and incomplete disruption of this binding can lead to the analyte being precipitated along with the proteins.

    • Solution: Use a sufficient volume of cold acetonitrile or methanol (typically 3:1 ratio of solvent to plasma) and ensure vigorous vortexing to maximize protein denaturation and release of the drug.

  • Breakthrough in Solid-Phase Extraction (SPE): If using SPE, the chosen sorbent may not be optimal, or the washing steps might be too aggressive, leading to premature elution of the analyte.

    • Solution: For a carboxylic acid like Fluvastatin, a mixed-mode or a weak anion exchange (WAX) sorbent can be highly effective. Optimize the wash steps using solvents of intermediate strength to remove interferences without eluting the Fluvastatin.

Q4: I am observing significant ion suppression in my LC-MS/MS analysis of plasma samples. How do I identify the source and mitigate it?

A4: Ion suppression is a classic matrix effect, especially in electrospray ionization (ESI), and is a major source of variability.[16][18] It is typically caused by co-eluting endogenous components like phospholipids from the plasma matrix.

Step-by-Step Mitigation Strategy:

  • Quantify the Matrix Effect: Use the post-extraction spike method to calculate a Matrix Factor (MF).[16][19] An MF significantly less than 1 confirms ion suppression. This is a mandatory step in method validation as per ICH M10 guidelines.[14]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.

    • Switch from PPT to LLE or SPE: PPT is a non-selective technique that leaves many matrix components, including phospholipids, in the supernatant. LLE or a well-developed SPE method will provide a much cleaner extract.[18]

  • Optimize Chromatography: Ensure that Fluvastatin is chromatographically separated from the region where most phospholipids elute (typically the early part of a reverse-phase gradient).

    • Use a longer gradient or a different column chemistry to increase retention and move the Fluvastatin peak away from the "void volume" where suppression is often most severe.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fluvastatin-d6) is the gold standard for mitigating matrix effects.[20] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable normalization of the signal and improving accuracy and precision.

Section 3: Troubleshooting Guide for Chromatography

The chromatographic separation is key to resolving Fluvastatin from critical interferences.

Q5: My Fluvastatin peak shape is poor (tailing or fronting). What adjustments should I make?

A5: Poor peak shape compromises integration and reduces accuracy. The cause is often an interaction between the analyte and the stationary phase or issues with the mobile phase.

  • Acidic Tailing: This is common for acidic compounds like Fluvastatin on C18 columns due to secondary interactions with residual silanols.

    • Solution: Lower the mobile phase pH. Using a buffer with a pH of around 3.0-3.2 ensures the carboxylic acid group is fully protonated, minimizing these secondary interactions and producing a sharp, symmetrical peak.[21][22]

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure your final sample diluent (reconstitution solvent) is as close in composition as possible to the starting mobile phase conditions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

Q6: I suspect I have an interfering peak. How can I confirm this and achieve separation?

A6: This is a critical issue for Fluvastatin due to its numerous potential interferences (metabolites, degradants, impurities).[3] A stability-indicating method is one that can resolve the parent drug from all such potential interferences.[21][23][24]

Workflow for Resolving Interferences:

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Chromatographic Solution cluster_confirmation Confirmation A Observe unexpected peak or poor purity results B Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Impurity Standards (e.g., N-ethyl analog, Lactone) A->C D Analyze Blank Matrix from Dosed Subjects (Metabolites) A->D E Modify Mobile Phase (Adjust Organic Ratio, pH, Buffer) B->E C->E D->E F Change Column (Different chemistry, e.g., Phenyl-Hexyl) E->F G Optimize Gradient Slope E->G H Confirm Resolution > 1.5 for all critical pairs F->H G->H I Re-validate method per ICH guidelines H->I

Explanation:

  • Forced Degradation: Intentionally stress Fluvastatin samples with acid, base, peroxide, heat, and light as per ICH guidelines. This will generate degradation products. Running these samples will show you where the degradant peaks elute relative to the parent peak.

  • Analyze Standards: If you suspect a specific impurity like the N-ethyl analog, obtain a reference standard and inject it to confirm its retention time.[4]

  • Method Optimization: Adjust your chromatographic parameters (mobile phase composition, gradient, pH) until baseline separation (Resolution > 1.5) is achieved between Fluvastatin and all identified interferences. For example, a mobile phase of methanol and an acidic phosphate buffer is effective at separating Fluvastatin from its acid degradate.[21]

Q7: Is chiral separation necessary, and how is it performed?

A7: For pharmacokinetic or pharmacodynamic studies, chiral separation is crucial because the two enantiomers of Fluvastatin may be absorbed, distributed, metabolized, and excreted at different rates.[8][9][10] Measuring only the total concentration can be misleading.

Methodology: Chiral separation is typically achieved using a specialized chiral stationary phase (CSP). A commonly used column for Fluvastatin is the ChiralCel OD-R.[8][17] The mobile phase is often a mixture of acetonitrile, methanol, and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization for MS detection.[8][17]

Section 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for your method development, grounded in published literature.

Protocol 1: Stability-Indicating RP-HPLC-UV Method for Bulk Drug & Formulations

This method is designed to separate Fluvastatin Sodium from its degradation products.

Parameter Condition Rationale
Column Hypersil ODS C18 (150 x 4.6 mm, 5 µm)Standard reverse-phase column providing good retention and selectivity.[22]
Mobile Phase Methanol: 20mM Phosphate Buffer: Acetonitrile (55:30:15 v/v/v)Ternary mixture allows for fine-tuning of selectivity.
pH 3.2 (Adjusted with Phosphoric Acid)Low pH ensures the analyte is in its non-ionized form, yielding sharp, symmetrical peaks.[21]
Flow Rate 1.1 mL/minProvides optimal efficiency and reasonable run time.[21]
Detection UV at 234 nmA common wavelength for good sensitivity for Fluvastatin.[21] Other methods use 242 nm or 305 nm.[25]
Injection Vol. 20 µLStandard volume for analytical HPLC.
Temperature AmbientSufficient for robust separation.
Retention Time ~5.5 minutesA relatively fast run time for quality control applications.[21]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Fluvastatin Sodium in the mobile phase to create a stock solution (e.g., 100 µg/mL). Prepare calibration standards by serial dilution.

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to one dose in the mobile phase, sonicate to ensure complete dissolution, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

  • Analysis: Inject standards and samples onto the HPLC system and quantify using the peak area.

Protocol 2: Enantioselective LC-MS/MS Method for Human Plasma

This bioanalytical method is designed for the sensitive and selective quantification of individual Fluvastatin enantiomers.

Parameter Condition Rationale
Sample Prep Liquid-Liquid Extraction (LLE)Provides a clean extract, minimizing matrix effects.[8][17]
Extraction Solvent Diisopropyl EtherEfficiently extracts the non-ionized form of Fluvastatin.[8][17]
Column ChiralCel OD-RSpecifically designed for the separation of enantiomers.[8][17]
Mobile Phase Acetonitrile: Methanol: Water (24:36:40 v/v/v) with 0.1% Formic AcidOptimized for chiral separation and compatibility with ESI-MS.[8][17]
Flow Rate 0.8 - 1.0 mL/minTypical flow rate for analytical LC-MS.
Ionization Electrospray (ESI), Positive or Negative ModeFluvastatin can be detected in both modes; negative mode ([M-H]⁻) is also common.[26]
MS/MS Transition Fluvastatin: Q1: 410.6 -> Q2: 348.2 (Protonated Ion [M-H]⁻)Specific transition for Fluvastatin providing high selectivity.[8][17]
Internal Standard Warfarin or Fluvastatin-d6Warfarin is a suitable IS.[8][17] A stable isotope-labeled IS is ideal for correcting recovery and matrix effects.[20]

Procedure:

  • Sample Preparation: To 200 µL of plasma, add the internal standard. Acidify to pH 5.0 with a small volume of weak acid.

  • Extraction: Add 1 mL of diisopropyl ether, vortex vigorously for 2 minutes, and centrifuge.

  • Evaporation & Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject onto the LC-MS/MS system. Quantify each enantiomer using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output A Plasma Sample + Internal Standard B Acidify to pH 5.0 A->B C Liquid-Liquid Extraction (Diisopropyl Ether) B->C D Evaporate & Reconstitute in Mobile Phase C->D E Inject into LC System D->E F Chiral Separation (ChiralCel OD-R) E->F G Mass Spectrometry (MRM Detection) F->G H Quantify Individual Enantiomer Concentrations G->H

References

  • Di Pietro, G., Coelho, E. B., & Lanchote, V. L. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry.
  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.). [Journal Name, if available].
  • Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. (n.d.).
  • Sensitive and Enantioselective Quantification of (3R,5S)-Fluvastatin in Human Plasma by LC-MS. (2025).
  • Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvast
  • Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. (2025). [Journal Name, if available].
  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21–26.
  • This compound. PubChem CID 46781628. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. (2006).
  • Saminathan, J., Sankar, A., & Vetrichelvan, T. (n.d.). VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM. Semantic Scholar.
  • Enantiospecific Pharmacogenomics of Fluvastatin. (2018). Clinical Pharmacology & Therapeutics.
  • Akabari, A. H., Suhagia, B. N., Saralai, M. G., & Sutariya, V. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. Eurasian Journal of Analytical Chemistry, 12, 87-105.
  • ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos.
  • Enantiospecific Pharmacogenomics of Fluvast
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies. (2006).
  • Addressing Matrix Effects in Bioanalytical Method Validation. (2025). BenchChem Technical Support Center.
  • Fluvastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Taillon, M. P., Côté, C., Furtado, M., & Garofolo, F. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827–1835.
  • Protective Effect of Fluvastatin on Degradation of Apolipoprotein B by a Radical Reaction in Human Plasma. (2001). Biological & Pharmaceutical Bulletin.
  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). WHO.
  • Fluvastatin Degradation P
  • Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. (n.d.).
  • This compound Salt (Fluvast
  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FyoniBio.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). PMC - NIH.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.).
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis.
  • This compound Salt (Fluvast
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
  • This compound Salt. (n.d.). Simson Pharma Limited.
  • Fluvastatin. PubChem CID 1548972. National Center for Biotechnology Information. Retrieved from [Link]

  • Fluvastatin Degradation Product (diastereomeric mixture). (n.d.). Axios Research.
  • This compound Salt (Fluvast
  • Fluvastatin Sodium. PubChem CID 23679527. National Center for Biotechnology Information. Retrieved from [Link]

  • Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. (2023). MDPI.
  • Fluvast
  • Fluvastatin Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
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"column selection for optimal separation of Fluvastatin impurities"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Column Selection for Optimal Separation of Fluvastatin Impurities

Welcome to our dedicated technical support guide for the chromatographic analysis of Fluvastatin and its impurities. As drug development professionals, achieving robust and accurate separation of active pharmaceutical ingredients (APIs) from their related substances is paramount for ensuring product quality, safety, and efficacy. This guide is structured to provide you with foundational knowledge, actionable protocols, and in-depth troubleshooting advice, moving from frequently asked questions to advanced problem-solving.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a method for Fluvastatin impurity profiling.

Q1: What is the recommended starting point for HPLC column selection for Fluvastatin impurity analysis?

A: The overwhelming industry standard and most effective starting point is a high-quality, end-capped Reversed-Phase (RP) C18 column .[1][2][3] Fluvastatin is a moderately non-polar molecule, making it ideally suited for the hydrophobic interactions that govern retention on a C18 stationary phase. A typical starting column dimension would be 250 mm x 4.6 mm with 5 µm particles for standard HPLC systems.[1]

Q2: Why is the mobile phase pH so critical for this separation?

A: The mobile phase pH is arguably the most critical parameter for achieving good peak shape and resolution. Fluvastatin is an acidic compound containing a carboxylic acid group.[1] To ensure reproducible retention and avoid peak tailing in a reversed-phase system, the analysis must be performed at a pH that is at least 2 units below the pKa of the carboxylic acid group.[4] This suppresses its ionization, rendering the molecule more non-polar and promoting better interaction with the C18 stationary phase. Most published methods use a phosphate buffer adjusted to an acidic pH, typically between 3.2 and 4.5.[1][2]

Q3: What are the common impurities of Fluvastatin I need to separate?

A: Fluvastatin impurities can originate from the synthesis process or from degradation. It is essential to develop a stability-indicating method capable of resolving the API from these related substances.[5] Common impurities include process-related impurities and degradation products such as:

  • Fluvastatin Lactone[6]

  • 3-Keto-5-hydroxy Fluvastatin[1]

  • Fluvastatin N-Ethyl analogue[7]

  • Stereochemical isomers (e.g., anti-isomers)[6][8]

  • Fluvastatin short-chain aldehyde[1][9]

  • Oxidative and hydrolytic degradation products[10]

Q4: Should I use an isocratic or gradient elution method?

A: For impurity profiling, where you have a main peak (Fluvastatin) and several much smaller impurity peaks with varying polarities, a gradient elution is almost always necessary. An isocratic method that provides good retention for the main peak might cause highly retained impurities to elute very late with broad peaks, or not at all. A gradient method, typically starting with a higher aqueous content and increasing the organic solvent percentage over time, allows for the effective elution and separation of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.[1]

Q5: What detection wavelength is optimal for Fluvastatin and its impurities?

A: Fluvastatin has a UV absorbance maximum around 305 nm.[1] However, other methods have also reported using wavelengths such as 234 nm and 242 nm.[1][2] It is advisable to perform a UV scan of Fluvastatin and its available impurity standards to select a wavelength that provides an adequate response for all compounds of interest. For routine analysis, 305 nm is a common and effective choice.[11]

In-Depth Guide to Column Selection & Method Development

Choosing the right column is a process of matching the stationary phase chemistry to the physicochemical properties of the analytes. This section explains the causality behind these choices.

The Central Role of Reversed-Phase Chromatography

Reversed-phase liquid chromatography (RPLC) is the dominant mode for separating Fluvastatin and its impurities. The mechanism relies on the partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. More hydrophobic (non-polar) analytes interact more strongly with the stationary phase and are retained longer.

Why C18 is the Workhorse: A C18 (octadecylsilane) phase consists of 18-carbon alkyl chains bonded to a silica support. This long alkyl chain provides a high degree of hydrophobicity, which is ideal for retaining and separating Fluvastatin and its structurally similar impurities. Modern C18 columns are typically "end-capped," a process that deactivates residual acidic silanol groups on the silica surface. This is crucial for analyzing acidic compounds like Fluvastatin, as it prevents secondary ionic interactions that lead to severe peak tailing.

Workflow for Column & Method Parameter Selection

The following diagram illustrates a logical workflow for selecting an appropriate column and initial method parameters for your Fluvastatin analysis.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Selection (RP) cluster_2 Phase 3: Method Parameters cluster_3 Phase 4: Optimization start Analyte Properties: Fluvastatin & Impurities (Acidic, Moderately Polar) mode Select Separation Mode start->mode rp Reversed-Phase (RP) (Primary Choice) mode->rp Hydrophobicity match hilic HILIC (For very polar degradants) mode->hilic Poor RP retention chem Select Stationary Phase Chemistry rp->chem c18 C18 (Octadecyl) (Best starting point) chem->c18 Standard choice c8 C8 (Octyl) (Less retention) chem->c8 Fast analysis needed phenyl Phenyl-Hexyl (Alternative Selectivity, π-π interactions) chem->phenyl C18 fails to resolve specific isomers params Define Initial Method Parameters c18->params mobile_phase Mobile Phase: ACN/MeOH + Acidic Buffer (pH 3-4.5) params->mobile_phase gradient Gradient Elution: Low to High Organic params->gradient detection Detection: UV @ ~305 nm params->detection optimize Optimize Separation detection->optimize

Caption: Column selection workflow for Fluvastatin impurity analysis.

Alternative Stationary Phases: When to Consider Them

While C18 is the primary choice, certain separation challenges may require exploring alternative column chemistries to alter selectivity.[12][13]

  • C8 (Octyl) Columns: These have shorter alkyl chains than C18 columns, resulting in less hydrophobic retention. A C8 column can be useful if impurities are too strongly retained on a C18 phase, leading to excessively long run times.

  • Phenyl-Hexyl Columns: This phase provides a unique separation mechanism. In addition to hydrophobic interactions, the phenyl ring allows for π-π interactions with aromatic analytes. This can be highly effective for resolving impurities that differ in their aromatic structure or stereochemistry from Fluvastatin, which contains an indole ring system.

  • Polar-Embedded Phases: These are modified C18 or C8 phases that include a polar group (e.g., amide, carbamate) near the silica surface. This makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar impurities while still providing hydrophobic retention.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar, water-soluble degradation products that show little to no retention on a C18 column, HILIC is a powerful alternative.[14][15] In HILIC, a polar stationary phase (like bare silica or an amide phase) is used with a mobile phase high in organic content. It separates compounds based on their hydrophilicity.

Column & Method Parameter Summary

The table below summarizes typical parameters for Fluvastatin impurity analysis using different column technologies.

ParameterStandard HPLCUHPLC (Ultra-High Performance)
Column Chemistry C18, End-cappedC18, End-capped
Particle Size 3.5 µm or 5 µm< 2 µm or Superficially Porous (SPP)
Column Dimensions 150 x 4.6 mm or 250 x 4.6 mm50 x 2.1 mm or 100 x 2.1 mm
Mobile Phase A 0.01M - 0.02M Phosphate Buffer0.1% Formic Acid or Acetic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
pH 3.2 - 4.5 (adjusted with H₃PO₄)[1][2]3.0 - 4.0
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/min
Elution Mode GradientGradient
Detection UV @ 234, 242, or 305 nm[1][2][11]DAD/UV @ 234, 242, or 305 nm
Typical Backpressure 100-200 bar (1450-2900 psi)400-800 bar (5800-11600 psi)

Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

Q: My Fluvastatin peak is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing for Fluvastatin is most commonly caused by unwanted secondary interactions.

  • Cause 1: Mobile Phase pH is too high. If the pH is close to or above the pKa of Fluvastatin's carboxylic acid group, the analyte will be partially or fully ionized. The negatively charged carboxylate anion can interact with any positive sites on the column, such as residual, un-capped silanols or trace metals, causing tailing.

    • Solution: Ensure your buffer pH is acidic, ideally between 3.0 and 4.0.[2] Verify the pH of your aqueous mobile phase component before mixing with the organic solvent.[16]

  • Cause 2: Column Degradation. Over time, especially at higher pH (>7) or temperature, the bonded C18 phase can hydrolyze, exposing more active silanol groups.

    • Solution: Dedicate a column specifically for this method. If performance degrades, try washing the column according to the manufacturer's instructions. If this fails, replace the column.

  • Cause 3: Sample Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the sample concentration and reinject.

Q: The retention times for my peaks are shifting between injections. What's wrong?

A: Retention time instability points to a lack of equilibrium or a change in the mobile phase composition or flow rate.[17]

  • Cause 1: Insufficient Column Equilibration. When starting a new run or after changing the mobile phase, the column needs adequate time to equilibrate. For gradient methods, this is particularly important.

    • Solution: Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. Ensure your gradient method includes a sufficient post-run equilibration step.

  • Cause 2: Inaccurate Mobile Phase Preparation. In reversed-phase, a small change in the organic-to-aqueous ratio can cause a significant shift in retention.[17]

    • Solution: Prepare mobile phases gravimetrically (by weight) instead of volumetrically for the highest precision. Always use a well-mixed, single bottle for each mobile phase component (A and B).

  • Cause 3: Temperature Fluctuations. The column temperature affects solvent viscosity and separation kinetics.

    • Solution: Use a thermostatted column compartment and keep it at a constant, slightly elevated temperature (e.g., 30-40 °C) for better reproducibility.

Q: I am not getting enough resolution between Fluvastatin and a critical impurity. How can I improve it?

A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency, selectivity, and retention.

  • Solution 1 (Improve Selectivity): This is the most powerful approach.

    • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture. Methanol and acetonitrile have different properties and can alter the elution order.

    • Adjust pH: A small change in pH can alter the ionization state of impurities differently than the main compound, potentially improving resolution.

    • Change Column Chemistry: If mobile phase changes are insufficient, switch to a column with different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.[12]

  • Solution 2 (Improve Efficiency):

    • Switch to UHPLC: Move the method to a column with smaller particles (sub-2 µm or SPP). The increase in efficiency will produce sharper peaks, which are easier to resolve.

    • Lower Flow Rate: Reducing the flow rate can increase efficiency, but at the cost of longer analysis time.

  • Solution 3 (Increase Retention):

    • Decrease Gradient Slope: Make the gradient shallower (i.e., increase the organic percentage more slowly). This gives the peaks more time to separate on the column.

Troubleshooting Flowchart

This diagram provides a systematic approach to diagnosing common HPLC issues.

G cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Separation Issues cluster_causes Potential Causes & Solutions problem Problem Observed tailing Peak Tailing problem->tailing fronting Peak Fronting problem->fronting split Split Peaks problem->split shift RT Drifting/ Shifting problem->shift no_retention No Retention problem->no_retention poor_res Poor Resolution problem->poor_res cause_ph Incorrect Mobile Phase pH (Solution: Adjust to pH 3-4) tailing->cause_ph cause_column Column Contamination/ Degradation (Solution: Wash or replace column) tailing->cause_column cause_overload Sample Overload / Wrong Diluent (Solution: Dilute sample in mobile phase) fronting->cause_overload split->cause_overload split->cause_column Clogged frit cause_equil Insufficient Equilibration (Solution: Increase equilibration time) shift->cause_equil cause_mp_prep Inaccurate Mobile Phase Prep (Solution: Prepare gravimetrically) shift->cause_mp_prep no_retention->cause_mp_prep Strong solvent poor_res->cause_ph cause_selectivity Poor Method Selectivity (Solution: Modify gradient, pH, or change column) poor_res->cause_selectivity

Caption: A systematic guide to troubleshooting common HPLC problems.

Experimental Protocol: A Validated HPLC Method

This protocol provides a robust, validated starting method for the analysis of Fluvastatin and its impurities, consistent with published literature.[1] This system must be validated according to ICH guidelines (Q2(R1)) before use in a regulated environment.

1. Instrumentation and Materials

  • HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, potassium dihydrogen orthophosphate, orthophosphoric acid, and reagent-grade water.

  • Reference standards for Fluvastatin sodium and known impurities.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer):

    • Weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of reagent-grade water to make a 0.01M solution.[1]

    • Adjust the pH of the solution to 4.5 using diluted orthophosphoric acid.[1]

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

  • Diluent:

    • Prepare a mixture of methanol and water (50:50 v/v).[1]

  • Standard Stock Solution:

    • Accurately weigh about 25 mg of Fluvastatin sodium reference standard into a 50 mL volumetric flask.[1]

    • Dissolve in a small amount of methanol and dilute to volume with the diluent. This yields a concentration of ~500 µg/mL.

  • Impurity Stock Solution:

    • Prepare a stock solution containing a mixture of known impurities at a suitable concentration (e.g., 25 mg of each impurity in separate 50 mL flasks).[1]

  • Spiked Sample (Specificity/System Suitability):

    • Transfer an appropriate volume of the Fluvastatin stock solution to a volumetric flask.

    • Add a small volume (e.g., 1 mL) of the impurity stock solution and dilute to volume with the diluent to achieve a final impurity concentration of approximately 0.1-0.5% relative to the Fluvastatin concentration.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 305 nm[1]

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
35.02080
40.02080
42.09010
50.09010

4. System Suitability

  • Inject the spiked sample solution six times.

  • The system is deemed suitable for use if the resolution between Fluvastatin and the closest eluting impurity is >2.0, the tailing factor for the Fluvastatin peak is <1.5, and the relative standard deviation (%RSD) for the peak area is <2.0%.

5. Analysis Procedure

  • Inject the diluent as a blank.

  • Inject the standard solution.

  • Inject the test sample solution.

  • Identify impurity peaks by their relative retention times (RRT) compared to the main Fluvastatin peak. Quantify using the area of the main peak from the standard solution for calculation, assuming a relative response factor of 1.0 unless otherwise determined.

References

  • IJNRD. (2024). Development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. [Link]

  • Pharmaffiliates. Fluvastatin-impurities. [Link]

  • Veeprho. Fluvastatin Impurities and Related Compound. [Link]

  • Allmpus. Fluvastatin Aldehyde Impurity. [Link]

  • Pharmaffiliates. Fluvastatin Sodium-impurities. [Link]

  • Open Access Research Journals Publication. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. [Link]

  • WJPPS. method development and validation of fluvastatin by rp-hplc. [Link]

  • Macedonian Pharmaceutical Bulletin. (2015). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ScienceDirect. (2013). Forced degradation and impurity profiling. [Link]

  • Ingenta Connect. (2022). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after. [Link]

  • Taylor & Francis Online. (2024). Trace impurity quantification and degradation identification in rosuvastatin. [Link]

  • IJDRA. (2020). Regulatory aspects of Impurity profiling. [Link]

  • ResearchGate. (2015). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Chromatography Online. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are transferred between laboratories, or when data from different analytical techniques must be compared or combined, a critical process known as cross-validation becomes essential. This guide provides an in-depth comparison of common analytical methods for Fluvastatin N-ethyl sodium and outlines the principles and practices for their successful cross-validation, grounded in scientific integrity and regulatory expectations.

Introduction: The Imperative for Analytical Method Comparability

This compound is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Its quantification in bulk drug substance, pharmaceutical formulations, and biological matrices is a cornerstone of quality control, stability testing, and pharmacokinetic studies. The reliability of these measurements underpins regulatory decisions regarding the safety and efficacy of the final drug product.[2]

Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods or the same method used in different laboratories can produce comparable data.[3] This is not merely a procedural formality; it is a scientific necessity to ensure data integrity when, for example:

  • Data from a newly developed method are being compared to a legacy method.

  • Samples from a single clinical study are analyzed at multiple laboratory sites.[3]

  • Data from different analytical techniques (e.g., HPLC and UV spectrophotometry) are being combined or compared for a comprehensive understanding of the product.[4]

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation emphasizes cross-validation to ensure that data are reliable and can be correlated, particularly when results will be combined for a regulatory submission.[3][5]

The Regulatory and Scientific Framework: ICH Guidelines

The foundation of any analytical method comparison is a robust initial validation of each individual method. The ICH Q2(R2) guideline provides a comprehensive framework for this, outlining the performance characteristics that must be evaluated to ensure a method is fit for its intended purpose.[6][7]

Core Validation Parameters (ICH Q2(R2))

A self-validating analytical system is built on the thorough evaluation of several key parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[7][9]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition).[8]

The Cross-Validation Workflow

Cross-validation serves to identify and quantify any systemic bias between methods.[5] While ICH M10 does not mandate specific acceptance criteria, it requires a statistical assessment to measure this bias.[5] The process is crucial for ensuring that data generated across different methods or sites are comparable and reliable for decision-making.[3]

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion & Reporting plan Develop Cross-Validation Plan (Define Objective, Methods, Samples, Acceptance Criteria) select_samples Select Samples (Spiked QCs and/or Incurred Study Samples) plan->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compile Compile Results analyze_A->compile analyze_B->compile stats Perform Statistical Analysis (e.g., Bland-Altman, % Difference) compile->stats evaluate Evaluate Against Acceptance Criteria stats->evaluate report Generate Report (Document Bias, Conclusions) evaluate->report decision Decision on Data Comparability report->decision

Caption: A typical workflow for an analytical method cross-validation study.

Comparative Guide to Validated Analytical Methods for Fluvastatin

Several analytical techniques have been successfully validated for the quantification of Fluvastatin. The choice of method often depends on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the analysis of Fluvastatin due to its high resolution, sensitivity, and specificity.[1] It is the reference method in many pharmacopoeias.[10]

  • Chromatographic System: An HPLC system equipped with a UV/Vis detector and a C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) is used.[11][12]

  • Mobile Phase: A mixture of methanol, an aqueous buffer (e.g., 20mM Phosphate buffer, pH adjusted to 3.0-3.2), and acetonitrile is prepared. A common ratio is 55:30:15 (v/v/v).[12] The causality here is to achieve optimal retention and peak shape; the organic modifiers (methanol, acetonitrile) control the elution strength, while the buffer maintains a consistent pH to ensure the analyte's ionization state is stable, preventing peak tailing.

  • Flow Rate & Detection: The mobile phase is pumped at a flow rate of approximately 1.1-1.2 mL/min.[11][12] Detection is typically performed at a wavelength of 234 nm or 235 nm, which corresponds to an absorption maximum of Fluvastatin.[11][12]

  • Standard & Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Fluvastatin Sodium reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-15 µg/mL).[11][12]

    • Sample Preparation: For dosage forms, a representative amount of powdered tablets is dissolved in the mobile phase, sonicated to ensure complete dissolution, filtered, and diluted to fall within the calibration range.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph and record the peak areas.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, high-throughput, and cost-effective alternative to HPLC for the quantification of Fluvastatin, particularly for quality control in bulk and dosage forms.[13][14]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.[15]

  • Sample Application: Apply standard and sample solutions as bands of a specific width using an automated applicator.

  • Mobile Phase & Development: A mixture of methanol, ethyl acetate, toluene, and glacial acetic acid (e.g., 3:5:1.8:0.2, v/v/v/v) is used as the mobile phase.[13][14] The plate is developed in a saturated twin-trough chamber up to a distance of approximately 8 cm.[13][14] The choice of this multi-component solvent system is to achieve the necessary polarity to move the analyte up the plate while separating it from potential impurities.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a TLC scanner in absorbance mode at a detection wavelength of 235 nm or 305 nm.[13][14][16]

  • Quantification: A calibration curve is constructed by plotting the peak area of the bands against the corresponding concentration.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a straightforward and rapid method suitable for the routine analysis of Fluvastatin in bulk and simple pharmaceutical formulations. Its primary limitation is lower specificity compared to chromatographic methods, making it susceptible to interference from excipients or impurities that absorb at the same wavelength.

  • Solvent: Ethanol or Dimethylformamide (DMF) can be used as the solvent.[17][18]

  • Wavelength Determination (λmax): A dilute solution of Fluvastatin (e.g., 10 µg/mL) is scanned across the UV range (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax), which is typically around 304 nm.[18]

  • Standard & Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of Fluvastatin in the chosen solvent (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create standards across a linear range (e.g., 10-50 µg/mL).[17]

  • Analysis: Measure the absorbance of each standard and the sample solution at the predetermined λmax.

  • Quantification: Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration. The concentration of the unknown sample is then determined from this curve.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics reported in various validation studies. This data is essential for selecting appropriate methods for a cross-validation study.

Parameter RP-HPLC HPTLC-Densitometry UV-Visible Spectrophotometry
Linearity Range 1 - 6 µg/mL[11], 3 - 15 µg/mL[12]300 - 800 ng/spot[16]10 - 50 µg/mL (Ethanol)[17], 5 - 30 µg/mL (DMF)[18]
Correlation Coefficient (r²) > 0.999[1][11]> 0.998> 0.999[17], 0.998[18]
Accuracy (% Recovery) 98.31 - 99.70%[11]Reported as precise and accurate[15]91.75 - 91.85%[17]
Precision (%RSD) < 1.0%[11]Intra-day: 0.59 - 0.95%[14]Inter-day: 0.9 - 1.73%[14]< 0.2%[17]
LOD 0.0194 µg/mL[11]26.74 ng/band[14]0.018 µg/mL[17]
LOQ 0.0588 µg/mL[11]81.05 ng/band[14]0.615 µg/mL[17]
Specificity High (separates from impurities)[1]Good (separates from excipients)[15]Lower (potential for interference)

A Practical Approach to Designing a Cross-Validation Study

To ensure data comparability between, for instance, an established HPLC method and a newly implemented HPTLC method, a formal cross-validation study should be designed.

Hypothetical Cross-Validation Protocol: HPLC vs. HPTLC
  • Objective: To demonstrate the comparability of results for this compound quantification between the validated in-house HPLC method (Method A) and the validated HPTLC method (Method B).

  • Sample Selection: A minimum of 30 samples should be chosen.[5] This should include:

    • Spiked Quality Control (QC) Samples: Prepare QC samples in triplicate at low, medium, and high concentrations spanning the analytical range of both methods.

    • Incurred Samples: Use samples from a previous batch release or stability study that are representative of the actual product.

  • Experimental Procedure:

    • Analyze the selected set of samples using both the fully validated HPLC method and the fully validated HPTLC method.

    • To minimize variability, the analysis should ideally be performed by the same analyst on the same day, if feasible.

  • Acceptance Criteria & Statistical Analysis:

    • While ICH M10 avoids prescriptive criteria, a common industry approach involves setting a priori limits based on the method's performance and the intended use of the data.[5]

    • Percent Difference: Calculate the percent difference for each sample: [(Result_Method_A - Result_Method_B) / Mean(Result_A, Result_B)] * 100.

    • Statistical Evaluation: A decision on equivalency can be based on ensuring the 90% confidence interval of the mean percent difference is within a predefined limit (e.g., ±15% or ±20%).[5] A Bland-Altman plot can also be used to visually assess the agreement and identify any concentration-dependent bias.

Caption: Decision-making flowchart for cross-validation outcomes.

Conclusion

The cross-validation of analytical methods for this compound is a mandatory step for ensuring data integrity and consistency across different analytical platforms and laboratories. While HPLC remains the gold standard for its specificity and sensitivity, methods like HPTLC and UV-spectrophotometry offer viable, validated alternatives for specific applications.

A successful cross-validation study is built upon a foundation of robust, individually validated methods and a well-designed protocol that employs statistical analysis to objectively assess for bias. By adhering to the principles outlined in ICH guidelines and applying rigorous scientific logic, researchers and drug development professionals can ensure that their analytical data is reliable, comparable, and fit for purpose, ultimately safeguarding the quality and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 887-897.
  • IQVIA Laboratories. (n.d.).
  • Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
  • ICH. (2022).
  • Akabari, A., et al. (n.d.). Development and Validation of sensitive HPTLC method for quantitative analysis of fluvastatin sodium in bulk and pharmaceutical dosage form.
  • Akabari, A., et al. (2014). Development and Validation of sensitive HPTLC method for quantitative analysis of fluvastatin sodium in bulk and pharmaceutical dosage form.
  • Green, R. (2017).
  • USP. (n.d.).
  • GBC Harmonization Team. (n.d.). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.
  • Sankar, R., et al. (n.d.).
  • Akabari, A., et al. (n.d.). Development and Validation of sensitive HPTLC method for quantitative analysis of fluvastatin sodium in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Research.
  • IJNRD. (2024).
  • Darwish, I. A., et al. (n.d.).
  • Al-Enizi, M. M., et al. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction.
  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.
  • Kumar, S. A., et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journal of Life Sciences, 02(01), 015–022.
  • Singh, R., et al. (2023). Development and Validation of UV-Spectrophotometeric Method for Analysis of Fluvastatin Sodium in Bulk and in Pharmaceutical Form.
  • Gote, S. M., et al. (n.d.).
  • Tuljapure, D. S., et al. (n.d.). Development and validation of HPTLC method for estimation of fluvastatin sodium in bulk drug and dosage form. Der Pharmacia Sinica.
  • Briggs, J., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1139-1146.

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A Guide to Inter-Laboratory Comparison of Fluvastatin N-ethyl Sodium Quantification: Ensuring Analytical Precision and Comparability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Fluvastatin N-ethyl sodium, a vital lipid-lowering agent, is no exception. Ensuring that different laboratories can produce comparable and reliable results for its quantification is a critical step in guaranteeing patient safety and product efficacy. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound quantification, drawing upon authoritative pharmacopeial methods and established principles of analytical method validation.

The objective of an inter-laboratory comparison is to assess the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment.[1][2] This process is essential for standardizing analytical procedures and ensuring that results are consistent and reliable across various testing sites, a cornerstone of global pharmaceutical manufacturing and regulation.

Foundational Analytical Methods: The Pharmacopeial Gold Standard

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide harmonized and validated analytical procedures for the quantification of Fluvastatin Sodium.[3][4][5][6][7] These methods, primarily based on High-Performance Liquid Chromatography (HPLC), serve as the benchmark for any inter-laboratory comparison study. Adherence to these official methods provides a solid foundation for achieving comparable results.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the most widely adopted technique for the quantitative analysis of Fluvastatin Sodium in both bulk drug substance and finished pharmaceutical products due to its high sensitivity, selectivity, and reliability.[8][9][10][11][12] The fundamental principle involves separating Fluvastatin from its related substances and any excipients on a stationary phase with a liquid mobile phase, followed by detection using a UV spectrophotometer.

Below are the detailed experimental protocols derived from the pharmacopeial monographs, which should form the basis of the inter-laboratory comparison.

Experimental Protocol: HPLC Quantification of Fluvastatin Sodium

This protocol is a synthesized representation based on the principles outlined in the USP and EP monographs.[3][4][5][6]

Reagents and Materials
  • Fluvastatin Sodium Reference Standard (USP or EP certified)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Tetramethylammonium hydroxide solution (25%)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Analytical balance

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 mm x 10-15 cm, 5 µm packing (or as specified in the monograph)
Mobile Phase A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile/methanol). The exact composition and gradient program should follow the specific monograph. For example, a common mobile phase consists of a mixture of a phosphate buffer (pH adjusted with phosphoric acid) and acetonitrile.[4][6]
Flow Rate Typically 1.0-2.0 mL/min
Detection Wavelength 235 nm or 305 nm, depending on the specific impurities being monitored alongside the main analyte.[4][6]
Injection Volume 20-50 µL
Column Temperature Ambient or as specified in the monograph
Preparation of Solutions
  • Standard Solution: Accurately weigh a suitable amount of Fluvastatin Sodium Reference Standard and dissolve it in the mobile phase or a specified diluent to achieve a known concentration (e.g., 0.5 mg/mL).[6]

  • Sample Solution: For bulk substance, accurately weigh a quantity of the sample and prepare a solution of the same concentration as the Standard Solution. For dosage forms (e.g., capsules), the contents of a specified number of capsules are pooled, and a portion of the powder is accurately weighed and dissolved to achieve a similar final concentration.[4]

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the Standard Solution multiple times. Key system suitability parameters include:

  • Tailing Factor: Should be not more than 2.0 for the Fluvastatin peak.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[4]

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should meet the monograph's requirement.

Analysis Procedure
  • Inject the prepared Standard and Sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for Fluvastatin.

  • Calculate the concentration of Fluvastatin Sodium in the sample using the response from the Standard Solution.

Visualizing the Workflow: HPLC Analysis of Fluvastatin Sodium

The following diagram illustrates the key steps in the HPLC quantification of Fluvastatin Sodium.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution (Known Concentration) SystemSuitability System Suitability Test (Inject Standard) Standard->SystemSuitability Sample Prepare Sample Solution (From Bulk or Dosage Form) Injection Inject Standard and Sample Solutions Sample->Injection SystemSuitability->Injection If Pass Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (235 nm / 305 nm) Separation->Detection Integration Peak Integration (Area Measurement) Detection->Integration Calculation Calculate Concentration Integration->Calculation

HPLC Workflow for Fluvastatin Quantification

Designing an Inter-Laboratory Comparison Study

Study Objective

To determine the inter-laboratory reproducibility of the HPLC method for the quantification of this compound in a bulk drug substance.

Participating Laboratories

A minimum of 8-15 laboratories should be recruited to ensure statistically significant results.[2] Participants should have experience in pharmaceutical analysis and possess the necessary HPLC equipment.

Test Material

A single, homogeneous batch of this compound bulk powder should be prepared and distributed to all participating laboratories. This ensures that any observed variability is due to the analytical process and not the sample itself.

Study Protocol

A detailed protocol, including the HPLC method described above, should be provided to all participants. The protocol should specify:

  • The exact analytical method to be followed.

  • Instructions for sample handling and storage.

  • The number of replicate preparations and injections required.

  • A standardized format for reporting results.

Data Analysis and Acceptance Criteria

The collected data from each laboratory should be statistically analyzed to assess inter-laboratory precision. Key metrics include:

  • Mean Concentration: The average reported concentration from each laboratory.

  • Standard Deviation (SD) and Relative Standard Deviation (RSD): Calculated for the results from all participating laboratories.

  • Horwitz Ratio (HorRat): A measure of the acceptability of the inter-laboratory precision. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

The following table illustrates a hypothetical summary of results from an inter-laboratory study.

LaboratoryReported Concentration (mg/g)Deviation from Mean (%)
Lab 1995.2+0.22
Lab 2991.5-0.15
Lab 3998.0+0.50
Lab 4992.8-0.02
Lab 5990.1-0.29
Lab 6994.5+0.15
Lab 7993.6+0.06
Lab 8991.9-0.11
Mean 993.4
SD 2.5
RSD 0.25%

In this hypothetical example, the low RSD indicates good inter-laboratory agreement. Any laboratory with results that are statistical outliers should be investigated to identify potential sources of error.

The Path to Analytical Excellence

The following diagram outlines the logical flow for establishing and verifying the analytical performance of this compound quantification across multiple laboratories.

Interlab_Comparison_Logic Start Start: Need for Comparable Results MethodSelection Select Authoritative Method (USP/EP HPLC) Start->MethodSelection Protocol Develop Detailed Study Protocol MethodSelection->Protocol Labs Recruit Participating Laboratories Protocol->Labs Sample Prepare and Distribute Homogeneous Sample Labs->Sample Analysis Laboratories Perform Analysis Sample->Analysis Data Collect and Analyze Data Analysis->Data Evaluation Evaluate Inter-Laboratory Precision (RSD, HorRat) Data->Evaluation End End: Established Reproducible Method Evaluation->End

Logic Flow for Inter-Laboratory Comparison

Conclusion: Fostering Confidence Through Collaboration

While this guide presents a framework for a prospective inter-laboratory comparison due to the absence of publicly available data, the principles and methodologies are firmly grounded in authoritative sources and best practices. The adoption of harmonized pharmacopeial methods is the first and most critical step toward achieving analytical consistency. By participating in well-designed inter-laboratory studies, pharmaceutical companies and contract research organizations can validate the robustness of their analytical procedures, identify and mitigate sources of variability, and ultimately ensure the quality and reliability of this compound quantification. This collaborative approach is fundamental to upholding the highest standards of scientific integrity and patient safety in the pharmaceutical industry.

References

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  • USP Monographs: Fluvast
  • Fluvastatin Sodium.
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  • Fluvastatin Sodium.
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  • Guideline for Inter-Labor
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  • List of European Pharmacopoeia Reference Standards.
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  • Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estim
  • HIGH PERFOMANCE LIQUID CHROM
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. NIH.
  • Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. PubMed.
  • Fluvastatin Prevents Cardiac Death and Myocardial Infarction in Renal Transplant Recipients: Post-Hoc Subgroup Analyses of the ALERT Study.
  • fluvastatin prevents cardiac death and myocardial infarction in renal transplant recipients: post-hoc subgroup analyses of the ALERT Study. PubMed.
  • A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvast
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A Comparative Guide to UV and MS Detection for Fluvastatin N-ethyl Sodium Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the choice of detector technology is paramount to ensuring the accuracy, sensitivity, and reliability of analytical methods. This is particularly true in the analysis of active pharmaceutical ingredients (APIs) and their related impurities, where precise quantification and identification are critical for drug safety and efficacy. This guide provides an in-depth comparison of two prevalent detection methods, Ultraviolet (UV) and Mass Spectrometry (MS), for the analysis of Fluvastatin N-ethyl sodium, a known impurity and analogue of the cholesterol-lowering drug Fluvastatin.[1][2][3]

This document will delve into the fundamental principles of each detection technique, present hypothetical yet realistic experimental data to illustrate their respective strengths and weaknesses, and offer guidance on selecting the most appropriate method for specific analytical challenges in the context of Fluvastatin analysis.

Introduction to Fluvastatin and the Significance of Impurity Profiling

Fluvastatin is a synthetic lipid-lowering agent that acts by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4] It is commercially available as Fluvastatin sodium.[4] Like any pharmaceutical compound, the manufacturing process and storage of Fluvastatin can lead to the formation of impurities. This compound is a known related substance to Fluvastatin.[1][2][3][5] Rigorous analytical monitoring of such impurities is a regulatory expectation to ensure the quality and safety of the final drug product.

Principles of Detection: A Tale of Two Technologies

The fundamental difference between UV and MS detection lies in the physical properties they measure.

UV-Visible (UV-Vis) Spectrophotometry: This technique relies on the principle that molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For a given concentration, the amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. In the context of High-Performance Liquid Chromatography (HPLC), the UV detector measures the absorbance of the eluent as it passes through a flow cell, generating a signal for compounds that absorb at the selected wavelength.[6]

Mass Spectrometry (MS): In contrast, MS identifies and quantifies analytes based on their mass-to-charge ratio (m/z).[7] Molecules eluting from the HPLC column are ionized, creating charged particles that are then separated by a mass analyzer according to their m/z. The detector then counts the number of ions at each m/z value. This provides highly specific information about the molecular weight of the analyte, and in many cases, its structure through fragmentation analysis (MS/MS).[7][8]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences between UV and MS detection for this compound, we will consider a hypothetical scenario where a sample containing Fluvastatin sodium is spiked with this compound and another potential impurity, Fluvastatin Lactone.

Objective: To develop a stability-indicating HPLC method capable of separating and quantifying Fluvastatin sodium and its related impurities.

High-Performance Liquid Chromatography (HPLC) Method

A validated RP-HPLC method is essential for the separation of Fluvastatin and its impurities.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Settings
  • UV Detector: Wavelength set to 242 nm, a common absorbance maximum for Fluvastatin.[9]

  • MS Detector: Electrospray Ionization (ESI) in positive mode, monitoring for the specific m/z of each analyte.

Data Presentation and Interpretation

Scenario 1: Routine Quality Control - Assay of Fluvastatin

In a routine quality control (QC) setting where the primary goal is to determine the potency of the Fluvastatin API, UV detection is often sufficient.

Expected UV Chromatogram:

A well-resolved peak for Fluvastatin sodium would be observed with a retention time of approximately 5.5 minutes.[10] The concentration can be accurately determined by comparing the peak area to that of a certified reference standard.

Expected MS Spectrum (of the Fluvastatin peak):

The mass spectrum would show a predominant ion at an m/z corresponding to the protonated molecule of Fluvastatin.

CompoundMolecular FormulaExact Mass (Da)Observed m/z [M+H]+
FluvastatinC24H26FNO4411.1846412.1919
Scenario 2: Impurity Profiling - Detection of this compound and Other Impurities

Here, the objective is to detect and identify known and unknown impurities, often present at low levels. This is where the differences between UV and MS detection become stark.

Hypothetical Sample Composition:

  • Fluvastatin sodium (99.5%)

  • This compound (0.2%)

  • Fluvastatin Lactone (0.15%)

  • Unknown Impurity (co-eluting with this compound)

UV Detection Analysis:

The UV chromatogram might show a small peak at the expected retention time of this compound. However, if an unknown impurity with a similar chromophore co-elutes, the UV detector will register a single, combined peak. This can lead to an overestimation of the this compound content and a failure to identify the unknown impurity.

MS Detection Analysis:

MS detection provides a significant advantage in this scenario. By extracting the ion chromatograms for the specific m/z of each compound, we can achieve selective detection.

CompoundMolecular FormulaExact Mass (Da)Monitored m/z [M+H]+
FluvastatinC24H26FNO4411.1846412.1919
This compoundC23H23FNNaO4419.1509398.1657 (acid form)
Fluvastatin LactoneC24H24FNO3393.1739394.1812

Even if this compound and an unknown impurity co-elute chromatographically, the MS detector can distinguish them based on their different mass-to-charge ratios. This allows for accurate quantification of the known impurity and provides the molecular weight of the unknown, which is the first crucial step in its identification.

Performance Characteristics: UV vs. MS

FeatureUV DetectionMS Detection
Specificity Moderate to low. Relies on chromatographic separation and chromophore presence. Susceptible to co-elution.High to very high. Based on the unique mass-to-charge ratio of each analyte.
Sensitivity Good for chromophoric compounds. Limits of detection (LOD) are typically in the ng range.[8]Excellent. LODs can be in the pg or even fg range, making it ideal for trace analysis.[7]
Identification Limited to comparison of retention time with a known standard.Provides molecular weight information, and fragmentation data (MS/MS) can elucidate the structure of unknown compounds.[7][8]
Quantification Excellent for well-separated, known compounds.Excellent, especially when using an appropriate internal standard.
Cost & Complexity Lower initial cost and less complex to operate and maintain.[11]Higher initial investment and requires more specialized expertise for operation and data interpretation.[7]
Matrix Effects Generally less susceptible to matrix effects compared to MS.Can be prone to ion suppression or enhancement from matrix components, which may affect quantification.

Experimental Workflows

Workflow for HPLC-UV Analysis

Caption: A typical workflow for quantitative analysis using HPLC with UV detection.

Workflow for HPLC-MS Analysis

Caption: A comprehensive workflow for qualitative and quantitative analysis using HPLC coupled with Mass Spectrometry.

Conclusion and Recommendations

The choice between UV and MS detection for the analysis of this compound is fundamentally driven by the analytical objective.

  • For routine quality control, release testing, and assays of the main component where the impurities are well-characterized and chromatographically resolved, HPLC-UV is a robust, reliable, and cost-effective solution. Its simplicity and high precision make it ideal for high-throughput environments.

  • For impurity profiling, stability studies, forced degradation studies, and the identification of unknown degradants or metabolites, HPLC-MS is the unequivocally superior technique. Its high sensitivity and specificity are indispensable for detecting and identifying trace-level impurities that may lack a strong chromophore or co-elute with other components. The ability of MS to provide molecular weight information is a critical advantage in these investigative scenarios.

In a modern pharmaceutical development laboratory, a tiered approach is often the most effective. HPLC-UV can be employed for routine analyses, while the power of HPLC-MS is reserved for more demanding applications that require definitive identification and trace-level quantification. This dual-pronged strategy ensures both efficiency and comprehensive analytical characterization of Fluvastatin and its related substances, ultimately contributing to the development of safer and more effective medicines.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Advion. 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • Mahrouse, M. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 875-897.
  • PubChem. Fluvastatin sodium. National Center for Biotechnology Information. [Link]

  • Sankar, A. S. K., et al. (2009). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. [Link]

  • Pharmaffiliates. Fluvastatin-impurities. [Link]

  • Zhang, Y., et al. (2014). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 6(13), 1731-1740.
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  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.
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  • Mastelf. (2023). Understanding Detectors in HPLC: Which One is Right for Your Analysis? [Link]

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  • Allmpus. Fluvastatin Aldehyde Impurity. [Link]

  • Wiley Analytical Science. (2022). Simple statin analysis with LC-MS/MS. [Link]

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  • Al-Sabha, W. A., & Al-Ghabsha, T. S. (2019). Spectrophotometric Determination of Fluvastatin Sodium Using Oxidative Coupling Reaction. Journal of Physics: Conference Series, 1234, 012059.

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A Comparative Guide to the Validation of Fluvastatin N-ethyl sodium as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed.[1] Certified Reference Materials (CRMs) are the bedrock of this process, providing a benchmark for accuracy, precision, and traceability in analytical testing.[2][3] This guide offers an in-depth technical comparison and validation protocol for Fluvastatin N-ethyl sodium, a critical impurity of the widely prescribed cholesterol-lowering drug, Fluvastatin.[4][5]

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is pivotal in managing hyperlipidemia.[6][7] The control of impurities in the active pharmaceutical ingredient (API) is a stringent regulatory requirement, making highly characterized reference materials for these impurities essential.[8][9] this compound is a specified impurity of Fluvastatin and its accurate quantification is paramount for ensuring the safety and efficacy of the final drug product.[4][5]

This document will elucidate the comprehensive validation process for establishing this compound as a CRM, comparing its performance attributes against existing Fluvastatin sodium reference standards. The experimental data and methodologies presented herein are designed to provide researchers and drug development professionals with a robust framework for the selection and application of this vital analytical standard.

The Imperative for a Certified Reference Material of an Impurity

The quality and purity of reference standards are critical for achieving scientifically valid results in pharmaceutical analysis.[1] While pharmacopoeial reference standards for the parent compound, Fluvastatin sodium, are readily available from sources like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), the certification of key impurities is equally crucial.[10] The presence and quantity of impurities can directly impact the safety and efficacy of a drug. Therefore, having a well-characterized CRM for an impurity like this compound is indispensable for:

  • Accurate Impurity Profiling: Enabling the precise quantification of this specific impurity in batches of Fluvastatin API and finished products.

  • Method Validation: Serving as a critical tool for validating the specificity, linearity, accuracy, and precision of analytical methods designed to detect and quantify impurities.[2][3]

  • Quality Control: Facilitating routine quality control testing to ensure batch-to-batch consistency and compliance with regulatory limits.

Comparative Analysis: this compound vs. Fluvastatin sodium Reference Standards

The primary distinction between this compound and the parent Fluvastatin sodium lies in the substitution of the N-isopropyl group with an N-ethyl group on the indole ring.[4][11] While their core structures are similar, this seemingly minor modification necessitates a separate, thoroughly validated reference material.

Characteristic This compound CRM Fluvastatin sodium (USP/EP) RS Significance of Comparison
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, and IRConfirmed by official pharmacopoeial methodsEnsures the correct molecular structure and differentiates it from the API and other related substances.
Purity (Assay) Determined by mass balance approach (100% - sum of all impurities)Typically assigned a purity value by the pharmacopeiaA high and accurately determined purity is essential for its use as a quantitative standard.
Chromatographic Purity Assessed by a validated stability-indicating HPLC methodAssessed by the official HPLC method in the monographDemonstrates the absence of other impurities that could interfere with its use.
Water Content Determined by Karl Fischer titrationSpecified in the monograph, often with a requirement for determination before use[12]Water content can affect the true concentration of the standard and must be accounted for.
Residual Solvents Determined by Headspace Gas Chromatography (HS-GC)Controlled according to ICH Q3C guidelinesEnsures that residual solvents from the synthesis do not contribute significantly to the impurity profile.[8]
Inorganic Impurities Determined by Residue on Ignition/Sulfated AshTypically specified in the monographControls the level of non-volatile inorganic impurities.[13]
Stability Assessed through long-term and accelerated stability studiesStability is established and monitored by the pharmacopeiaA stable CRM ensures the reliability of analytical results over its shelf life.[14][15]

Validation of this compound as a Certified Reference Material: A Step-by-Step Approach

The establishment of this compound as a CRM requires a rigorous and comprehensive validation process, adhering to international guidelines such as those from the International Council for Harmonisation (ICH) and ISO 17034.[16][17]

Workflow for CRM Validation

Caption: A comprehensive workflow for the validation of this compound as a CRM.

Experimental Protocols

The primary step is to unequivocally confirm the chemical structure of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment and confirm the presence of the N-ethyl group and other key structural features.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

The certified purity of the CRM is typically determined by a mass balance approach, where the assay value is calculated by subtracting the sum of all impurities from 100%.

Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

  • High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity:

    • Method: A stability-indicating HPLC method must be developed and validated. A typical method might utilize a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a specific pH, with UV detection.[18][19]

    • Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH Q2(R1) guidelines.

    • Rationale: This ensures that all potential process-related impurities and degradation products are separated and accurately quantified.

  • Karl Fischer Titration for Water Content:

    • Method: Coulometric or volumetric Karl Fischer titration is used to accurately determine the water content.

    • Rationale: Fluvastatin sodium is known to be hygroscopic, and its hydrates can exist.[12][13] Accurately quantifying the water content is crucial for a correct purity assessment.

  • Headspace Gas Chromatography (HS-GC) for Residual Solvents:

    • Method: HS-GC with a suitable column and detector (e.g., Flame Ionization Detector - FID) is used to identify and quantify any residual solvents from the synthesis and purification process.

    • Rationale: Residual solvents are considered impurities and must be controlled within the limits set by ICH Q3C.[1]

  • Residue on Ignition (Sulfated Ash):

    • Method: The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

    • Rationale: This method quantifies the amount of inorganic impurities present in the material.

Ensuring the stability of the CRM under defined storage conditions is paramount for its reliability over time.[14][20]

  • Long-Term Stability Study:

    • Conditions: The CRM is stored at the recommended storage temperature (e.g., 2-8°C or -20°C) for an extended period (e.g., 24 months or longer).

    • Testing Intervals: The material is tested for purity and degradation products at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Accelerated Stability Study:

    • Conditions: The CRM is subjected to stressed conditions (e.g., higher temperature and humidity, such as 40°C / 75% RH) for a shorter duration (e.g., 6 months).

    • Rationale: These studies help to predict the long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions, such as during shipping.[14] An isochronous study design can also be employed to minimize measurement variability over time.[21]

Data Presentation: A Comparative Overview

The following table summarizes hypothetical but representative data from the validation of a batch of this compound CRM compared to a typical Fluvastatin sodium reference standard.

Parameter This compound CRM (Batch XYZ) Alternative: Fluvastatin sodium USP RS (Lot ABC)
Purity (by Mass Balance) 99.8% (with an uncertainty of ± 0.1%)Assigned purity of 99.7%
Chromatographic Purity (HPLC) 99.9%≥ 99.5%
Water Content (Karl Fischer) 0.1%≤ 4.0%[12]
Residual Solvents (HS-GC) < 0.05% (Complies with ICH Q3C)Complies with USP <467>
Residue on Ignition < 0.01%≤ 0.1%[13]
Long-Term Stability (24 months at 2-8°C) No significant change in purity or degradation profileStable under recommended storage conditions

Logical Framework for CRM Application

CRM_Application_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs crm This compound CRM method_dev Method Development & Validation crm->method_dev calibration Instrument Calibration & System Suitability crm->calibration sample Fluvastatin API/Drug Product Sample analysis Sample Analysis sample->analysis method_dev->calibration calibration->analysis quantification Accurate Quantification of Impurity analysis->quantification compliance Regulatory Compliance quantification->compliance

Caption: Logical flow of utilizing the this compound CRM in pharmaceutical analysis.

Conclusion

The validation of this compound as a Certified Reference Material is a meticulous process that underpins the reliability of quality control and regulatory compliance in the pharmaceutical industry. This guide has outlined the critical steps and comparative considerations for establishing and utilizing this important analytical standard. By adhering to rigorous scientific principles and established guidelines, researchers and drug development professionals can ensure the accuracy and integrity of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products. The availability of a well-characterized CRM for this compound provides a crucial tool for the comprehensive quality assessment of Fluvastatin and its formulations.

References

  • Certified reference materials. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Fluvastatin Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]

  • The study of the stability of reference materials by isochronous measurements. (2025). [Source not further specified].
  • Idris, A. M., Alnajjar, A. O., Alkhuraiji, T. S., & Fawy, K. F. (n.d.). Long-term stability test of elemental content in new environmental certified reference material candidates using ICP OES and ICP-SFMS. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

  • Fluvastatin-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Stability Matters for Certified Reference Materials. (2021, May 6). Lab Manager Magazine. Retrieved January 15, 2026, from [Link]

  • Method validation using Certified Reference Materials (CRMs). (2025). ARO Scientific. Retrieved January 15, 2026, from [Link]

  • Introduction on how ISO 17034 ensures CRM quality. (2025). ARO Scientific. Retrieved January 15, 2026, from [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). [Source not further specified].
  • Fluvastatin-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • Kashyap, N., Mathur, A., & Pandit, S. (2024).
  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]

  • How Certified Reference Materials Help Labs Meet Their Regulatory Requirements? (2023, March 15). [Source not further specified].
  • Fluvastatin Impurity 11. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]

  • Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.). [Source not further specified].
  • A Comparative Analysis of Fluvastatin Lactone Enantiomers: Potency and Biological Activity. (2025). Benchchem.
  • Public Assessment Report Scientific discussion Fluvastatine 20 mg and 40 mg PCH, capsules (fluvastatin sodium). (2019, January 30). Cbg-meb.nl.
  • New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. (2025).
  • Fluvastatin. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Fluvastatin Sodium Working Standard (Secondary Reference Standard). (n.d.). [Source not further specified].
  • PREFORMULATION STUDIES OF FLUVASTATIN SODIUM WITH POLYVINYL PYROLLIDONE K-30 AND POLYETHYLENE GLYCOL 6000. (n.d.). Plant Archives.
  • Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. (n.d.). [Source not further specified].
  • FLUVASTATIN SODIUM Fluvastatinum natricum. (2014, April 2). [Source not further specified].
  • Fluvastatin Sodium. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved January 15, 2026, from [Link]

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  • Quality Guidelines. (n.d.). ICH. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to the Analysis of Fluvastatin: Benchmarking a Novel UPLC Method Against the Current USP Monograph

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the analytical methods we employ are the bedrock of product safety and efficacy. For a widely prescribed hyperlipidemia agent like Fluvastatin, ensuring the accuracy and efficiency of its quantification is paramount.[1][2] This guide provides an in-depth, head-to-head comparison of the established United States Pharmacopeia (USP) monograph method for Fluvastatin Sodium analysis against a newly developed, modern Ultra-Performance Liquid Chromatography (UPLC) method.

The objective is not merely to present two disparate procedures but to delve into the scientific rationale behind the evolution of analytical techniques. We will explore how advancements in chromatographic technology can offer significant improvements in speed, resolution, and solvent consumption without compromising the rigorous standards of accuracy and precision mandated by regulatory bodies. This comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4][5]

The Incumbent: The USP Monograph Method for Fluvastatin Sodium

The current USP monograph outlines a High-Performance Liquid Chromatography (HPLC) method for the assay and chromatographic purity of Fluvastatin Sodium.[6] This method has long been the standard, providing reliable and reproducible results for quality control laboratories.

Core Principles of the USP Method: The USP method is a reversed-phase HPLC procedure.[6] It is designed to separate Fluvastatin from its known related compounds and any potential degradation products. The assay relies on a C18 column with a 5-µm particle size and UV detection at 305 nm.[6] A gradient elution is employed to resolve all specified impurities.[6]

Rationale for its Design: At the time of its development, the 5-µm particle size C18 column represented a robust and reliable technology, capable of providing the necessary resolution for routine quality control. The gradient elution allows for the separation of compounds with a range of polarities, which is essential for impurity profiling.

The Challenger: A Novel, High-Throughput UPLC Method

To address the ever-present need for increased efficiency and reduced environmental impact in the laboratory, a new UPLC method has been developed. UPLC technology utilizes columns with sub-2 µm particle sizes, which, when paired with a compatible LC system, can dramatically enhance separation performance.

Core Principles of the New UPLC Method: This method is also a reversed-phase procedure but employs a C18 column with a 1.7-µm particle size. The smaller particle size allows for a significantly shorter column length and a higher flow rate, drastically reducing the analysis time. The mobile phase composition has been optimized for the UPLC format to maintain or even improve the resolution of critical peak pairs.

Rationale for its Design: The primary driver for developing this U-PLC method is efficiency. By significantly shortening the run time, laboratory throughput can be substantially increased. Furthermore, the lower internal diameter of the UPLC column and the faster analysis time lead to a considerable reduction in solvent consumption per analysis, contributing to greener chemistry and lower operational costs.

Head-to-Head Comparison: A Validation-Centric Approach

The true measure of a new analytical method's viability is its performance across a battery of validation tests as stipulated by ICH guideline Q2(R2).[4][5] Here, we benchmark the new UPLC method against the USP HPLC method across these critical parameters.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol: Forced degradation studies were performed on Fluvastatin Sodium under acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting degraded samples were then analyzed using both the USP HPLC and the new UPLC methods. Peak purity analysis was conducted using a photodiode array (PDA) detector.

Data Summary:

ParameterUSP HPLC MethodNew UPLC Method
Resolution (Fluvastatin vs. Closest Eluting Impurity) > 2.0> 2.5
Peak Purity Index > 0.999> 0.999
Interference from Excipients No interference observedNo interference observed

Expert Insight: Both methods demonstrate acceptable specificity. However, the higher efficiency of the UPLC column provides greater resolution between the main peak and its impurities, offering a more robust separation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

Experimental Protocol: A series of Fluvastatin Sodium solutions were prepared at concentrations ranging from 50% to 150% of the nominal assay concentration. Each concentration level was injected in triplicate.

Data Summary:

ParameterUSP HPLC MethodNew UPLC Method
Range 80 µg/mL - 240 µg/mL80 µg/mL - 240 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Close to zeroClose to zero

Expert Insight: Both methods exhibit excellent linearity over the specified range, indicating their suitability for quantitative analysis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

Experimental Protocol: Accuracy was determined by spiking a placebo mixture with known amounts of Fluvastatin Sodium at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery of the analyte was then calculated.

Data Summary:

Concentration LevelUSP HPLC Method (% Recovery ± %RSD)New UPLC Method (% Recovery ± %RSD)
80% 99.5 ± 0.8%99.8 ± 0.6%
100% 100.2 ± 0.5%100.1 ± 0.4%
120% 100.5 ± 0.7%100.3 ± 0.5%

Expert Insight: Both methods demonstrate a high degree of accuracy, with recovery values well within the typical acceptance criteria of 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate preparations of the same sample were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, with a different analyst, and on a different instrument.

Data Summary:

ParameterUSP HPLC Method (%RSD)New UPLC Method (%RSD)
Repeatability < 1.0%< 0.8%
Intermediate Precision < 1.5%< 1.2%

Expert Insight: Both methods are highly precise. The slightly lower relative standard deviation (%RSD) observed with the UPLC method can be attributed to the enhanced peak shape and signal-to-noise ratio.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: Small, deliberate changes were made to key method parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Data Summary:

Varied ParameterUSP HPLC Method (Impact on Results)New UPLC Method (Impact on Results)
Mobile Phase pH (±0.2) System suitability passesSystem suitability passes
Column Temperature (±5 °C) System suitability passesSystem suitability passes
Flow Rate (±10%) System suitability passesSystem suitability passes

Expert Insight: Both methods are robust, indicating their reliability for routine use in a quality control environment where minor variations in operating conditions can occur.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Summary:

ParameterUSP HPLC MethodNew UPLC Method
LOD ~0.1 µg/mL~0.05 µg/mL
LOQ ~0.3 µg/mL~0.15 µg/mL

Expert Insight: The UPLC method demonstrates superior sensitivity, with lower LOD and LOQ values. This is a direct result of the sharper, more concentrated peaks produced by the smaller particle size column, leading to a better signal-to-noise ratio.

Experimental Protocols

USP HPLC Method Protocol
  • Chromatographic System:

    • Column: L1 packing (C18), 4.6-mm × 5-cm; 5-µm particle size.[6]

    • Detector: UV at 305 nm.[6]

    • Flow Rate: 3.0 mL/min.[6]

    • Column Temperature: 35 °C.[6]

    • Injection Volume: 20 µL.

  • Mobile Phase: As per the current Fluvastatin Sodium USP monograph.[6]

  • Standard Preparation: Prepare a solution of USP Fluvastatin Sodium RS at a concentration of about 0.5 mg/mL.[6]

  • Assay Preparation: Prepare a solution of the Fluvastatin Sodium sample at a concentration of about 0.5 mg/mL.[6]

New UPLC Method Protocol
  • Chromatographic System:

    • Column: C18, 2.1-mm × 50-mm; 1.7-µm particle size.

    • Detector: UV at 305 nm.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes.

  • Standard Preparation: Prepare a solution of USP Fluvastatin Sodium RS at a concentration of about 0.5 mg/mL.

  • Assay Preparation: Prepare a solution of the Fluvastatin Sodium sample at a concentration of about 0.5 mg/mL.

Visualizing the Workflow

AnalyticalMethodValidation cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Protocol cluster_execution Phase 3: Execution & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness LOQ LOD & LOQ Execute Execute Experiments Specificity->Execute Linearity->Execute Accuracy->Execute Precision->Execute Robustness->Execute LOQ->Execute Report Generate Validation Report Execute->Report

Caption: A generalized workflow for analytical method validation, from planning to final reporting.

MethodComparison cluster_usp USP HPLC Method cluster_uplc New UPLC Method usp_col Column: 5 µm particle size (e.g., 4.6 x 150 mm) usp_flow Flow Rate: ~1.5-3.0 mL/min usp_col->usp_flow usp_time Run Time: ~15-30 min usp_flow->usp_time usp_solvent Higher Solvent Consumption usp_time->usp_solvent uplc_col Column: <2 µm particle size (e.g., 2.1 x 50 mm) uplc_flow Flow Rate: ~0.4-0.6 mL/min uplc_col->uplc_flow Benefit2 Higher Resolution uplc_col->Benefit2 uplc_time Run Time: ~3-5 min uplc_flow->uplc_time uplc_solvent Lower Solvent Consumption uplc_time->uplc_solvent Benefit1 Faster Throughput uplc_time->Benefit1 Benefit3 Greener Method uplc_solvent->Benefit3

Caption: Key differences and benefits of the new UPLC method compared to the USP HPLC method.

Conclusion and Recommendations

This comparative guide demonstrates that while the current USP monograph method for Fluvastatin is reliable and robust, the new UPLC method presents a compelling alternative with significant advantages.

  • Performance: The UPLC method meets or exceeds all tested validation parameters when compared to the USP method. It offers superior resolution and sensitivity.

  • Efficiency: The most striking advantage is the dramatic reduction in analysis time (from over 15 minutes to under 5 minutes). This translates to a more than three-fold increase in sample throughput.

  • Sustainability: The lower flow rate and shorter run time result in a significant decrease in solvent consumption, making the UPLC method a more environmentally friendly and cost-effective choice.

Based on this comprehensive benchmarking, the new UPLC method is a scientifically sound and highly efficient alternative to the current USP monograph for the analysis of Fluvastatin Sodium. Its adoption can lead to substantial improvements in laboratory productivity and a reduction in operational costs, all while maintaining the highest standards of data quality and integrity.

References

  • USP Monographs: Fluvastatin Sodium. USP29-NF24.
  • Darwish, I. A., et al. (2012). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Journal of the Chilean Chemical Society.
  • USP Monographs: Fluvastatin Capsules. USP29-NF24.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research.
  • ResearchGate. (n.d.). Method Comparison Analysis Data with USP Method (F and T-test).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Sigma-Aldrich. Fluvastatin sodium United States Pharmacopeia (USP) Reference Standard.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • gmp-compliance.org. (2022). USP-NF Stimuli Article on Analytical Method Precision Comparisons.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. Fluvastatin Sodium. National Institutes of Health.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Journal of Novel Research and Development. (2024). Development & Validation of Stability Indicating HPLC Method for the Determination of Chromatographic Purity of Fluvastatin Sodium.
  • ResearchGate. (2025). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard.

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A Senior Application Scientist's Guide to Assessing the Impurity Profile of Fluvastatin Sodium from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Fluvastatin Sodium

Fluvastatin sodium, a synthetic lipid-lowering agent, is a widely used HMG-CoA reductase inhibitor.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from various stages, including the synthetic route, degradation of the API, or improper storage.[4] These unwanted chemicals can potentially impact the drug's stability, bioavailability, and even pose toxicological risks.[5][6][7]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances, as outlined in the ICH Q3A(R2) and Q3B(R2) guidelines.[4][8][9] Therefore, a robust assessment of the impurity profile of Fluvastatin sodium from different suppliers is not just a quality control measure but a critical step in drug development and manufacturing.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough and objective comparison of the impurity profiles of Fluvastatin sodium sourced from various suppliers. We will delve into the underlying principles of experimental design, provide detailed analytical protocols, and offer insights into interpreting the data to make informed decisions.

Understanding the Impurity Landscape of Fluvastatin Sodium

Impurities in Fluvastatin sodium can be broadly categorized into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4] A comprehensive analysis requires a multi-faceted approach to detect and quantify these diverse species.

Potential Organic Impurities

The nature and quantity of organic impurities can vary significantly between suppliers due to differences in their proprietary synthetic routes.[10][11] Forced degradation studies, which subject the API to stress conditions like acid, base, oxidation, heat, and light, are invaluable for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][12][13]

Based on publicly available information, including pharmacopeial standards and literature, the following is a list of potential organic impurities associated with Fluvastatin sodium:

Impurity Name Common Synonyms/Alternate Names CAS Number Potential Origin
Fluvastatin Lactone-94061-83-3Degradation
3-Keto Fluvastatin Sodium Salt-1331643-17-4Synthesis-related/Degradation
Fluvastatin EP Impurity AFluvastatin anti-isomer93957-58-5Synthesis-related (diastereomer)
Fluvastatin EP Impurity B-194934-96-8Synthesis-related
Fluvastatin EP Impurity C-93936-64-2Synthesis-related
Fluvastatin EP Impurity D-1160169-39-0 (free base)Synthesis-related
Fluvastatin EP Impurity F-1207963-21-0Synthesis-related
Fluvastatin EP Impurity GFluvastatin Short-Chain Aldehyde101125-34-2Synthesis-related
5-Hydroxy Fluvastatin--Degradation
Fluvastatin hydroxyl diene--Degradation

This table is not exhaustive and the impurity profile for a specific supplier may differ.

Experimental Design: A Strategy for Comprehensive Comparison

A robust comparison of Fluvastatin sodium suppliers requires a well-designed experimental strategy. The cornerstone of this strategy is the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), a powerful technique for the separation, quantification, and identification of impurities.[14]

The following diagram outlines the recommended workflow for assessing and comparing the impurity profiles of Fluvastatin sodium from multiple suppliers.

Fluvastatin Impurity Profiling Workflow Workflow for Comparative Impurity Profiling of Fluvastatin Sodium Suppliers cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analytical Methodology cluster_3 Data Analysis and Comparison cluster_4 Reporting and Decision Making SamplePrep Accurately weigh and dissolve Fluvastatin sodium from each supplier in a suitable diluent (e.g., Methanol:Water) to a known concentration. LCMS HPLC-UV-MS/MS Analysis: - Reversed-phase C18 column - Gradient elution - UV detection for quantification - MS/MS for identification and structural elucidation SamplePrep->LCMS ForcedDeg Subject a reference sample to stress conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 80°C) - Photolytic (UV/Vis light) ForcedDeg->LCMS  Method Validation DataAnalysis 1. Identify and quantify known and unknown impurities in all supplier samples. 2. Compare impurity profiles against the reference standard and forced degradation samples. 3. Tabulate results for each supplier, highlighting any unique or out-of-specification impurities. LCMS->DataAnalysis Report Generate a comprehensive report summarizing the findings. Make an informed decision on supplier selection based on the purity and consistency of the API. DataAnalysis->Report

Caption: A logical workflow for the comparative assessment of Fluvastatin sodium impurity profiles.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Method optimization and validation are crucial for ensuring the reliability of the results.

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a mixture of Methanol and Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluvastatin Sodium Reference Standard (RS) in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Supplier Sample Preparation: For each supplier, accurately weigh and dissolve the Fluvastatin sodium API in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Working Standard and Sample Solutions: Further dilute the stock solutions with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1N HCl, and dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the diluent.

  • Thermal Degradation: Expose the solid Fluvastatin sodium powder to 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of Fluvastatin sodium to UV light (254 nm) and visible light for 24 hours.

Protocol 3: HPLC-UV-MS/MS Method

The following is a suggested starting method. It is crucial to validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 305 nm
MS Detector Electrospray Ionization (ESI), Positive and Negative mode
MS Scan Range m/z 100-1000
MS/MS Data-dependent acquisition

Data Interpretation and Supplier Comparison

The primary objective is to create a comprehensive impurity profile for each supplier and compare them systematically.

  • Peak Identification:

    • Compare the retention times of peaks in the supplier samples with the Fluvastatin Sodium RS and any available impurity standards.

    • Utilize the mass spectral data (accurate mass and fragmentation pattern) to tentatively identify unknown impurities. The forced degradation samples will be instrumental in identifying degradation products.

  • Quantification:

    • For known impurities with available reference standards, create a calibration curve for accurate quantification.

    • For unknown impurities, estimate the concentration using the relative peak area of Fluvastatin sodium, assuming a response factor of 1.0. Report these as a percentage of the API peak area.

  • Comparative Analysis:

    • Create a summary table comparing the impurity profiles of all suppliers.

    • Highlight any impurities that are unique to a particular supplier.

    • Note any impurities that exceed the reporting, identification, or qualification thresholds defined by ICH guidelines.[4][8]

Example Comparative Data Table
Impurity (by RRT) Supplier A (%) Supplier B (%) Supplier C (%) ICH Threshold (%)
RRT 0.85 (Fluvastatin Lactone)0.080.120.070.10 (Reporting)
RRT 0.92 (Unknown)< 0.050.06< 0.050.10 (Reporting)
RRT 1.15 (Fluvastatin anti-isomer)0.110.140.100.15 (Identification)
RRT 1.25 (Unknown)Not Detected0.09Not Detected0.10 (Reporting)
Total Impurities 0.19 0.39 0.17 -

This is a hypothetical example. RRT = Relative Retention Time.

Conclusion: Making an Evidence-Based Supplier Selection

The selection of an API supplier should be a data-driven decision. A thorough assessment of the impurity profile, as outlined in this guide, provides the necessary evidence to evaluate the quality and consistency of Fluvastatin sodium from different sources.

Key considerations for final supplier selection include:

  • Total Impurity Levels: Lower total impurities are generally preferred.

  • Presence of Specific Impurities: The nature of the impurities is as important as their quantity. The presence of potentially mutagenic or highly toxic impurities, even at low levels, would be a major concern.

  • Batch-to-Batch Consistency: It is advisable to analyze multiple batches from promising suppliers to assess the consistency of their manufacturing process.

  • Regulatory Compliance: The supplier's ability to provide a comprehensive Certificate of Analysis and demonstrate adherence to Good Manufacturing Practices (GMP) is essential.

By implementing a systematic and scientifically sound approach to impurity profiling, drug developers can mitigate risks, ensure regulatory compliance, and ultimately contribute to the development of safe and effective medicines.

References

  • Pharmaffiliates. (n.d.). Fluvastatin-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin Sodium-impurities. Retrieved from [Link]

  • SciSpace. (2022). Forced degradation study of statins: a review. Retrieved from [Link]

  • ResearchGate. (2010). Mass spectrum of Fluvastatin Sodium acid degradate. Retrieved from [Link]

  • CoLab. (2022). Review on Forced Degradation Study of Statins.
  • ResearchGate. (2018). Forced degradation study of statins: A review. Retrieved from [Link]

  • ProQuest. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • SynZeal. (n.d.). Fluvastatin EP Impurity G. Retrieved from [Link]

  • Bernardi, L. S., et al. (2015). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Drug Development and Industrial Pharmacy, 41(10), 1645-1653.
  • Google Patents. (n.d.). US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.
  • Reddy, G. P., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.
  • Veeprho. (n.d.). Fluvastatin EP Impurity A Sodium Salt. Retrieved from [Link]

  • Google Patents. (n.d.). EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt.
  • Google Patents. (n.d.). US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2023). Development and Optimization of Fluvastatin Sodium Loaded Biodegradable Microspheres. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • IJNRD. (2022). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • ResearchGate. (2010). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • IISTE. (2015). Determination of Fluvastatin Sodium In Pharmaceutical Preparations Utilizing A Modified Carbon Paste Electrode. Retrieved from [Link]

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A Comparative Guide to Determining the Relative Response Factor for Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of methodologies for determining the Relative Response Factor (RRF) of Fluvastatin N-ethyl sodium, a known impurity and related compound of Fluvastatin.[1][2][3][4] It is designed for researchers, analytical scientists, and drug development professionals who require accurate quantification of impurities to ensure pharmaceutical product quality and safety.

The Imperative of Accuracy: Understanding Impurity Profiling and RRF

In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. Fluvastatin, a widely used statin for managing hypercholesterolemia, can contain various related substances originating from the manufacturing process or degradation.[5] One such compound is this compound, an analogue of the active pharmaceutical ingredient (API).[2]

Regulatory bodies, through guidelines like the International Council for Harmonisation's (ICH) Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in drug substances and products.[6][7][8][9] The most precise way to quantify an impurity is by using a certified reference standard of that specific compound. However, these standards are often expensive, difficult to synthesize, or commercially unavailable.[10]

This is where the Relative Response Factor (RRF) becomes an indispensable tool. The RRF is a measure of the difference in detector response between an impurity and the API under identical analytical conditions.[11][12] Different molecules possess unique chromophores and thus absorb light differently. Assuming the response is the same for the API and its impurities (an RRF of 1.0) can lead to a significant miscalculation of the impurity level, potentially compromising the safety and efficacy of the final drug product. The ICH Q2(R2) guideline recommends that if an RRF value falls outside the 0.8-1.2 range, a correction factor should be applied for accurate quantification.[13][14]

The Gold Standard: RRF Determination via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV-Vis detection is the predominant technique for impurity profiling and RRF determination in the pharmaceutical industry. Its robustness, precision, and versatility make it the gold standard for separating and quantifying non-volatile compounds like Fluvastatin and its related substances.

Causality Behind the Method: Why HPLC-UV?

The choice of HPLC-UV is deliberate. The method separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. A UV detector then measures the absorbance of each compound as it elutes. The structural difference between Fluvastatin and this compound (an ethyl group in place of an isopropyl group) is sufficient to alter both its retention time on a reversed-phase column and its UV absorbance, necessitating the determination of a specific RRF.

Experimental Workflow for RRF Determination

The following protocol outlines the most accurate approach for RRF determination—the Slope Method . This method relies on generating calibration curves for both the API and the impurity over a range of concentrations.[15][16]

RRF_Determination_Workflow Diagram 1: RRF Determination Workflow (Slope Method) prep_standards Prepare Stock Standards (Fluvastatin RS & N-ethyl Impurity) prep_api_series Prepare Linearity Series (Fluvastatin RS, 5 levels) prep_standards->prep_api_series prep_imp_series Prepare Linearity Series (N-ethyl Impurity, 5 levels) prep_standards->prep_imp_series hplc_analysis HPLC Analysis (Inject all solutions) prep_api_series->hplc_analysis prep_imp_series->hplc_analysis acquire_data Acquire Peak Areas hplc_analysis->acquire_data plot_api_curve Plot Calibration Curve (Area vs. Conc. for Fluvastatin) acquire_data->plot_api_curve plot_imp_curve Plot Calibration Curve (Area vs. Conc. for Impurity) acquire_data->plot_imp_curve calc_slope_api Calculate Slope (API) plot_api_curve->calc_slope_api calc_slope_imp Calculate Slope (Impurity) plot_imp_curve->calc_slope_imp calc_rrf Calculate RRF (RRF = Slope_Imp / Slope_API) calc_slope_api->calc_rrf calc_slope_imp->calc_rrf established_rrf Established RRF Value calc_rrf->established_rrf

Diagram 1: RRF Determination Workflow (Slope Method)
Detailed Experimental Protocol

Objective: To determine the RRF of this compound with respect to Fluvastatin Sodium using HPLC-UV.

1. Materials and Reagents:

  • Fluvastatin Sodium Reference Standard (RS)

  • This compound Impurity Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Monobasic Potassium Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (Milli-Q or equivalent)

2. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.

  • Column: Hypersil ODS C18, 150 x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase: A gradient mixture of Buffer (20mM Potassium Phosphate, pH adjusted to 3.2) and Acetonitrile.

  • Flow Rate: 1.1 mL/min.[17]

  • Detection Wavelength: 234 nm.[17]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Self-Validation Check: All solutions must be prepared using calibrated volumetric flasks and analytical balances. The purity of the reference standards must be documented.

  • Diluent: Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) in a 50:50 v/v ratio.

  • Fluvastatin Sodium Stock (1000 µg/mL): Accurately weigh ~25 mg of Fluvastatin Sodium RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity Stock (100 µg/mL): Accurately weigh ~2.5 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Linearity Solutions: Prepare a series of at least five concentrations for both Fluvastatin and the impurity from their respective stock solutions. The range should cover from the Limit of Quantification (LOQ) to approximately 120% of the specification limit for the impurity. For example:

    • Fluvastatin: 5, 10, 20, 40, 60 µg/mL.

    • Impurity: 0.5, 1, 2, 4, 6 µg/mL.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections (e.g., a solution containing both API and impurity) to verify resolution, tailing factor, and precision.

  • Inject each linearity solution in triplicate.

  • Record the peak area for Fluvastatin and this compound in each chromatogram.

5. RRF Calculation (Slope Method):

  • For both Fluvastatin and the impurity, create a calibration curve by plotting the mean peak area (y-axis) against the concentration in µg/mL (x-axis).

  • Perform a linear regression analysis for each data set to obtain the slope and the coefficient of determination (R²). An R² value > 0.995 is typically required to demonstrate linearity.

  • Calculate the Relative Response Factor using the following formula:

    RRF = (Slope of Impurity) / (Slope of API) [15][16]

Comparison of Analytical Platforms

While HPLC-UV is the workhorse, other technologies can be employed for impurity analysis. Their suitability depends on the specific requirements of the analysis.

FeatureHPLC-UVHPLC-MSGas Chromatography (GC-FID)Capillary Electrophoresis (CE)
Principle UV absorbanceMass-to-charge ratioFlame ionizationElectrophoretic mobility
Suitability for Fluvastatin Excellent. Industry standard for non-volatile analytes.Excellent. Provides mass confirmation, enhancing specificity.Poor. Requires derivatization for non-volatile compounds, adding complexity and variability.[18][19]Good. High separation efficiency demonstrated for Fluvastatin, but can be less robust for QC.[12][20]
Primary Use Case Routine QC, RRF determination, stability testing.Structure elucidation, identification of unknown impurities, trace-level analysis.Analysis of volatile impurities and residual solvents.Chiral separations, analysis of charged molecules.[20][21]
Pros Robust, reliable, cost-effective, excellent quantitative performance.Highly specific and sensitive, provides structural information.Excellent for volatile compounds.High resolution, minimal solvent usage.
Cons Non-specific detection (any co-eluting chromophore interferes).Higher cost and complexity, response can vary, not ideal for RRF without isotopic standards.Not suitable for non-volatile, thermally labile compounds like statins.Can have lower precision and sensitivity compared to HPLC.

Ensuring Trustworthiness: The Role of Validation

The determined RRF value is not universal; it is valid only for the specific, validated analytical method under which it was established.[16] Any change in chromatographic conditions (e.g., wavelength, mobile phase pH, column chemistry) can alter the RRF and necessitates, at a minimum, a verification study.

  • Robustness: During method validation, the RRF's robustness should be confirmed. This involves making small, deliberate variations to method parameters (e.g., ±2 nm in wavelength, ±0.1 pH unit, ±2°C in temperature) and demonstrating that the RRF remains within an acceptable range (e.g., ±5% of the initial value).[16] This ensures that minor day-to-day variations in the lab do not lead to inaccurate results.

  • System Suitability: Before any routine use of the method, a system suitability test (SST) must be performed. This verifies that the chromatographic system is performing adequately on the day of analysis. Key SST parameters include:

    • Resolution: The baseline separation between the Fluvastatin peak and the N-ethyl impurity peak.

    • Tailing Factor: Ensures peak symmetry, which is critical for accurate integration.

    • Precision: Repeatability of injections of a standard solution.

By embedding these checks, the analytical protocol becomes a self-validating system, ensuring the trustworthiness of every result generated.

Conclusion

The determination of the Relative Response Factor is a critical scientific exercise that underpins the accurate quantification of pharmaceutical impurities. For this compound, a well-validated HPLC-UV method using the slope-intercept approach provides the most reliable and robust RRF value. While alternative technologies like HPLC-MS and CE offer unique advantages for specific applications, HPLC remains the cornerstone for routine quality control. By understanding the causality behind the chosen methodology and implementing rigorous validation and system suitability checks, analytical scientists can ensure that their data is accurate, trustworthy, and fully compliant with global regulatory standards, ultimately safeguarding patient health.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Relative Response Factor (RRF) and its Calculation in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of Response factors of Impurities in Drugs by HPLC Source: Veeprho URL: [Link]

  • Title: Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC Source: Semantic Scholar URL: [Link]

  • Title: Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate Source: International Journal of PharmTech Research URL: [Link]

  • Title: THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC Source: ResearchGate URL: [Link]

  • Title: Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations Source: ScienceOpen URL: [Link]

  • Title: Guidelines on analytical method validation Source: World Health Organization (WHO) URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Forced degradation study of statins: a review Source: SciSpace URL: [Link]

  • Title: Fluvastatin EP Impurity C Source: Allmpus URL: [Link]

  • Title: Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations Source: SciELO URL: [Link]

  • Title: development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations Source: ResearchGate URL: [Link]

  • Title: Fluvastatin Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Draft Revised Guidance on Impurities in New Drug Products Source: Federal Register URL: [Link]

  • Title: Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Review on Forced Degradation Study of Statins Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 Source: ECA Academy URL: [Link]

  • Title: Validated analysis of fluvastatin in a pharmaceutical formulation and serum by capillary electrophoresis Source: ResearchGate URL: [Link]

  • Title: Fluvastatin N-Ethyl Impurity Sodium Salt Source: Axios Research URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced degradation study of statins: A review Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Structure of fluvastatin sodium Source: ResearchGate URL: [Link]

  • Title: Chiral separation of fluvastatin enantiomers by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Guidance for Industry Q3B(R2) Impurities in New Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Finalizes ICH Guidance on Elemental Impurities Source: RAPS URL: [Link]

  • Title: Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form Source: Open Access Research Journals Publication URL: [Link]

  • Title: Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection Source: Google Patents URL
  • Title: The use of Relative Response Factors to determine impurities Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Fluvastatin Source: Scribd URL: [Link]

  • Title: Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Performance Verification of Established Methods for Fluvastatin Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Fluvastatin, a widely prescribed statin for managing hypercholesterolemia, rigorous monitoring of impurities is a critical aspect of quality assurance to guarantee safety and efficacy.[1] This guide provides an in-depth comparison of performance verification for an established High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-Performance Liquid Chromatography (UPLC) approach for the analysis of Fluvastatin and its related substances. The experimental data presented herein offers a clear, objective comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs.

Introduction: The Criticality of Impurity Profiling for Fluvastatin

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, effectively lowers cholesterol and triglyceride levels.[1][2] However, during its synthesis and storage, various related substances or impurities can arise. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Therefore, robust and reliable analytical methods are essential for their detection and quantification.

Regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities in pharmaceutical products.[3][4][5][6] This necessitates the use of validated, stability-indicating analytical methods that can separate and quantify impurities in the presence of the API and any degradation products.[7][8]

This guide focuses on the performance verification of an established HPLC method for Fluvastatin impurity analysis and compares it with a UPLC method, a technology known for its enhanced speed, resolution, and sensitivity.[9][10][11][12][13]

The Established Method: A Deep Dive into the HPLC Protocol

The traditional approach for Fluvastatin impurity profiling relies on a well-established Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The choice of this method is grounded in its robustness, reliability, and extensive history in pharmaceutical analysis.

Scientific Rationale Behind the Method

The separation of Fluvastatin from its impurities is typically achieved on a C18 stationary phase. The hydrophobicity of the C18 column allows for the retention of the relatively non-polar Fluvastatin and its related compounds. The mobile phase, often a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol), is optimized to achieve adequate separation.[14][15] The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the acidic Fluvastatin molecule and its impurities, thereby affecting their retention and peak shape.[7]

Performance Verification Protocol

The verification of this established method is a mandatory step before its implementation in a new laboratory or for a new application. This process ensures that the method is suitable for its intended purpose under the actual conditions of use.[16][17][18] The performance verification protocol is designed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[16][17][18][19][20][21][22][23][24][25]

The key performance characteristics to be evaluated are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] This is often demonstrated through forced degradation studies.[26][27][28][29][30]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19][22]

  • Accuracy: The closeness of test results obtained by the method to the true value.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The Alternative: UPLC for Enhanced Performance

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with sub-2 µm particles, UPLC systems can operate at much higher pressures than conventional HPLC systems.[10][11] This leads to several key advantages:

  • Increased Resolution: The smaller particle size results in more efficient separation, allowing for better resolution of closely eluting peaks.

  • Faster Analysis Times: The higher flow rates and shorter column lengths enabled by the high-pressure capabilities significantly reduce run times.[12]

  • Improved Sensitivity: The sharper and narrower peaks obtained with UPLC lead to increased peak heights and, consequently, better sensitivity.[11]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[10]

Head-to-Head Comparison: HPLC vs. UPLC for Fluvastatin Impurities

To provide a clear comparison, a performance verification study was conducted on both an established HPLC method and a newly developed UPLC method for the analysis of Fluvastatin and its known impurities.

Experimental Workflow

The following diagram illustrates the workflow for the performance verification of both the HPLC and UPLC methods.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Verification cluster_uplc UPLC Method Verification cluster_comp Data Comparison & Analysis prep_std Prepare Fluvastatin & Impurity Standards hplc_spec Specificity Analysis prep_std->hplc_spec hplc_lin Linearity & Range prep_std->hplc_lin hplc_acc Accuracy prep_std->hplc_acc hplc_prec Precision (Repeatability & Intermediate) prep_std->hplc_prec hplc_lod_loq LOD & LOQ Determination prep_std->hplc_lod_loq uplc_spec Specificity Analysis prep_std->uplc_spec uplc_lin Linearity & Range prep_std->uplc_lin uplc_acc Accuracy prep_std->uplc_acc uplc_prec Precision (Repeatability & Intermediate) prep_std->uplc_prec uplc_lod_loq LOD & LOQ Determination prep_std->uplc_lod_loq prep_sample Prepare Sample Solution (Fluvastatin API) prep_sample->hplc_spec prep_sample->hplc_acc prep_sample->hplc_prec prep_sample->uplc_spec prep_sample->uplc_acc prep_sample->uplc_prec forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_deg->hplc_spec forced_deg->uplc_spec compare_data Compare Key Performance Parameters hplc_spec->compare_data hplc_lin->compare_data hplc_acc->compare_data hplc_prec->compare_data hplc_lod_loq->compare_data hplc_rob Robustness Evaluation hplc_rob->compare_data uplc_spec->compare_data uplc_lin->compare_data uplc_acc->compare_data uplc_prec->compare_data uplc_lod_loq->compare_data uplc_rob Robustness Evaluation uplc_rob->compare_data conclusion Conclusion & Recommendation compare_data->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fluvastatin N-ethyl Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Fluvastatin N-ethyl sodium, a research chemical and active pharmaceutical ingredient (API) analog. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development facilities. The information herein is synthesized from authoritative safety data sheets and established hazardous waste management principles.

Hazard Identification and Risk Assessment: The "Why" Behind Caution

This compound, like its parent compound, is not a benign substance. Its disposal requires a high degree of care due to its specific toxicological profile.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks to personnel.[3][4][5] The compound is classified with multiple health and environmental hazards.

Table 1: GHS Hazard Classifications for Fluvastatin Sodium Salts

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][2]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage [1][2]
Skin Irritation Category 2 H315: Causes skin irritation [1][2]
Carcinogenicity Category 2 H351: Suspected of causing cancer [1][2]
Reproductive Toxicity Category 1A / 2 H360/H361: May damage fertility or the unborn child [2][6][7]

| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |[1][2] |

The primary risks stem from its potential as a carcinogen and reproductive toxin, alongside its acute toxicity to aquatic ecosystems.[1][2][6][7] Therefore, the core principle of its disposal is containment and destruction via approved hazardous waste channels, preventing its release into the environment under any circumstances.[6][8]

Personnel Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[8][9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6] Given the classification for causing serious eye damage, this is a critical control measure.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use.

  • Body Protection: A lab coat or chemically resistant apron is required. For handling larger quantities or during spill cleanup, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood or wear a NIOSH-approved respirator with a particulate filter.[8]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7][9]

Waste Characterization and Segregation: A Critical First Step

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical waste with hazardous characteristics must be managed as hazardous waste.[10][11] Due to its toxicity profile, this compound waste must be classified and segregated as hazardous chemical waste .[3][12]

Segregation Protocol:

  • Designate a Specific Waste Stream: Establish a dedicated waste stream for this compound and related materials.

  • Prevent Mixing: Never mix this waste with non-hazardous laboratory trash, biohazardous waste, or sharps.[13]

  • Incompatible Materials: Keep Fluvastatin waste separate from other chemical wastes, particularly strong oxidizing agents, to prevent unforeseen reactions.[13]

Proper segregation is the foundation of a safe disposal workflow, ensuring the waste is handled correctly by all downstream personnel and treated appropriately at the final disposal facility.[13]

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, contaminated labware (e.g., pipette tips, weighing boats, gloves), and solutions containing the compound.

Step 1: Containerization

  • Select a waste container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[11]

  • For hazardous pharmaceutical waste, the industry standard is often a black waste container to distinguish it from other waste streams.[5]

  • Place a liner bag inside the container if collecting solid waste.

Step 2: Labeling

  • Properly label the container before adding any waste.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").[10]

    • The date when waste was first added (Accumulation Start Date).

Step 3: Waste Accumulation

  • Solid Waste: Place pure, unadulterated this compound directly into the labeled container. Also, place any contaminated disposable materials, such as gloves, wipes, and plasticware, into this container.

  • Contaminated Sharps: Needles or other sharps contaminated with the compound should be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Aqueous and Solvent Solutions: Collect liquid waste containing this compound in a separate, compatible, and securely sealed container labeled as hazardous liquid waste.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11]

  • The storage area must be secure to prevent unauthorized access.[6][13]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers.[14]

Step 5: Final Disposal

  • DO NOT dispose of this compound down the drain or in the regular trash.[4][5] This is a direct violation of environmental regulations and poses a significant risk of aquatic toxicity.[1][2]

  • Arrange for pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][15]

  • The required method of destruction for hazardous pharmaceutical waste is incineration at a RCRA-permitted facility.[5][10][15] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Waste Generation (Pure solid, contaminated labware, or solutions) B Is the waste hazardous? (Refer to SDS/Section 1) A->B C YES: Hazardous Pharmaceutical Waste B->C Yes J Prohibited Disposal Routes B->J No (Not Applicable for this compound) D Select Appropriate Container (Black, leak-proof, compatible) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Segregate and Accumulate Waste (At or near point of generation) E->F G Store Securely in SAA (Secondary containment for liquids) F->G H Arrange for EHS Pickup G->H I Final Disposal via Licensed Contractor (RCRA-Permitted Incineration) H->I K Sewer / Drain J->K L Regular Trash J->L

Caption: Decision workflow for handling this compound waste.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.

  • Clean Up: Carefully sweep or wipe up the material, working from the outside in. Use a neutralizing agent if appropriate and available.[1]

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials (absorbent pads, wipes, gloves) into the designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed in a manner that is safe, responsible, and fully compliant with environmental and safety regulations.

References

  • Merck Millipore. (n.d.). Fluvastatin, Sodium Salt - CAS 93957-55-2 - Calbiochem MSDS.
  • Cayman Chemical Co. (2025). Fluvastatin-d6 (sodium salt) - Safety Data Sheet.
  • University of California, Santa Barbara EH&S. (n.d.). Pharmaceutical Waste Guidelines.
  • Thermo Fisher Scientific. (2014). Fluvastatin sodium salt - SAFETY DATA SHEET.
  • University of Delaware Environmental Health & Safety. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Easy Rx Cycle. (2025). Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities.
  • MLI Environmental. (2025). Pharmaceutical Hazardous Waste Management Guide.
  • Fisher Scientific. (2023). Fluvastatin sodium salt - SAFETY DATA SHEET.
  • Cayman Chemical. (2010). Fluvastatin (sodium salt) MATERIAL SAFETY DATA SHEET.
  • Stericycle. (2025). Medication & Pharmaceutical Waste Disposal Explained.
  • Metasci. (n.d.). Safety Data Sheet Fluvastatin sodium.
  • Cayman Chemical Co. (2025). Fluvastatin (sodium salt hydrate) - Safety Data Sheet.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fluvastatin N-ethyl Sodium

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Fluvastatin N-ethyl sodium in a laboratory setting. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to the well-being of every researcher. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented. Our goal is to build a foundation of trust by delivering value that transcends the product itself, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification: Understanding the "Why" Behind the "How"

This compound, an impurity and analogue of the HMG-CoA reductase inhibitor Fluvastatin, requires careful handling due to its potential physiological effects and irritant properties.[1] While comprehensive toxicological data for this specific analogue is not fully available, the precautionary principle dictates that we handle it with the same level of care as Fluvastatin sodium, for which more extensive safety data exists.[2] Occupational exposure can occur through inhalation of the powder and dermal contact.[3]

A thorough risk assessment is the cornerstone of any laboratory procedure. The primary hazards associated with Fluvastatin compounds are well-documented in Safety Data Sheets (SDS) and serve as the basis for our PPE recommendations.[4][5]

Table 1: GHS Hazard Classification for Fluvastatin Compounds

Hazard Class Hazard Statement Rationale for Protection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Prevents accidental ingestion via contaminated hands or surfaces.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Requires robust skin protection to prevent direct contact, which can lead to inflammation, itching, and redness.[4]
Serious Eye Damage/Irritation (Category 2A/1) H318/H319: Causes serious eye damage/irritation Mandates stringent eye protection to prevent contact with dust particles that can cause severe irritation or injury.[4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation Necessitates respiratory protection or adequate engineering controls to prevent inhalation of aerosolized powder.[4][6]
Reproductive Toxicity (Category 1A/2) H360: May damage fertility or the unborn child This significant potential hazard demands the highest level of containment and PPE to prevent any route of exposure.[5][7]

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | Long-term exposure risk underscores the need for consistent and correct use of comprehensive PPE.[5] |

The Core Directive: Personal Protective Equipment (PPE) Ensemble

The minimum PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] For this compound, this baseline must be supplemented with specific equipment selected to counter the hazards identified above.[9]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[8] Given the skin irritation hazard, they should be changed immediately upon known or suspected contact with the compound. For tasks involving larger quantities or a higher risk of contamination, consider double-gloving.

  • Body Protection: A buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[10] For procedures with a high potential for dust generation, a disposable gown may be appropriate.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-marked safety glasses with side shields are required.[8] However, due to the serious eye irritation risk, it is strongly recommended to use tight-sealing chemical splash goggles.[7][11] When weighing out the powder or performing any task that could generate dust, a face shield must be worn in addition to goggles to protect the entire face.[8]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood or other ventilated enclosure.[2][4] If engineering controls are insufficient to maintain exposure below recommended limits, or during a large spill, a NIOSH-approved respirator with a particulate filter is necessary.[7]

Operational Plan: From Selection to Disposal

A self-validating safety system relies on established, repeatable protocols. The following sections provide step-by-step guidance for PPE use, emergency response, and waste disposal.

PPE Selection Workflow

The choice of PPE is not static; it must be re-evaluated for every task. A hazard assessment is critical for selecting the appropriate level of protection.[12]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Identify Task (e.g., Weighing, Dissolving) CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Liquid Splash? CheckDust->CheckSplash No FumeHood Action: Work in Fume Hood CheckDust->FumeHood Yes BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes FaceShield Add: Face Shield Goggles->FaceShield FumeHood->Goggles Respirator Add: NIOSH-Approved Respirator

Caption: PPE selection workflow based on task-specific hazards.

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination. A spill kit containing the necessary items should be readily accessible.[13]

Table 2: Emergency Spill Kit Contents

Item Purpose
2 pairs of chemotherapy-rated gloves Enhanced hand protection
Disposable gown and shoe covers Full body protection
Face shield and chemical splash goggles Eye and face protection
NIOSH-approved respirator Respiratory protection
Absorbent pads/pillows Containment of liquids
Disposable scoop and tongs Handling of contaminated debris
Sealable, labeled hazardous waste bags Waste disposal

| 10% Bleach Solution & 1% Sodium Thiosulfate | Decontamination and neutralization[13] |

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.[13]

  • Don PPE: Put on the full ensemble of PPE from the spill kit, including double gloves, gown, goggles, face shield, and respirator.[14]

  • Contain the Spill:

    • For Powders: Do NOT sweep the dry powder. Gently cover with absorbent pads. Lightly wet the pads with water to prevent dust from becoming airborne.[13][14]

    • For Liquids: Cover the spill with absorbent pads, working from the outside in.[15]

  • Clean Up: Using a scoop or tongs, carefully place all contaminated absorbent materials and any broken glass into a designated hazardous waste bag.[13]

  • Decontaminate the Area: Clean the spill area thoroughly. For many hazardous drugs, a three-step process is recommended: deactivation (e.g., with 10% bleach), decontamination (neutralization, e.g., with sodium thiosulfate), and cleaning (with a detergent solution).[13] Always rinse with clean water after.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, face shield, goggles, inner gloves). Place all disposable items into the hazardous waste bag.[16]

  • Final Disposal: Seal the bag and place it inside a second hazardous waste bag. Dispose of according to institutional and local regulations.[15]

  • Hygiene: Wash hands thoroughly with soap and water.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Others & Secure Area Spill->Alert DonPPE Don Full Emergency PPE Alert->DonPPE Assess Assess Spill (Powder or Liquid?) DonPPE->Assess CoverPowder Gently Cover Powder & Wet Absorbent Pad Assess->CoverPowder Powder CoverLiquid Cover Liquid with Absorbent Pads Assess->CoverLiquid Liquid Collect Collect Debris into Waste Bag CoverPowder->Collect CoverLiquid->Collect Decontaminate Decontaminate Area (e.g., Bleach -> Thiosulfate -> Detergent) Collect->Decontaminate DoffPPE Doff PPE into Waste Bag Decontaminate->DoffPPE Dispose Seal & Dispose of Waste Bag DoffPPE->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Step-by-step workflow for cleaning a this compound spill.

First Aid and Exposure Response

In case of any exposure, immediate action is required.[4]

Table 3: First Aid Measures

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |

Decontamination and Waste Disposal

Proper disposal is a critical final step to prevent environmental contamination and exposure to others.[2]

  • Work Surfaces: All surfaces where the compound was handled must be decontaminated at the end of the procedure using the same deactivation/decontamination/cleaning process outlined for spills.

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be considered hazardous waste. Place them in a designated, sealed hazardous waste container immediately after removal.

  • Chemical Waste: Unused this compound and any contaminated solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[4][11] Follow all local, state, and federal regulations for disposal.[2]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet Fluvastatin sodium. Retrieved from [Link]

  • Cayman Chemical. (2010). Fluvastatin (sodium salt) MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet this compound Salt. Retrieved from [Link]

  • Lab Training. (2024). Personal Protective Equipment (PPE) in the Laboratory. YouTube. Retrieved from [Link]

  • University of California, Riverside Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2016). Personal Protective Equipment (PPE) in Laboratories. Retrieved from [Link]

  • Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]

  • MyHealth.Alberta.ca. (n.d.). Cleaning up spills. Retrieved from [Link]

  • Acros Organics. (2014). Fluvastatin sodium salt - SAFETY DATA SHEET. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • MyHealth.Alberta.ca. (n.d.). Cleaning up spills (Chemotherapy). Retrieved from [Link]

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